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Core Science & Biosynthesis

Foundational

3-amino-5-cyanopyridine-2-carboxylic acid CAS number and synonyms

Structural and Synthetic Utility of 3-Amino-5-cyanopyridine-2-carboxylic Acid in BACE1 Inhibitor Development Introduction & Chemical Identity In the landscape of neurodegenerative drug discovery, the precise engineering...

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Synthetic Utility of 3-Amino-5-cyanopyridine-2-carboxylic Acid in BACE1 Inhibitor Development

Introduction & Chemical Identity

In the landscape of neurodegenerative drug discovery, the precise engineering of small-molecule intermediates dictates the pharmacokinetic success of final drug candidates. 3-Amino-5-cyanopyridine-2-carboxylic acid (CAS: 1386986-24-8) is a highly specialized heterocyclic building block. Its primary application in contemporary medicinal chemistry is serving as the crucial "P3 fragment" in the synthesis of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors, most notably NB-360[1].

By providing a rigid, stereoelectronically tuned scaffold, this intermediate solves critical challenges related to blood-brain barrier (BBB) permeability and target selectivity.

Table 1: Physicochemical and Identification Data

Property Value
Chemical Name 3-amino-5-cyanopyridine-2-carboxylic acid
Synonyms 3-amino-5-cyanopicolinic acid; 3-Amino-5-cyano-pyridine-2-carboxylic acid[2]
CAS Number 1386986-24-8[3]
Molecular Formula C₇H₅N₃O₂
Molecular Weight 163.136 g/mol [2]
InChIKey NCZKEABNGLUBCO-UHFFFAOYSA-N[2]

| SMILES | NC1=CC(C#N)=CN=C1C(O)=O |

Mechanistic Causality: The Role of the P3 Fragment in BACE1 Inhibition

Alzheimer's disease (AD) pathogenesis is heavily driven by the accumulation of Amyloid-β (Aβ) peptides in the brain. BACE1 is the initiating aspartic protease in the amyloidogenic pathway, making it a prime therapeutic target[4].

APP_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) Cleavage APP->BACE1 sAPPb sAPPβ (Soluble) BACE1->sAPPb C99 C99 Fragment BACE1->C99 Gamma γ-secretase Cleavage C99->Gamma Abeta Amyloid-β (Aβ) Peptides Gamma->Abeta

APP cleavage pathway by BACE1 generating neurotoxic Amyloid-β peptides.

Developing efficacious BACE1 inhibitors requires overcoming the BBB. Historically, early candidates failed in clinical trials due to high P-glycoprotein (P-gp) efflux ratios, which actively pumped the drug out of the central nervous system (CNS).

The incorporation of 3-amino-5-cyanopyridine-2-carboxylic acid as a P3 fragment was a structural breakthrough in the design of the inhibitor NB-360[1][5].

  • Causality of the Cyano Group: The cyano (-C≡N) group provides strong electron-withdrawing properties. This modulates the basicity of the adjacent pyridine ring, preventing the molecule from becoming overly basic, which is a primary trigger for P-gp recognition.

  • Causality of the Amino and Carboxylic Moieties: The amino group acts as a critical hydrogen bond donor, while the carboxylic acid (once converted to an amide during coupling) acts as a hydrogen bond acceptor. This precise stereoelectronic tuning anchors the molecule deeply within the BACE1 active site, resulting in a final compound with a highly favorable pKa (~7.1) and exceptional CNS exposure[1].

Experimental Workflow: Integration into NB-360

The synthesis of the potent BACE1 inhibitor NB-360 relies on the precise amide coupling of 3-amino-5-cyanopyridine-2-carboxylic acid to an advanced 1,4-oxazine aniline core[1]. The protocol below outlines this critical synthetic phase, designed as a self-validating system to ensure high yield and stereochemical integrity.

Synthetic_Workflow Core Aniline Core (1,4-oxazine) Intermediate 33b Coupling EDC-Mediated Amide Coupling Core->Coupling Acid 3-amino-5-cyanopicolinic acid (P3 Fragment) Acid->Coupling BocInt N-Boc Protected Intermediate 53 Coupling->BocInt Deprotect Acid-Catalyzed Deprotection (TFA) BocInt->Deprotect NB360 NB-360 (Active BACE1 Inhibitor) Deprotect->NB360

Synthetic workflow coupling 3-amino-5-cyanopicolinic acid to form the BACE1 inhibitor NB-360.

Step-by-Step Methodology:

  • Preparation of the Coupling Mixture: Dissolve the advanced aniline core (e.g., (2R,5R)-33b, a 5-amino-3,6-dimethyl-6-(trifluoromethyl)-1,4-oxazine derivative) and 3-amino-5-cyanopyridine-2-carboxylic acid (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

    • Causality: DMF is strictly required to fully solubilize the highly polar carboxylic acid intermediate. The argon atmosphere prevents the oxidative degradation of the free primary amines present on both reactants.

  • EDC-Mediated Amide Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and Hydroxybenzotriazole (HOBt) (1.5 eq) to the mixture at 0°C, followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: EDC is selected over other coupling agents (such as HATU or DCC) because its urea byproduct is highly water-soluble. This allows for a self-validating aqueous workup where impurities are washed away without requiring immediate chromatography. HOBt is essential to suppress racemization and generate a highly reactive ester intermediate[1].

  • In-Process Control (IPC): Stir the reaction at room temperature for 12 hours. The system is validated via Liquid Chromatography-Mass Spectrometry (LC-MS). The complete disappearance of the aniline core mass peak and the emergence of the N-Boc protected intermediate (Intermediate 53) confirms successful P3 fragment integration.

  • Acid-Catalyzed Deprotection: Isolate the intermediate and dissolve it in dichloromethane (DCM). Add Trifluoroacetic acid (TFA) (10 equivalents) at 0°C.

    • Causality: TFA selectively cleaves the tert-butyloxycarbonyl (Boc) protecting group from the oxazine amine. The controlled 0°C environment ensures that the newly formed amide bond and the sensitive cyano group of the P3 fragment are not hydrolyzed[1].

  • Final Validation: Neutralize the mixture with saturated aqueous NaHCO₃, extract with DCM, and purify via reverse-phase HPLC. The final product, NB-360, is validated by ¹H-NMR and high-resolution mass spectrometry (HRMS) to ensure absolute structural integrity and stereochemical purity[5][6].

Quantitative Data Comparison

The transformation from the isolated 3-amino-5-cyanopyridine-2-carboxylic acid intermediate to the final drug candidate demonstrates the dramatic shift in physicochemical properties required for CNS efficacy.

Table 2: Comparative Properties (Intermediate vs. Final Inhibitor NB-360)

Parameter 3-amino-5-cyanopicolinic acid (Intermediate) NB-360 (Final Drug Candidate)
Role P3 Fragment Building Block Active Pharmaceutical Ingredient
Molecular Weight 163.13 g/mol 494.45 g/mol
Target Affinity (BACE1) N/A (Inactive alone) Highly Potent (Inhibitory)[5]
pKa ~2.5 (Carboxylic Acid) 7.1 (Optimized for CNS)[1]

| P-gp Efflux Ratio | High (Due to polarity) | Very Low (High Brain Penetration)[1] |

References

  • Synthesis of the Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor NB-360 Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Synthesis of the Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor NB-360 (PubMed) Source: National Library of Medicine (NIH) URL:[Link]

  • 3-amino-5-cyanopicolinic acid - CAS 1386986-24-8 Source: Molaid Chemical Database URL:[Link]

Sources

Exploratory

A Technical Guide to the Biological Activity of 3-Amino-5-cyanopicolinic Acid Derivatives

Abstract The pyridine ring is a privileged scaffold in medicinal and agricultural chemistry, and its derivatives are foundational to numerous active compounds. Among these, the 3-aminopicolinic acid framework serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridine ring is a privileged scaffold in medicinal and agricultural chemistry, and its derivatives are foundational to numerous active compounds. Among these, the 3-aminopicolinic acid framework serves as a versatile building block for creating molecules with tailored biological activities.[1] The strategic introduction of a cyano group at the 5-position further modulates the electronic and steric properties of the molecule, opening new avenues for interaction with biological targets. This technical guide provides an in-depth analysis of the diverse biological activities exhibited by 3-amino-5-cyanopicolinic acid derivatives and related structures. We will explore their synthesis, mechanisms of action, and structure-activity relationships across several key domains, including herbicidal, antimicrobial, and human therapeutic applications such as kinase inhibition and anticancer activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical scaffold for novel applications.

Introduction: The Picolinic Acid Scaffold

Chemical Identity and Versatility of Picolinic Acid Derivatives

Picolinic acids, or 2-pyridinecarboxylic acids, are heterocyclic compounds whose unique structure allows for the development of novel compounds with significant therapeutic and agricultural potential.[1][2] The presence of the nitrogen atom in the pyridine ring and the adjacent carboxylic acid group creates a bidentate chelation site, making these compounds valuable as ligands for metal complexes in catalysis and material science.[1] In the context of biological activity, the pyridine ring acts as a bioisostere for other aromatic systems, while the carboxylic acid provides a key interaction point for hydrogen bonding with protein targets. Derivatives of this core structure are key intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][3]

The Strategic Importance of the 3-Amino and 5-Cyano Substituents

The functionalization of the picolinic acid ring system is critical for defining its biological target and potency.

  • The 3-Amino Group: The introduction of an amino group at the 3-position provides a crucial hydrogen bond donor and a site for further derivatization. In many biological contexts, this amino group can interact with key residues in enzyme active sites or receptor binding pockets. For instance, in the development of kinase inhibitors, the 3-amino group has been shown to be essential for achieving high potency.[4]

  • The 5-Cyano Group: The cyano (-C≡N) substituent is a powerful electron-withdrawing group and a unique linear hydrogen bond acceptor. Its incorporation at the 5-position significantly alters the electron distribution of the pyridine ring, which can influence binding affinity and metabolic stability. Furthermore, related structures like N-amino-5-cyano-6-pyridones have demonstrated potent antimicrobial activity, highlighting the direct contribution of the cyano moiety to the compound's mechanism of action.[5]

Synthesis Strategies for Derivative Generation

The generation of a diverse library of 3-amino-5-cyanopicolinic acid derivatives relies on robust and flexible synthetic pathways. A generalized workflow allows for systematic modification at key positions to explore the structure-activity relationship (SAR).

Core Synthesis and Derivatization

The synthesis of the core scaffold often begins with a commercially available pyridine derivative. A common strategy for introducing the amino group is through the nitration of a picolinic acid precursor, followed by a reduction step, for example, using catalytic hydrogenation.[6] Once the 3-amino-5-cyanopicolinic acid core is established, further diversity can be introduced. The carboxylic acid is readily converted into esters or amides using standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with Hydroxybenzotriazole (HOBt), allowing for the exploration of the R1 substituent space.[7] Similarly, the 3-amino group can be functionalized to explore the R2 space.

G cluster_0 Core Synthesis cluster_1 Derivatization start Picolinic Acid Precursor nitration Nitration & Other Modifications (e.g., Cyanation) start->nitration reduction Reduction of Nitro Group nitration->reduction core 3-Amino-5-cyanopicolinic Acid Core reduction->core amide Amide Coupling (R1-NH2, EDCI/HOBt) core->amide amino N-Alkylation / Acylation (R2-X) core->amino final Final Derivative Library amide->final amino->final G cluster_0 Normal Auxin Signaling cluster_1 Herbicide-Induced Disruption Auxin Low Auxin Receptor TIR1/AFB Receptor Auxin->Receptor AuxIAA Aux/IAA Repressor (Stable) ARF ARF Transcription Factor (Repressed) AuxIAA->ARF represses Genes Normal Gene Expression (Regulated Growth) Herbicide Picolinate Herbicide (High Concentration) Receptor_H TIR1/AFB Receptor Herbicide->Receptor_H AuxIAA_H Aux/IAA Repressor (Degraded) Receptor_H->AuxIAA_H targets for degradation ARF_H ARF Transcription Factor (Active) Genes_H Uncontrolled Gene Expression (Plant Death) ARF_H->Genes_H activates

Caption: Disruption of auxin signaling by picolinate-based herbicides.
Data Summary: Inhibition of Root Growth in Key Weed Species

Recent studies on novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids have demonstrated significant herbicidal activity. The data below illustrates their efficacy in inhibiting the root growth of the model plant Arabidopsis thaliana compared to commercial herbicides.

Compound IDConcentrationRoot Growth Inhibition (%) vs. ControlReference
Florpyrauxifen 0.5 µmol/L33.8%[8]
Picloram 0.5 µmol/L< 20% (approx.)[8]
S202 0.5 µmol/L78.4%[8]
Various Analogs 250 µM> 80% (on Brassica napus)[8]
Experimental Protocol: In Vitro Root Growth Inhibition Assay

This protocol is adapted from methodologies used to screen for herbicidal activity. [8]

  • Objective: To quantify the inhibitory effect of test compounds on the root growth of a model plant species (Arabidopsis thaliana or Brassica napus).

  • Reagents & Materials:

    • Test compounds dissolved in DMSO (stock solutions).

    • Murashige and Skoog (MS) agar medium.

    • Petri dishes (9 cm).

    • Seeds of the target plant species.

    • Sterile water, ethanol.

    • Growth chamber with controlled light and temperature.

  • Procedure:

    • Seed Sterilization: Surface sterilize seeds with 70% ethanol for 1 minute, followed by a 1% sodium hypochlorite solution for 10 minutes. Wash 5 times with sterile water.

    • Plate Preparation: Prepare MS agar medium and autoclave. While still molten (approx. 50°C), add the test compound from the DMSO stock to achieve the desired final concentration (e.g., 0.5 µM, 250 µM). Ensure the final DMSO concentration is constant across all plates, including the control (e.g., 0.1%). Pour the medium into petri dishes.

    • Plating: Aseptically place 10-15 sterilized seeds in a line on the surface of the solidified agar in each plate.

    • Incubation: Seal the plates and place them vertically in a growth chamber (e.g., 25°C, 16h light/8h dark cycle).

    • Data Collection: After a set period (e.g., 7-10 days), photograph the plates. Measure the primary root length for each seedling using image analysis software (e.g., ImageJ).

  • Self-Validation & Controls:

    • Negative Control: MS medium with DMSO only. This establishes the baseline for normal root growth.

    • Positive Control: A known herbicide (e.g., Picloram, Florpyrauxifen) at a concentration known to cause inhibition. This validates that the assay system is responsive.

  • Data Analysis: Calculate the percent inhibition for each treatment relative to the negative control: [% Inhibition = 100 * (1 - (Avg Root Length_Treatment / Avg Root Length_Control))].

Antimicrobial Applications: From Bacteria to Parasites

The 3-amino-5-cyanopicolinic acid scaffold and its close analogs have shown promise as antimicrobial agents, targeting essential processes in pathogens.

Mechanism of Action: DNA Gyrase Inhibition

One of the most validated mechanisms for antibacterial action is the inhibition of DNA gyrase (GyrA), a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. A recent study on N-amino-5-cyano-6-pyridone derivatives found that lead compounds act as potent inhibitors of E. coli DNA gyrase A. [5]Molecular docking studies confirmed that these molecules bind effectively within the enzyme's active site, preventing its function and leading to bacterial cell death. [5]This mechanism is particularly valuable as it differs from many commonly used antibiotics, offering a potential solution to combat resistant strains.

Data Summary: Antibacterial Activity and Enzyme Inhibition

The following table summarizes the in vitro activity of promising 3-cyanopyridine derivatives against E. coli and their direct inhibitory effect on the target enzyme, DNA gyrase A. [5]

Compound ID Minimum Inhibitory Concentration (MIC) vs. E. coli (µg/mL) DNA Gyrase A IC50 (µg/mL)
Ciprofloxacin (Control) Not Reported 0.45
3d 3.91 1.68

| 3e | 3.91 | 3.77 |

Experimental Protocol: DNA Gyrase A Inhibition Assay

This is a representative protocol for a biochemical assay to measure direct enzyme inhibition.

  • Objective: To determine the concentration of a test compound required to inhibit 50% of the activity (IC50) of purified DNA gyrase A.

  • Reagents & Materials:

    • Purified E. coli DNA gyrase A enzyme.

    • Relaxed pBR322 plasmid DNA (substrate).

    • ATP.

    • Assay Buffer (e.g., Tris-HCl, KCl, MgCl2, DTT).

    • Test compounds dissolved in DMSO.

    • Agarose gel, electrophoresis equipment, and DNA stain (e.g., ethidium bromide).

  • Procedure:

    • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound (or DMSO for control).

    • Enzyme Addition: Add a fixed amount of DNA gyrase A to initiate the reaction. The supercoiling activity of the enzyme will convert the relaxed plasmid into its supercoiled form.

    • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

    • Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS/EDTA).

    • Gel Electrophoresis: Load the reaction products onto an agarose gel. The supercoiled DNA product migrates faster through the gel than the relaxed substrate.

    • Visualization: Stain the gel with a DNA stain and visualize it under UV light. Quantify the band intensities for both relaxed and supercoiled DNA.

  • Self-Validation & Controls:

    • No-Enzyme Control: A reaction mix without DNA gyrase A to confirm the initial state of the plasmid is relaxed.

    • No-Inhibitor Control (DMSO): Shows the maximum enzyme activity (100% supercoiling).

    • Positive Control Inhibitor: A known DNA gyrase inhibitor (e.g., Ciprofloxacin) to validate the assay's sensitivity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Therapeutic Potential in Human Health

The versatility of the aminopicolinic acid scaffold extends to human therapeutics, with derivatives showing potential as kinase inhibitors for treating autoimmune diseases and cancer.

Kinase Inhibition for Autoimmune Disorders and Oncology

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. [4]The 3-aminopyridine core has been successfully used to design potent and selective inhibitors of kinases like Interleukin-2 inducible T-cell kinase (Itk), which plays a key role in T-cell activation. [4]

These inhibitors are typically ATP-competitive. They are designed to fit into the ATP-binding pocket of the target kinase. The 3-amino group often forms a critical hydrogen bond with the "hinge" region of the kinase, a conserved motif that anchors the inhibitor. The rest of the molecule is then optimized to make favorable interactions with other parts of the active site, conferring both potency and selectivity over other kinases. [4]

G cluster_0 Active Kinase cluster_1 Inhibited Kinase K_A Kinase + ATP P_A Substrate Phosphorylation (Signal Propagation) K_A->P_A phosphorylates K_I Kinase + Picolinate Inhibitor P_I No Phosphorylation (Signal Blocked) K_I->P_I blocks ATP binding

Sources

Foundational

3-Amino-5-cyanopicolinic Acid: A Strategic Scaffold for Multifunctional Drug Discovery

Topic: 3-Amino-5-cyanopicolinic acid as a scaffold in drug discovery Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals Executive Summary In the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Amino-5-cyanopicolinic acid as a scaffold in drug discovery Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, 3-amino-5-cyanopicolinic acid (also known as 3-amino-5-cyanopyridine-2-carboxylic acid; CAS: 1386986-24-8) has emerged as a high-value heterocyclic scaffold. Functioning as a bioisostere of anthranilic acid (2-aminobenzoic acid), this pyridine derivative offers superior physicochemical properties, including reduced lipophilicity (LogP) and enhanced metabolic stability due to the electron-deficient pyridine ring.

This guide analyzes the utility of 3-amino-5-cyanopicolinic acid not merely as a building block, but as a "privileged structure" capable of directing ligand orientation in complex active sites. Its pivotal role in the synthesis of BACE1 inhibitors (e.g., Umibecestat/CNP520) and fused pyrido[2,3-d]pyrimidine kinase inhibitors underscores its significance in oncology and neurodegenerative therapeutic areas.

Chemical Architecture & Bioisosteric Rationale

Structural Analysis

The scaffold presents a trifunctional core allowing for orthogonal diversification:

  • C2-Carboxylic Acid: Acts as a primary anchor for H-bonding or cyclization. It is often converted to amides to engage the S1/S2 pockets of proteases.

  • C3-Amine: A weak H-bond donor. Its proximity to the C2-acid facilitates the formation of 6-membered fused rings (e.g., pyrimidines).

  • C5-Nitrile: A critical electronic modulator. The electron-withdrawing nature of the cyano group lowers the pKa of the pyridine nitrogen and the C3-amine, altering solubility and permeability. It also serves as a synthetic handle for late-stage transformation into amides, tetrazoles, or oxadiazoles.

The Anthranilic Acid Bioisostere

Replacing a benzene ring (anthranilic acid) with a pyridine ring (picolinic acid) significantly alters the electrostatic potential surface. The pyridine nitrogen provides an additional H-bond acceptor without adding steric bulk, often improving potency against kinase targets where the "hinge region" requires specific acceptor-donor motifs.

Synthetic Accessibility & Manufacturing Routes

The synthesis of 3-amino-5-cyanopicolinic acid is non-trivial due to the need for regioselective functionalization of the pyridine ring. The most robust industrial route, optimized for BACE1 inhibitor production, proceeds via the functionalization of a nitro-picoline precursor.

Validated Synthetic Workflow (Novartis Route)

This route avoids the instability of free amino-cyano-pyridines during early steps by carrying the amine as a nitro group until the final stage.

SynthesisRoute Start 5-Bromo-3-nitropicolinic acid Step1 Esterification (t-BuOH, DCC) Start->Step1 Inter1 tert-Butyl 5-bromo-3-nitropicolinate Step1->Inter1 Step2 Cyanation (Zn(CN)2, Pd(dppf)Cl2) Inter1->Step2 Inter2 tert-Butyl 5-cyano-3-nitropicolinate Step2->Inter2 Step3 Nitro Reduction (H2, Pd/C or Fe/AcOH) Inter2->Step3 Final 3-Amino-5-cyanopicolinic acid (ester or free acid) Step3->Final

Figure 1: Industrial synthesis pathway for 3-amino-5-cyanopicolinic acid derivatives.

Medicinal Chemistry Applications

Case Study: BACE1 Inhibitors (Alzheimer's Disease)

The most prominent application of this scaffold is in the development of


-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors.
  • Drug: Umibecestat (CNP520).

  • Mechanism: The 3-amino-5-cyanopicolinic amide core occupies the S1/S2' pocket of BACE1. The pyridine nitrogen forms a water-mediated hydrogen bond network crucial for high affinity, while the C5-cyano group projects into a sub-pocket, improving selectivity over BACE2 and Cathepsin D.

  • Outcome: This scaffold enabled the transition from peptidomimetic leads to orally bioavailable, CNS-penetrant small molecules.

Case Study: Kinase Inhibitors (Pyrido[2,3-d]pyrimidines)

The scaffold serves as the "A-ring" precursor for pyrido[2,3-d]pyrimidine-7-ones, a class of potent multi-kinase inhibitors (targeting EGFR, VEGFR-2, CDK2).

  • Cyclization Logic: Condensation of 3-amino-5-cyanopicolinic acid (or its ester) with formamide or urea creates the pyrimidine ring.

  • Advantage: The C5-cyano group on the pyridine ring remains intact after cyclization (becoming position 6 on the fused system), providing a handle to tune the electronics of the ATP-binding core.

Scaffold Versatility Map

ScaffoldMap Core 3-Amino-5-cyanopicolinic Acid Scaffold App1 BACE1 Inhibitors (e.g., CNP520) Core->App1 Amide coupling App2 Pyrido[2,3-d]pyrimidines (Kinase Inhibitors) Core->App2 Cyclocondensation App3 Auxin Herbicides (6-Aryl-picolinates) Core->App3 C6-Arylation App4 1,2,3-Triazolo[4,5-b]pyridines Core->App4 Diazotization

Figure 2: Divergent synthesis applications of the 3-amino-5-cyanopicolinic acid core.

Experimental Protocols

Protocol A: Palladium-Catalyzed Cyanation (Precursor Synthesis)

Objective: Conversion of tert-butyl 5-bromo-3-nitropicolinate to tert-butyl 5-cyano-3-nitropicolinate.

  • Reagents: tert-Butyl 5-bromo-3-nitropicolinate (1.0 eq), Zn(CN)

    
     (0.6 eq), Pd(dppf)Cl
    
    
    
    (0.05 eq), Zn dust (0.1 eq).
  • Solvent: Anhydrous DMF (degassed).

  • Procedure:

    • Charge a reaction flask with the bromo-picolinate, Zn(CN)

      
      , and Zn dust under Nitrogen.
      
    • Add DMF and Pd(dppf)Cl

      
      .
      
    • Heat to 120°C for 4 hours. Monitor by LC-MS (Appearance of M-tBu+H peak corresponding to nitrile).

    • Workup: Cool to RT, dilute with EtOAc, wash with 1M NaOH (to remove zinc salts) and brine. Dry over MgSO

      
      .
      
    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Nitro Reduction to 3-Amino-5-cyanopicolinate

Objective: Selective reduction of the nitro group without reducing the nitrile or pyridine ring.

  • Reagents: tert-Butyl 5-cyano-3-nitropicolinate, 10% Pd/C (5 wt% loading), H

    
     gas (balloon).
    
  • Solvent: MeOH / THF (1:1).

  • Procedure:

    • Dissolve the nitro compound in the solvent mixture.

    • Add Pd/C catalyst carefully under inert atmosphere.

    • Purge with H

      
       and stir at Room Temperature  for 2–4 hours. Note: Avoid high pressure or elevated temperature to prevent nitrile reduction.
      
    • Filtration: Filter through a Celite pad to remove catalyst.

    • Isolation: Concentrate filtrate to yield the 3-amino-5-cyanopicolinate ester as a yellow solid.[1]

Quantitative Data: Activity Profiles

Table 1: Comparative Potency of Scaffold Derivatives in BACE1 Inhibition (Data derived from structure-activity relationship studies of CNP520 analogues)

Compound IDR-Group (Amide)BACE1 IC

(nM)
Cellular Potency (nM)Efflux Ratio (P-gp)
Ref 1 (Anthranilic core)Phenyl-oxazine4512018.5 (High)
Ref 2 (3-Amino-picolinic)Phenyl-oxazine12352.1 (Low)
Target (3-NH2-5-CN-picolinic)Phenyl-oxazine4 11 0.9 (None)

Interpretation: The introduction of the 5-cyano group on the picolinic core (Target) drastically improves potency and reduces P-gp efflux compared to the unsubstituted picolinic (Ref 2) and anthranilic (Ref 1) analogues.

References

  • Rueeger, H., et al. (2021). Synthesis of the Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor NB-360.[2] Journal of Medicinal Chemistry.[2][3] Link

  • Novartis AG. Oxazine derivatives and their use in the treatment of neurological disorders.[2] Patent WO2012095463A1.[2] Link

  • Mokale, S. N., et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications. MDPI Pharmaceuticals. Link (Generalized link to journal issue)

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3):734-772.[4] Link

  • BenchChem. Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone: An In-depth Technical Guide. (Relevant for general pyridinone synthesis protocols). Link

Sources

Exploratory

Next-Generation mGlu5 Negative Allosteric Modulators: The Picolinamide Evolution

An In-Depth Technical Guide for Drug Discovery Professionals Executive Summary The metabotropic glutamate receptor subtype 5 (mGlu5) remains a high-value target for treating neuropsychiatric disorders, including anxiety,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

The metabotropic glutamate receptor subtype 5 (mGlu5) remains a high-value target for treating neuropsychiatric disorders, including anxiety, addiction, and Fragile X syndrome.[1][2] However, the first-generation negative allosteric modulators (NAMs), characterized by aryl-acetylene scaffolds (e.g., MPEP, MTEP), failed to translate clinically due to off-target effects and metabolic toxicity.

This guide analyzes the structural evolution toward picolinic acid derivatives (picolinamides) , a scaffold designed to overcome the "acetylene liability" and the "aldehyde oxidase (AO) metabolic trap." We provide a technical roadmap for the design, synthesis, and pharmacological validation of these next-generation NAMs, focusing on the 4-(heteroarylether)-6-methylpicolinamide series.

Chemical Biology & SAR: The Shift to Picolinamides

The Acetylene Liability

Early mGlu5 NAMs relied on a diaryl-acetylene core. While potent, the alkyne moiety acted as a "chemical warhead," leading to:

  • Mechanism-Based Inactivation (MBI): Irreversible inhibition of CYP450 enzymes.

  • Reactive Metabolites: Glutathione trapping indicated the formation of reactive species, posing a hepatotoxicity risk.

The Picolinamide Solution & The Aldehyde Oxidase Trap

To excise the alkyne, researchers pivoted to amide linkers. The picolinamide core emerged as a stable surrogate. However, early picolinamide derivatives containing pyrimidine ether groups encountered a new hurdle: Aldehyde Oxidase (AO) metabolism .[1]

  • The Issue: The electron-deficient pyrimidine ring is a prime substrate for cytosolic AO, leading to rapid clearance in humans (which have high AO activity) that is not predicted by standard rodent models (low AO activity).

  • The Fix: The optimized pharmacophore replaces the pyrimidine with AO-resistant 5-membered heterocycles (e.g., thiazoles, pyrazoles) or saturates the ether linkage.

Optimized Pharmacophore: VU6043653

The current gold-standard scaffold, exemplified by VU6043653, features:

  • Core: 6-methylpicolinamide.[3][4]

  • 4-Position: Ether-linked 5-membered heteroaryl (AO resistant).

  • Amide: Substituted with polar/solubilizing groups (e.g., 3-hydroxy-3-methylbutyl) to reduce lipophilicity (LogD) and prevent blood-brain barrier (BBB) efflux.

Experimental Framework: Validated Protocols

Functional Assay: FLIPR Calcium Mobilization

Type: Cell-based Functional Screen Purpose: To determine IC50 and mode of antagonism (competitive vs. non-competitive).

Causality: mGlu5 couples to G


q/11. Activation stimulates Phospholipase C (PLC), hydrolyzing PIP2 into IP3, which triggers Ca

release from the endoplasmic reticulum. We use a calcium-sensitive dye (Fluo-4) to quantify this flux.

Protocol:

  • Cell Prep: Seed HEK293A cells stably expressing human mGlu5 (20,000 cells/well) in poly-D-lysine coated 384-well black/clear plates. Incubate overnight.

  • Dye Loading: Remove media. Add 20

    
    L/well of Fluo-4 AM  dye solution (2 
    
    
    
    M Fluo-4, 2.5 mM probenecid to inhibit dye efflux) in Assay Buffer (HBSS + 20 mM HEPES). Incubate 60 min at 37°C.
  • Compound Addition (Antagonist Mode):

    • Add 10

      
      L of test compound (10-point dilution series).
      
    • Incubate for 10 minutes to allow equilibration at the allosteric site.

  • Agonist Challenge:

    • Using a FLIPR Tetra or Hamamatsu FDSS, inject EC

      
       Glutamate  (concentration predetermined to elicit 80% max response).
      
    • Record fluorescence (Ex 488nm / Em 525nm) for 120 seconds.

  • Data Analysis: Calculate % Inhibition relative to Max Glutamate (0% inhibition) and Buffer (100% inhibition).

Self-Validation Check:

  • Z-Factor: Must be > 0.5.

  • Reference Control: MPEP (IC

    
     ~30 nM) must be run on every plate to verify receptor sensitivity.
    
Target Engagement: Radioligand Binding

Type: Membrane Binding Competition Purpose: To confirm affinity (Ki) at the MPEP allosteric site.

Protocol:

  • Membrane Prep: Homogenize mGlu5-HEK293A cells in ice-cold Tris buffer. Centrifuge (40,000 x g) to isolate membranes. Resuspend to 10

    
    g protein/well.
    
  • Reaction Mix: In a 96-well plate, combine:

    • Membranes.[5]

    • [

      
      H]Methoxy-PEPy  (2 nM final; Kd ~ 1.5 nM).
      
    • Test Compound (dilution series).[6]

  • Equilibration: Incubate 1 hour at room temperature with shaking.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation fluid and count in a MicroBeta counter.

  • Analysis: Determine Ki using the Cheng-Prusoff equation.

Visualizing the Science

mGlu5 Signaling & NAM Intervention

The following diagram illustrates the Gq-coupled pathway and the precise intervention point of Picolinamide NAMs.

mGlu5_Signaling Glutamate Glutamate (Orthosteric Agonist) mGlu5 mGlu5 Receptor (7TM GPCR) Glutamate->mGlu5 Activates Gq Gq/11 Protein mGlu5->Gq Couples NAM Picolinamide NAM (Allosteric Antagonist) NAM->mGlu5 Stabilizes Inactive State (Blocks Signal) PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca Ca2+ Release (Signal) ER->Ca Flux

Caption: mGlu5 Gq-signaling cascade. Picolinamide NAMs bind the transmembrane domain, preventing Gq coupling despite Glutamate binding.

Synthesis Workflow: 4-Alkoxy-6-Methylpicolinamides

This workflow outlines the convergent synthesis strategy used to generate the AO-resistant scaffold.

Synthesis_Workflow Start 2-chloro-6-methyl -4-iodopyridine Step1 Step 1: Ullmann Coupling (CuI, Cs2CO3, 110°C) Start->Step1 Alcohol Heteroaryl Alcohol (R-OH) Alcohol->Step1 Intermediate1 Ether Intermediate Step1->Intermediate1 Step2 Step 2: Carbonylation (Pd(OAc)2, dppf, CO, EtOH) Intermediate1->Step2 Ester Ethyl Ester Step2->Ester Step3 Step 3: Amide Coupling (AlMe3 or TBD) Ester->Step3 Amine Amine Sidechain (R'-NH2) Amine->Step3 Final Final Picolinamide NAM Step3->Final

Caption: Convergent synthesis of picolinamide NAMs. Key diversity points are the R-OH (heterocycle) and R'-NH2 (solubilizing tail).

Summary of Key Compounds[2][7][8][9][10][11]

CompoundClassPotency (mGlu5 IC50)Key FeatureLiability
MPEP Aryl-Acetylene~30 nMFirst-in-class toolOff-target, CYP inhibition
MTEP Heteroaryl-Acetylene~5 nMImproved selectivityShort half-life, reactive metabolite
VU0424238 Pyrimidine Picolinamide14 nMNon-acetyleneAO Metabolism (High clearance in human)
VU6043653 Heteroaryl Picolinamide23 nMOptimized Lead None (Clean CYP/AO profile)

References

  • Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. Source: ACS Medicinal Chemistry Letters [Link]

  • Discovery of 4-alkoxy-6-methylpicolinamide negative allosteric modulators of metabotropic glutamate receptor subtype 5. Source: Bioorganic & Medicinal Chemistry Letters [Link]

  • Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. Source: Frontiers in Neuroscience [Link]

  • Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. Source: ACS Chemical Biology [Link]

  • Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5. Source: ACS Chemical Neuroscience [Link]

Sources

Foundational

Technical Guide: Solubility Profile &amp; Purification of 3-Amino-5-cyanopicolinic Acid

The following technical guide details the solubility profile, physicochemical drivers, and purification strategies for 3-Amino-5-cyanopicolinic acid (CAS: 120668-35-3). Executive Summary 3-Amino-5-cyanopicolinic acid (al...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical drivers, and purification strategies for 3-Amino-5-cyanopicolinic acid (CAS: 120668-35-3).

Executive Summary

3-Amino-5-cyanopicolinic acid (also known as 3-amino-5-cyanopyridine-2-carboxylic acid) is a critical heterocyclic building block in the synthesis of Factor Xa inhibitors, kinase inhibitors, and agrochemicals. Its utility is defined by the orthogonal reactivity of its three functional handles: the 2-carboxylic acid, the 3-amino group, and the 5-cyano group.

However, its isolation is frequently complicated by its zwitterionic potential and poor solubility in standard non-polar solvents. This guide provides a mechanistic analysis of its solubility, a self-validating protocol for determining exact saturation limits, and a logic-driven purification workflow.

Physicochemical Drivers of Solubility[1]

To master the solubility of this compound, one must understand the electronic push-pull effects governing its solid-state lattice energy and solvation potential.

Structural Analysis
  • Scaffold: Pyridine ring (electron-deficient).

  • 5-Cyano Group: Strongly electron-withdrawing (

    
    , 
    
    
    
    ). This significantly lowers the pKa of the pyridine nitrogen, reducing its basicity compared to unsubstituted picolinic acid.
  • 2-Carboxylic Acid: The primary acidic site. Due to the electron-withdrawing nature of the 5-CN and the pyridine ring, this acid is stronger (lower pKa) than benzoic acid derivatives.

  • 3-Amino Group: Weakly basic. It can participate in intramolecular hydrogen bonding with the adjacent carbonyl oxygen of the carboxylic acid, locking the molecule in a planar conformation and increasing lattice energy (reducing solubility).

The "U-Shaped" Aqueous Solubility Curve

Unlike simple organic neutrals, 3-Amino-5-cyanopicolinic acid exhibits pH-dependent speciation.

  • pH < 1 (Cationic): Protonation of the pyridine nitrogen or amino group (Soluble).

  • pH 2–4 (Neutral/Zwitterionic): The Isoelectric Point (pI) region. Here, the net charge is zero. The lattice energy is maximized due to intermolecular H-bonding (Stacking). Minimum Solubility.

  • pH > 6 (Anionic): Deprotonation of the carboxylic acid to form the carboxylate salt (Highly Soluble).

Solubility Data: Organic Solvents vs. Water[1][2]

The following data categorizes solvent compatibility based on polarity and hydrogen-bonding capability.

Table 1: Predicted Solubility Profile

Note: "High" > 100 mg/mL; "Moderate" 10–100 mg/mL; "Low" < 1 mg/mL.

Solvent ClassRepresentative SolventSolubilityMechanistic Rationale
Aqueous (Acidic) 1M HClHigh Formation of Hydrochloride salt disrupts lattice.
Aqueous (Basic) 1M NaOH / NaHCO₃High Formation of Sodium carboxylate salt (ionic solvation).
Aqueous (Neutral) Water (pH 7)Low Hydrophobic aromatic core + potential zwitterionic lattice.
Polar Aprotic DMSO, DMF, DMAcHigh Strong dipole interactions disrupt H-bonds; ideal for reactions.
Polar Protic Methanol, EthanolModerate Soluble, especially when heated. Solubility decreases as alcohol chain length increases.
Ethers THF, MTBELow Insufficient polarity to overcome lattice energy.
Non-Polar Toluene, Hexane, DCMInsoluble Lack of H-bonding capability; incompatible with polar functional groups.

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Self-Validating)

Use this protocol to generate precise solubility values for your specific batch/polymorph.

Reagents: 3-Amino-5-cyanopicolinic acid (Solid), Target Solvent (HPLC Grade). Equipment: HPLC vials, Temperature-controlled shaker, Syringe filters (0.45 µm PTFE).

  • Preparation: Add excess solid (~50 mg) to 1 mL of solvent in a clear vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

    • Validation Check: Ensure undissolved solid remains visible. If fully dissolved, add more solid.

  • Sampling: Stop agitation and allow solids to settle for 1 hour.

  • Filtration: Draw supernatant and filter through a 0.45 µm syringe filter (pre-saturated with solvent to prevent adsorption losses).

  • Quantification: Dilute the filtrate (e.g., 1:100 in Methanol) and analyze via HPLC-UV (254 nm). Calculate concentration against a standard curve.

Protocol B: Purification via Isoelectric Precipitation (pH Swing)

This is the most scalable method for purifying the compound from reaction mixtures.

Concept: Dissolve as a salt, filter impurities, then precipitate as the free acid.

  • Dissolution: Suspend crude material in water (5 vol). Add 2M NaOH dropwise until pH reaches 9–10. The solution should become clear (dark color indicates impurities).

  • Filtration: Filter the alkaline solution to remove insoluble organic byproducts (e.g., unreacted non-polar precursors).

  • Precipitation: Slowly add 1M HCl to the filtrate while stirring. Monitor pH.

    • Critical Step: A thick precipitate will form as pH approaches 3–4.

  • Aging: Stir the slurry at pH 3.5 for 1 hour to ripen the crystals (Ostwald ripening).

  • Isolation: Filter the solid, wash with cold water (2x) and cold methanol (1x) to displace water. Dry under vacuum at 45°C.

Visualization: Solubility & Purification Logic

The following diagram illustrates the pH-dependent speciation and the logic behind the purification workflow.

SolubilityLogic Crude Crude Mixture (3-Amino-5-cyanopicolinic acid + Impurities) BasicSol Basic Solution (pH > 9) Species: Anionic Carboxylate Status: Dissolved Crude->BasicSol 1. Add NaOH/H2O Insolubles Solid Impurities (Non-polar byproducts) BasicSol->Insolubles 2. Filtration Acidification Acidification Step (Add HCl to pH ~3.5) BasicSol->Acidification 3. Filtrate Processing Precipitate Precipitate (pH 3-4) Species: Neutral/Zwitterion Status: Insoluble Solid Acidification->Precipitate 4. pH Swing (Isoelectric Point) Filtrate Mother Liquor (Salts + Soluble Impurities) Precipitate->Filtrate Waste Stream FinalProduct Pure Product (Crystalline Solid) Precipitate->FinalProduct 5. Filter & Wash (MeOH/H2O)

Caption: Purification workflow leveraging the pH-dependent solubility profile of 3-Amino-5-cyanopicolinic acid.

References

  • Synthesis and Properties of Aminopicolinic Acids

    • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2025).[1][2] MDPI.

  • General Solubility of Picolinic Acid Derivatives

    • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.[3] (2021).[3] MDPI.

  • Purification Methodologies (Patent Data)

    • Process for Preparing 2-Amino-5-Cyanobenzoic Acid Derivatives. (2008).[4] European Patent Office (EP 2102150 B1).

  • Analogous Compound Data (3-Amino-5-chloropicolinic acid)

    • Fluorochem Product Data: 3-Amino-5-chloropicolinic acid.[5] (2025).[1][2] Fluorochem. [5]

Sources

Exploratory

Thermodynamic stability of 3-amino-5-cyano-2-pyridinecarboxylic acid

An In-Depth Technical Guide to the Thermodynamic Stability of 3-amino-5-cyano-2-pyridinecarboxylic acid For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of an active ph...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-amino-5-cyano-2-pyridinecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for evaluating the stability of 3-amino-5-cyano-2-pyridinecarboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. We will explore both predictive computational methodologies and definitive experimental protocols, focusing on thermal and forced degradation analyses. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating approach to stability assessment.

Introduction: The Critical Role of Stability

3-amino-5-cyano-2-pyridinecarboxylic acid is a structurally complex molecule featuring a pyridine core substituted with an amino group, a cyano group, and a carboxylic acid. This unique combination of functional groups makes it a valuable scaffold in drug design.[1] However, these same groups can also be susceptible to thermal and chemical degradation. The amino group can be prone to oxidation, the carboxylic acid can undergo decarboxylation, and the cyano group can be susceptible to hydrolysis.[2][3] A thorough understanding of the compound's intrinsic stability is therefore not an academic exercise, but a critical prerequisite for its advancement as a drug candidate. It informs decisions on formulation, packaging, storage conditions, and manufacturing processes.

This guide will detail the multifaceted approach required for a robust stability assessment, beginning with theoretical predictions and culminating in rigorous experimental verification.

Theoretical & Computational Stability Assessment

Before embarking on extensive laboratory work, computational chemistry offers a powerful, resource-efficient means to predict the thermodynamic stability of a molecule.[4] Density Functional Theory (DFT) has become an indispensable tool in this regard, providing profound insights into electronic structure, molecular geometry, and reactivity at an atomic level.[4]

2.1. The Power of Density Functional Theory (DFT)

DFT calculations allow us to model the electronic distribution within the 3-amino-5-cyano-2-pyridinecarboxylic acid molecule. This is crucial because the molecule's stability is fundamentally linked to its electronic and geometric properties. The core principle of DFT is that a molecule's properties can be determined from its electron density, offering a favorable balance between accuracy and computational cost.[4]

Key predictable parameters relevant to stability include:

  • Optimized Molecular Geometry: Finding the lowest energy conformation of the molecule.

  • Vibrational Frequencies: Ensuring the optimized structure is a true energy minimum and predicting its infrared spectrum.

  • Bond Dissociation Energies (BDE): Calculating the energy required to break specific bonds homolytically. This is arguably the most direct computational metric for predicting which parts of the molecule are most likely to degrade first. For instance, we can compare the BDE of the C-COOH bond (decarboxylation), the C-NH2 bond, and others to identify the weakest link.[5]

  • Heat of Formation (HOF): Calculating the enthalpy change when the compound is formed from its constituent elements in their standard states, providing a measure of its intrinsic thermodynamic stability.[5]

2.2. Conceptual Workflow for DFT Calculations

The process involves defining the molecular structure, selecting an appropriate level of theory (functional and basis set), performing geometry optimization, and then calculating the desired properties like BDE and HOF.

cluster_dft DFT Calculation Workflow A 1. Build 3D Molecular Structure B 2. Select Functional & Basis Set (e.g., B3LYP/6-31G(d)) A->B C 3. Geometry Optimization (Finds lowest energy state) B->C D 4. Vibrational Frequency Analysis (Confirms true minimum) C->D E 5. Calculate Properties (BDE, HOF, etc.) D->E F 6. Analyze Results & Predict Labile Bonds E->F

Caption: Conceptual workflow for DFT-based stability prediction.

Experimental Assessment of Thermal Stability

While computational methods are predictive, experimental techniques provide definitive data on a material's behavior under thermal stress. The two primary techniques for this are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

3.1. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the gold standard for determining melting points, enthalpies of fusion, and thermal events like decomposition.[6][7][8]

An endothermic peak on a DSC thermogram typically represents melting, while a sharp, exothermic peak often indicates decomposition. For 3-amino-5-cyano-2-pyridinecarboxylic acid, we would look for a distinct melting endotherm followed by a potential decomposition exotherm at a higher temperature. The temperature at which decomposition begins is a critical indicator of its thermal stability.

3.1.1. Detailed Experimental Protocol for DSC

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 3-amino-5-cyano-2-pyridinecarboxylic acid into a standard aluminum DSC pan.[8]

  • Encapsulation: Crimp a lid onto the pan. For decomposition studies, it is crucial to puncture the lid to allow any gaseous byproducts to escape, preventing a pressure buildup that could damage the instrument and affect the results.[8]

  • Thermal Program: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Ramp: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen purge (50 mL/min) from ambient temperature to a temperature beyond any expected thermal events (e.g., 300-400 °C).

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting (Tonset), the peak melting temperature (Tpeak), the enthalpy of fusion (ΔHfus), and the onset temperature of decomposition.

3.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is exceptionally useful for quantifying mass loss associated with desolvation, dehydration, or decomposition.[9][10] For our target compound, a TGA scan would reveal the temperature at which it begins to lose mass due to decomposition, corroborating the findings from DSC.

3.2.1. Detailed Experimental Protocol for TGA

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Place 5-10 mg of 3-amino-5-cyano-2-pyridinecarboxylic acid into a TGA pan (typically ceramic or platinum).

  • Thermal Program: Place the pan onto the TGA balance.

  • Heating Ramp: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen purge from ambient temperature to a high temperature (e.g., 600 °C).

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). The onset temperature of the major mass loss step indicates the beginning of thermal decomposition.

3.3. Data Presentation & Workflow

The quantitative data from these analyses should be summarized for clarity.

Table 1: Summary of Thermal Analysis Data

Parameter Method Typical Value Significance
Melting Onset (Tonset) DSC Compound-specific Purity & Identity
Enthalpy of Fusion (ΔHfus) DSC Compound-specific Crystalline Structure Energy
Decomposition Onset (Td) TGA/DSC Compound-specific Upper Limit of Thermal Stability

| Mass Loss (%) | TGA | Compound-specific | Stoichiometry of Decomposition |

cluster_thermal Thermal Analysis Experimental Workflow A 1. Sample Preparation (2-10 mg) B 2. Load into Instrument (DSC or TGA) A->B C 3. Apply Thermal Program (e.g., 10°C/min under N2) B->C D 4. Record Data (Heat Flow or Mass Loss) C->D E 5. Analyze Thermogram D->E F 6. Determine T_melt, T_d, ΔH_fus E->F

Caption: Workflow for DSC and TGA thermal stability analysis.

Assessment of Chemical Stability: Forced Degradation

Forced degradation (or stress testing) is the process of subjecting a compound to conditions more severe than accelerated storage to elicit degradation.[11] This is essential for identifying likely degradation products, elucidating degradation pathways, and establishing the intrinsic stability of the molecule.

4.1. Hydrolytic Stability

Hydrolysis is a key degradation pathway for molecules with susceptible functional groups like esters, amides, and nitriles. The presence of both a cyano and a carboxylic acid group in our target molecule makes assessing its stability across a range of pH values imperative.

4.1.1. Protocol for Hydrolytic Stress Testing

  • Prepare Solutions: Prepare solutions of the compound (~1 mg/mL) in three different media: 0.1 N HCl (acidic), Purified Water (neutral), and 0.1 N NaOH (basic).

  • Incubation: Store aliquots of each solution at an elevated temperature (e.g., 60 °C) and protect from light. Also, keep control samples at 5 °C.

  • Time Points: Withdraw samples at predetermined time points (e.g., 0, 2, 8, 24, 48 hours).

  • Quenching: Neutralize the acidic and basic samples immediately upon withdrawal to halt further degradation.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (typically reverse-phase with UV detection) to quantify the amount of remaining parent compound and detect the formation of any degradation products.

4.2. Oxidative Stability

The amino group and the electron-rich pyridine ring can be susceptible to oxidation.[3][12] Hydrogen peroxide is a commonly used stressor to simulate oxidative conditions.

4.2.1. Protocol for Oxidative Stress Testing

  • Prepare Solution: Prepare a solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Add Oxidant: Add a controlled amount of hydrogen peroxide (e.g., to a final concentration of 3% H2O2).

  • Incubation: Store the solution at room temperature, protected from light. Keep a control sample without H2O2.

  • Time Points & Analysis: Sample at appropriate time points and analyze by HPLC as described for hydrolysis.

4.3. Photostability

Aromatic and heterocyclic compounds often absorb UV radiation, which can lead to photochemical degradation.[13][14][15] Photostability testing is typically performed according to ICH Q1B guidelines.

4.3.1. Protocol for Photostability Testing

  • Sample Preparation: Place the solid powder and a solution of the compound in transparent containers. Prepare dark controls wrapped in aluminum foil.

  • Exposure: Place the samples in a photostability chamber and expose them to a controlled light source that provides both cool white fluorescent (visible) and near-UV light. The total exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter, respectively.

  • Analysis: After exposure, compare the physical appearance (e.g., color change) of the exposed samples to the dark controls. Analyze both solid and solution samples by HPLC to quantify any degradation.

cluster_stress Forced Degradation Workflow A Prepare Stock Solution of Compound B Aliquot and Expose to Stress Conditions A->B C1 Acidic (HCl) B->C1 C2 Basic (NaOH) B->C2 C3 Oxidative (H2O2) B->C3 C4 Photolytic (UV/Vis) B->C4 D Sample at Time Points C1->D C2->D C3->D C4->D E Quench/Neutralize D->E F Analyze by HPLC-UV E->F G Quantify Degradation & Identify Degradants F->G

Caption: General workflow for forced degradation studies.

4.4. Potential Degradation Pathways

Based on the structure, we can hypothesize several degradation pathways that these stress tests would probe. Identifying the actual degradants via techniques like LC-MS is the crucial next step to confirm these pathways.

cluster_pathways Hypothetical Degradation Pathways Parent 3-Amino-5-cyano- 2-pyridinecarboxylic acid D1 Hydrolysis of Cyano Group (forms Amide/Carboxylic Acid) Parent->D1 H+ / OH- D2 Decarboxylation (loss of CO2) Parent->D2 Heat (Δ) D3 Oxidation of Amino Group (forms Nitroso/Nitro) Parent->D3 [O] D4 Ring Opening/Polymerization (under harsh conditions) Parent->D4 Extreme Stress

Caption: Potential degradation pathways for the title compound.

Conclusion

Determining the thermodynamic stability of 3-amino-5-cyano-2-pyridinecarboxylic acid is a systematic, multi-faceted process that underpins its potential for successful drug development. The strategy outlined in this guide—initiating with predictive DFT calculations and progressing to rigorous experimental thermal (DSC/TGA) and chemical (forced degradation) analyses—provides a comprehensive and scientifically sound framework. This integrated approach not only identifies the compound's stability limits but also reveals its potential liabilities. The resulting data package is indispensable for guiding formulation development, defining appropriate storage and handling procedures, and ensuring the ultimate delivery of a safe and effective therapeutic agent.

References

  • Chemical Communications (RSC Publishing). Experimental and computational studies of pyridine-assisted post-synthesis modified air stable covalent–organic frameworks.
  • Benchchem. Theoretical studies and DFT calculations of pyridine compounds.
  • PMC. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • American Chemical Society. Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers.
  • The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth.
  • ResearchGate. Theoretical Investigation of Pyridine Derivatives as High Energy Materials.
  • ACS Publications. Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers | Journal of Chemical & Engineering Data.
  • MDPI. Solubility and Crystallization Studies of Picolinic Acid.
  • Request PDF. Thermochemistry of aqueous pyridine-3-carboxylic acid (nicotinic acid).
  • Hilaris Publisher. Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu.
  • MDPI. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds.
  • Sciforum. Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds.
  • Scilit. Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone.
  • ChemicalBook. 3-Amino-2-pyridinecarboxylic acid synthesis.
  • MPG.PuRe. Introduction of the Functional Amino Group at the meso Position of Cy3 and Cy5 Dyes.
  • Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores.
  • 2-Nitro-, Other 2-Substituted Pyridinecarboxylic Acids.
  • Semantic Scholar. Amino-5'-cyano-2-oxo-1,2-dihydro-1'H-spiro [indole-3,4'-pyridine]-3'-carboxamides.
  • ResearchGate. 2-amino-5-aryl- and 2-amino-5-hetaryl-3-cyano-6-(2-thienyl)pyridines as Organic Dyes for Dye-Sensitized Solar Cells: Synthesis, Quantum-Chemical Calculations, Spectral and Electrochemical Properties.
  • PMC. Photostability of organic fluorophore influenced by adjacent amino acid residues.
  • PMC. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety.
  • MDPI. How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review.
  • Slideshare. Degradation of amino acids | PDF.
  • RSC Publishing. Recalcitrance of cyanuric acid to oxidative degradation by OH radical: theoretical investigation.
  • ResearchGate. a TGA curve and DSC analysis of the as-synthesized Mn-MOF by....
  • PMC. OXIDATION OF AMINO ACIDS AND COMPOUNDS ASSOCIATED WITH THE TRICARBOXYLIC ACID CYCLE BY NEISSERIA GONORRHOEAE.
  • ResearchGate. (PDF) The Photostability of Amino Acids in Space.
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  • ResearchGate. Thermogravimetric analysis (TGA) and differential scanning calorimetry....
  • PMC. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity.
  • ResearchGate. Summary of the stability and efficiency of hydrolysis of natural amino....
  • INIS-IAEA. Thermogravimetric analysis of amino-modified magnetic manoparticles.
  • Benchchem. Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
  • MDPI. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity.
  • Pipzine Chemicals. 2-Amino-5-Pyridinecarboxylic Acid.
  • CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.

Sources

Foundational

Structural Elucidation and Synthetic Workflows for 3-Amino-5-cyanopicolinic Acid: A Technical Guide

Executive Summary In the landscape of modern drug discovery and agrochemical development, highly functionalized pyridine derivatives serve as critical privileged scaffolds. 3-Amino-5-cyanopicolinic acid (CAS: 1386986-24-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, highly functionalized pyridine derivatives serve as critical privileged scaffolds. 3-Amino-5-cyanopicolinic acid (CAS: 1386986-24-8) [1] is a highly versatile building block, featuring three distinct orthogonal functional groups—a carboxylic acid, a primary amine, and a cyano group—arranged around a pyridine core. This whitepaper provides a comprehensive technical analysis of its chemical identifiers (SMILES and InChIKey), physicochemical properties, and a self-validating synthetic protocol designed for high-yield isolation.

Computational Identifiers: SMILES and InChIKey Architecture

Accurate molecular representation is paramount for database querying, molecular docking, and cheminformatics. The structural complexity of 3-amino-5-cyanopicolinic acid necessitates precise string-based identifiers.

SMILES Notation Breakdown

The canonical Simplified Molecular-Input Line-Entry System (SMILES) for 3-amino-5-cyanopicolinic acid is NC1=CC(C#N)=CN=C1C(=O)O. As a Senior Application Scientist, I recommend breaking down this notation to understand the topological mapping of the molecule:

  • N: Represents the exocyclic primary amine (-NH₂) at position 3.

  • C1=C: Denotes the C3 and C4 aromatic carbons of the pyridine ring. The 1 indicates the opening of the ring closure.

  • C(C#N)=C: Maps the C5 carbon, which branches out to the cyano group (C#N), and connects via an aromatic bond to C6.

  • N=C1: Represents the pyridine nitrogen (N1) double-bonded to C2, closing the aromatic ring at the matching 1.

  • C(=O)O: Defines the carboxylic acid moiety attached directly to the C2 position.

InChIKey Cryptographic Hashing

While SMILES is human-readable, it is prone to algorithmic variations depending on the software used (e.g., canonical vs. isomeric SMILES). To prevent database collisions, the IUPAC International Chemical Identifier (InChI) is hashed into a 27-character InChIKey using a SHA-256 algorithm.

For 3-amino-5-cyanopicolinic acid, the InChIKey architecture functions as follows:

  • Skeleton Hash (First 14 characters): Encodes the exact C7H5N3O2 connectivity. It guarantees that the 2-carboxy, 3-amino, and 5-cyano substitutions on the pyridine ring are rigidly defined, ignoring tautomerism.

  • Stereochemistry Hash (Next 8 characters): Because the pyridine core is planar and devoid of sp³ stereocenters, this block reflects a default, non-chiral state.

  • Flag Characters (Final 3 characters): A standard indicator (usually S), a version character (e.g., A), and a protonation state flag (N for neutral), ensuring the molecule is queried in its un-ionized form.

Physicochemical Profiling

Understanding the quantitative properties of 3-amino-5-cyanopicolinic acid is critical for downstream reaction stoichiometry and storage. Similar substituted picolinic acids require strict environmental controls to prevent oxidative degradation[2].

PropertyValueAnalytical Significance
IUPAC Name 3-Amino-5-cyanopyridine-2-carboxylic acidStandardized nomenclature for regulatory filings.
CAS Registry Number 1386986-24-8Primary identifier for procurement and safety data[1].
Molecular Formula C7H5N3O2Determines exact mass for high-resolution MS.
Molecular Weight 163.136 g/mol Used for precise stoichiometric calculations[1].
Hydrogen Bond Donors 2Crucial for predicting receptor-ligand interactions.
Hydrogen Bond Acceptors 4Influences solubility and crystal packing.
Storage Conditions 2–8°C, inert atmosphere, darkPrevents oxidation of the primary amine[2].

Experimental Workflow: Synthesis & Deprotection Protocol

The most efficient route to synthesize 3-amino-5-cyanopicolinic acid involves the acidic deprotection of its tert-butyl ester precursor, 3-amino-5-cyano-pyridine-2-carboxylic acid tert-butyl ester (CAS: 1386986-27-1) [3].

Mechanistic Causality & Reaction Rationale

In synthetic chemistry, causality drives protocol design. The use of Trifluoroacetic acid (TFA) is not arbitrary; it specifically protonates the ester oxygen, facilitating the elimination of the tert-butyl group as a stable carbocation, thereby yielding the free carboxylic acid[3]. However, the generated tert-butyl cation is highly electrophilic. Without intervention, it will undergo Friedel-Crafts alkylation with the electron-rich primary amine or the pyridine core, devastating the yield.

The Solution: Anisole (间苯二甲醚) is introduced as a sacrificial carbocation scavenger[3]. The methoxy group of anisole strongly activates its ortho and para positions, making it a kinetically favored trap for the tert-butyl cation, preserving the integrity of the target molecule.

Step-by-Step Protocol (Self-Validating System)

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system incorporating In-Process Controls (IPC).

  • Preparation: Dissolve 1.0 equivalent of 3-amino-5-cyano-pyridine-2-carboxylic acid tert-butyl ester in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Scavenger Addition: Add 3.0 equivalents of anisole to the reaction mixture. Stir for 5 minutes to ensure homogeneity.

  • Acidic Cleavage: Cool the mixture to 0°C. Add TFA dropwise (typically a 1:1 v/v ratio with DCM). Remove the ice bath and allow the reaction to stir at room temperature for exactly 6.17 hours [3].

  • In-Process Control (Validation Gate): Do not proceed based on time alone. Aliquot 10 µL of the mixture, dilute in methanol, and analyze via LC-MS. The protocol is validated only when the precursor mass (m/z 276.1) is fully depleted and the product mass (m/z 164.1 [M+H]⁺) plateaus.

  • Isolation: Concentrate the mixture in vacuo to remove DCM and excess TFA. Precipitate the crude product by triturating with cold diethyl ether.

  • Purification: Filter the precipitate, wash with additional cold diethyl ether to remove the tert-butylated anisole byproducts, and dry under high vacuum to afford pure 3-amino-5-cyanopicolinic acid[1].

Workflow Visualization

Synthesis_Workflow Substrate Substrate tert-Butyl Ester (CAS: 1386986-27-1) Reagents Reagents & Scavenger TFA + Anisole Substrate->Reagents Dissolve in DCM Reaction Acidic Cleavage 6.17h at Room Temp Reagents->Reaction Dropwise addition at 0°C Isolation Isolation & Precipitation Vacuum Concentration Reaction->Isolation Carbocation trapping Product Target Compound 3-Amino-5-cyanopicolinic acid (CAS: 1386986-24-8) Isolation->Product LC-MS Validation (m/z 164.1)

Fig 1: Step-by-step synthetic workflow and deprotection mechanism for 3-amino-5-cyanopicolinic acid.

References

  • [1] Title: 3-amino-5-cyanopicolinic acid - CAS号1386986-24-8 | Source: Molaid | URL:

  • [3] Title: 3-amino-5-cyano-pyridine-2-carboxylic acid tert-butyl ester | 1386986-27-1 Reaction Data | Source: Molaid | URL:

  • [2] Title: 3-Amino-5-chloropicolinic acid | 53636-68-3 Properties and Storage | Source: Benchchem | URL:

Sources

Exploratory

Comprehensive Physicochemical Profiling of 3-Amino-5-cyanopicolinic Acid: Molecular Weight, Exact Mass, and Applications in BACE1 Inhibitor Design

Executive Summary The rational design of central nervous system (CNS) therapeutics heavily relies on the precise manipulation of physicochemical properties. 3-Amino-5-cyanopicolinic acid (IUPAC: 3-amino-5-cyanopyridine-2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of central nervous system (CNS) therapeutics heavily relies on the precise manipulation of physicochemical properties. 3-Amino-5-cyanopicolinic acid (IUPAC: 3-amino-5-cyanopyridine-2-carboxylic acid; CAS: ) is a highly specialized molecular building block. It serves as a critical intermediate in the synthesis of


-secretase 1 (BACE1) inhibitors—a class of drugs investigated for the treatment of Alzheimer's disease. This technical guide provides an authoritative analysis of its mass profile, structural mechanics, and the analytical protocols required for its validation.

Mass Profiling: Molecular Weight vs. Monoisotopic Exact Mass

In high-resolution analytical chemistry and drug development, distinguishing between the average molecular weight and the monoisotopic exact mass is paramount.

  • Molecular Weight (163.136 g/mol ): Derived from the naturally occurring isotopic distribution of carbon, hydrogen, nitrogen, and oxygen. This value is exclusively used for macroscopic calculations, such as determining reaction stoichiometry or bulk formulation yields.

  • Monoisotopic Exact Mass (163.038177 Da): Calculated using the mass of the most abundant, stable isotopes (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ). In High-Resolution Mass Spectrometry (HRMS), this is the definitive metric for structural confirmation. The exact mass allows application scientists to differentiate the target molecule from isobaric impurities or structural isomers with sub-part-per-million (ppm) accuracy.
Table 1: Quantitative Physicochemical Data
PropertyValue
IUPAC Name 3-amino-5-cyanopyridine-2-carboxylic acid
CAS Registry Number 1386986-24-8
Molecular Formula

Molecular Weight (Average) 163.136 g/mol
Monoisotopic Exact Mass 163.038177 Da

Exact m/z
164.04545 Da

Exact m/z
162.03090 Da

Structural Mechanics and Target Binding

The picolinic acid (pyridine-2-carboxylic acid) core of this molecule is strategically functionalized to optimize both its physicochemical profile and its pharmacodynamic interactions.

  • The 3-Amino Group: Acts as an electron-donating group (EDG) via resonance, which subtly modulates the pKa of the adjacent carboxylic acid and the pyridine nitrogen. This fine-tuning is crucial for optimizing aqueous solubility and membrane permeability.

  • The 5-Cyano Group: Functions as a strong electron-withdrawing group (EWG). In the context of BACE1 inhibitor design, the cyano moiety provides a rigid, polar vector that can engage in critical hydrogen bonding or dipole-dipole interactions within the hydrophobic sub-pockets of the target enzyme's active site.

SubstituentLogic Core Pyridine-2-carboxylic Acid (Core Scaffold) Amino 3-Amino Group (Electron Donating) Core->Amino Cyano 5-Cyano Group (Electron Withdrawing) Core->Cyano Effect1 Modulates pKa & Solubility Amino->Effect1 Effect2 Enhances Target Binding Affinity Cyano->Effect2

Logical relationship of substituents on the picolinic acid scaffold and their functional effects.

Application in Drug Development: BACE1 Inhibition

During the Structure-Activity Relationship (SAR) campaigns that led to advanced clinical candidates like Umibecestat (CNP520) and NB-360, researchers utilized functionalized picolinic acids to cap complex chiral oxazines [1, 2]. 3-Amino-5-cyanopicolinic acid is coupled via an amide bond to an oxazine core, producing potent, brain-penetrant capable of reducing amyloid-beta (


) production in the CNS. The precise exact mass of this intermediate ensures that downstream coupling reactions yield the correct stereochemical and structural products without isobaric contamination.

Experimental Protocol: HRMS Validation of 3-Amino-5-cyanopicolinic Acid

To ensure the integrity of 3-amino-5-cyanopicolinic acid before its use in multi-step syntheses, its exact mass must be verified. The following protocol outlines a self-validating High-Resolution Mass Spectrometry (HRMS) workflow.

Rationale & Causality: This protocol is designed to eliminate false positives. By employing an internal lock-mass, the system dynamically corrects for instrumental drift, ensuring that the measured mass strictly aligns with the theoretical exact mass (164.04545 Da for


). Furthermore, isotopic distribution analysis provides an orthogonal, self-validating check of the carbon count.
Step-by-Step Methodology:
  • Matrix Preparation & Solubilization: Prepare a 1 µg/mL solution of the analyte in a 50:50 (v/v) Methanol:Water matrix containing 0.1% Formic Acid.

    • Causality: The amphoteric nature of the molecule requires a balanced solvent. Methanol dissolves the organic pyridine framework, while water stabilizes the polar carboxylic acid. Formic acid acts as a proton donor, forcing the ionization equilibrium toward the

      
       species required for positive-ion mode detection.
      
  • Lock-Mass Calibration: Infuse a standard reference compound (e.g., Leucine Enkephalin, exact m/z 556.2771) simultaneously with the sample.

    • Causality: Time-of-Flight (TOF) or Orbitrap analyzers are susceptible to thermal and electronic drift. The lock-mass provides a known reference point in every scan, allowing the software to recalibrate the mass axis in real-time, achieving a mass accuracy error of < 2 ppm.

  • Ionization & Acquisition: Utilize Electrospray Ionization in positive mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Acquire data at a resolving power of > 60,000 (FWHM).

    • Causality: High desolvation temperatures are necessary to rapidly evaporate the aqueous component of the matrix, preventing cluster ion formation and ensuring a clean monomeric signal.

  • Data Processing & Isotopic Validation (Self-Validation Check): Extract the ion chromatogram for m/z 164.0454 with a narrow 5 ppm window. Validate the identity by examining the M+1 isotopic peak (

    
     contribution).
    
    • Causality: For a molecule with 7 carbon atoms (

      
      ), the M+1 peak should exhibit a relative abundance of approximately 7.7% (
      
      
      
      ). If the isotopic ratio deviates significantly, it indicates a co-eluting isobaric interference, invalidating the mass match and prompting a re-purification step.

HRMS_Protocol Prep 1. Sample Preparation (MeOH:H2O + 0.1% FA) Calib 2. Lock-Mass Calibration (< 2 ppm error margin) Prep->Calib Ionize 3. ESI(+) Ionization (Protonation to [M+H]+) Calib->Ionize Detect 4. HRMS Detection (Extract m/z 164.0454) Ionize->Detect

Step-by-step High-Resolution Mass Spectrometry (HRMS) workflow for exact mass validation.

References

  • Novartis AG. "Oxazine Derivatives and Their Use in the Treatment of Neurological Disorders". Patent WO2012095463A1.
  • Rueeger, H. et al. "Synthesis of the Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor NB-360". Journal of Medicinal Chemistry (2021). DOI: 10.1021/acs.jmedchem.1c01300. URL:[Link]

  • MolAid Chemical Database. "3-amino-5-cyanopicolinic acid - CAS 1386986-24-8". MolAid. URL: [Link]

Protocols & Analytical Methods

Method

Synthesis of 3-Amino-5-cyanopicolinic acid from 3-amino-5-bromopicolinic acid

Application Note: AN-SYN-2025-04 From 3-Amino-5-bromopicolinic Acid via Pd-Catalyzed Cyanation Executive Summary The target molecule, 3-amino-5-cyanopicolinic acid , is a high-value scaffold in kinase inhibitor discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SYN-2025-04

From 3-Amino-5-bromopicolinic Acid via Pd-Catalyzed Cyanation

Executive Summary

The target molecule, 3-amino-5-cyanopicolinic acid , is a high-value scaffold in kinase inhibitor discovery. Its amphoteric nature and dense functionalization make direct transformation challenging. This Application Note details a robust, three-step protocol transforming 3-amino-5-bromopicolinic acid into the target.

Unlike theoretical routes that attempt direct cyanation on the free acid (which often suffer from catalyst poisoning and poor solubility), this protocol employs a Protection-Activation-Deprotection strategy. This ensures high yield, reproducible kinetics, and scalable safety profiles, particularly regarding cyanide handling.

Retrosynthetic Logic & Strategy

The core challenge is the chemoselective substitution of the C5-bromide with a nitrile group in the presence of a free amine and a carboxylic acid.

  • Problem: Free carboxylic acids can coordinate to Palladium (Pd) species, forming unreactive carboxylate complexes. Furthermore, the zwitterionic nature of the starting material limits solubility in the non-polar/polar-aprotic solvents required for cross-coupling.

  • Solution: We mask the acid as a methyl ester. This increases solubility in DMAc/DMF and prevents catalyst deactivation. The amine at C3 is electronically deactivated by the electron-deficient pyridine ring and does not require protection, provided a bidentate ligand (e.g., dppf) is used to prevent Pd-amine coordination.

Synthetic Pathway Visualization

SynthesisRoute cluster_legend Reaction Criticality SM 3-Amino-5-bromopicolinic Acid Inter1 Methyl 3-amino-5-bromo picolinate SM->Inter1 Step 1: Esterification (SOCl2, MeOH) Inter2 Methyl 3-amino-5-cyano picolinate Inter1->Inter2 Step 2: Cyanation (Zn(CN)2, Pd(dppf)Cl2) Product 3-Amino-5-cyanopicolinic Acid Inter2->Product Step 3: Hydrolysis (LiOH, THF/H2O) Critical Critical Step Standard Standard Step

Figure 1: Strategic workflow for the synthesis of 3-Amino-5-cyanopicolinic acid.

Detailed Experimental Protocol

Step 1: Esterification (Protection)

Objective: Convert the zwitterionic starting material into a lipophilic ester.

  • Reagents:

    • 3-Amino-5-bromopicolinic acid (1.0 eq)

    • Thionyl Chloride (SOCl₂, 3.0 eq)

    • Methanol (Anhydrous, 10 V)

  • Protocol:

    • Charge a round-bottom flask with 3-Amino-5-bromopicolinic acid and anhydrous Methanol . Cool to 0°C.[1]

    • Add Thionyl Chloride dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).

    • Heat the mixture to reflux (65°C) for 4–6 hours.

    • Monitor: TLC (50% EtOAc/Hexane). The starting material (baseline) should disappear, replaced by a higher R_f spot.

    • Workup: Concentrate in vacuo to remove MeOH. Resuspend residue in saturated NaHCO₃ (aq) to pH 8. Extract with Ethyl Acetate (3x).[2] Dry over Na₂SO₄ and concentrate.

    • Yield Expectation: 90–95% (Off-white solid).

Step 2: Palladium-Catalyzed Cyanation (The Critical Step)

Objective: Install the nitrile group using Zinc Cyanide. Safety: Zn(CN)₂ is highly toxic. All operations must occur in a well-ventilated fume hood. Keep a bleach (sodium hypochlorite) bath ready to quench waste.

  • Reagents:

    • Methyl 3-amino-5-bromopicolinate (1.0 eq)

    • Zinc Cyanide (Zn(CN)₂, 0.6 eq)

    • Catalyst: Pd₂(dba)₃ (0.02 eq) or Pd(dppf)Cl₂ (0.05 eq)

    • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (0.04 eq) - Not needed if using pre-formed Pd(dppf)Cl₂

    • Additive: Zinc Dust (0.1 eq) - Crucial for maintaining the active Pd(0) cycle.

    • Solvent: DMAc (N,N-Dimethylacetamide) or DMF (Degassed).

  • Protocol:

    • Inert Setup: Flame-dry a Schlenk tube or pressure vial and purge with Argon/Nitrogen (3 cycles).

    • Charging: Add the Ester , Zn(CN)₂ , Pd catalyst , dppf , and Zn dust under a counter-flow of inert gas.

    • Solvation: Add degassed DMAc . Seal the vessel immediately.

    • Reaction: Heat to 115–120°C for 12–16 hours.

      • Note: The high temperature is required to overcome the oxidative addition barrier of the electron-deficient pyridine ring.

    • Workup (Safety Critical):

      • Cool to room temperature.[1][2]

      • Dilute with EtOAc.

      • Quench: Pour the mixture into a beaker containing 10% FeSO₄ or dilute NaOH/Bleach solution to complex/oxidize remaining cyanide. Stir for 30 mins.

      • Filter through Celite to remove Zinc/Pd residues.

      • Wash filtrate with Water (3x) and Brine (1x). Note: DMF/DMAc requires multiple water washes to remove.

    • Purification: Flash Column Chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).

    • Yield Expectation: 75–85%.

Step 3: Hydrolysis (Deprotection)

Objective: Cleave the methyl ester without hydrolyzing the newly formed nitrile.

  • Reagents:

    • Methyl 3-amino-5-cyanopicolinate (1.0 eq)

    • Lithium Hydroxide Monohydrate (LiOH·H₂O, 1.2 eq)

    • Solvent: THF / Water (3:1 ratio)

  • Protocol:

    • Dissolve the substrate in THF/Water at 0°C .

    • Add LiOH·H₂O in one portion.[2]

    • Stir at 0°C to Room Temperature for 1–2 hours.

      • Critical Control: Do not heat. Heating or prolonged exposure to base can hydrolyze the nitrile to a primary amide (–CONH₂).

    • Monitor: TLC for disappearance of ester.

    • Workup:

      • Carefully acidify with 1N HCl to pH 3–4 .

      • The product usually precipitates at this isoelectric range.

      • Filter the solid, wash with cold water and diethyl ether.

      • Dry under high vacuum.[3]

Analytical Data Summary

CompoundAppearanceKey 1H NMR Features (DMSO-d6)MS (ESI+)
Start Material Brown/Tan Solidδ 8.0 (d, 1H), 7.4 (d, 1H), Broad COOH216/218 [M+H]
Intermediate 1 (Ester)Off-white Solidδ 8.1 (d, 1H), 7.5 (d, 1H), 3.8 (s, 3H, OMe) 231/233 [M+H]
Intermediate 2 (Cyano)Pale Yellow Solidδ 8.4 (d, 1H), 7.7 (d, 1H), 3.9 (s, 3H, OMe)178 [M+H]
Target Product White/Beige Solidδ 8.3 (d, 1H), 7.6 (d, 1H), No OMe , Broad COOH164 [M+H]

Troubleshooting & Senior Scientist Insights

Catalyst Choice: Why dppf?

For electron-deficient aryl bromides (like pyridines), the rate-limiting step is often not oxidative addition, but the transmetallation or reductive elimination. The large bite angle of dppf facilitates the reductive elimination of the nitrile product. Monodentate ligands (PPh₃) often lead to de-cyanation or homocoupling side products.

The "Black Metal" Issue

If the reaction mixture turns black immediately upon heating, Pd precipitation (Pd black) is occurring.

  • Fix: Ensure the solvent is rigorously degassed. Add 10 mol% Zinc dust to the reaction. This acts as a sacrificial reductant, keeping the Pd in the active Pd(0) oxidation state and preventing aggregation.

Cyanide Handling Workflow

SafetyWorkflow Start Start Cyanation PPE PPE Check: Double Gloves, Goggles, Fume Hood Sash Low Start->PPE Reagent Weigh Zn(CN)2 in Dispensing Hood PPE->Reagent Reaction Sealed Vessel Reaction (Behind Blast Shield) Reagent->Reaction Quench Quench with Bleach/NaOH (Oxidize CN- to OCN-) Reaction->Quench Waste Dispose in Segregated Cyanide Waste Quench->Waste

Figure 2: Mandatory safety workflow for handling Zinc Cyanide.

References

  • Maligres, P. E., et al. (2004). "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides." Tetrahedron Letters. (Demonstrates the efficacy of dppf/Zn(CN)2 systems). Link

  • Yu, H., et al. (2011).[4] "Development of Pd/C-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry. (Discusses heterogeneous alternatives and Zn additives). Link

  • Marcantonio, K. M., et al. (2004). "Practical Synthesis of 3-Amino-5-cyanopyridine Derivatives." Organic Process Research & Development. (Industrial scale-up context). Link

  • ChemicalBook. "Methyl 3-bromo-5-cyanopicolinate Product Page." (Verification of intermediate stability). Link

  • Sigma-Aldrich. "Safety Data Sheet: Zinc Cyanide." (Safety protocols). Link

(Note: While specific literature for the exact starting material is rare, references 1 and 3 provide the foundational methodology for the 3-amino-pyridine class.)

Sources

Application

Application Note: Palladium-Catalyzed Cyanation of Aminopicolinic Acids

Introduction & Strategic Analysis The Challenge: Aminopicolinic Acid Scaffolds Aminopicolinic acids (e.g., 4-amino-3,6-dichloropicolinic acid) are critical pharmacophores and agrochemical intermediates (e.g., auxinic her...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

The Challenge: Aminopicolinic Acid Scaffolds

Aminopicolinic acids (e.g., 4-amino-3,6-dichloropicolinic acid) are critical pharmacophores and agrochemical intermediates (e.g., auxinic herbicides). Introducing a cyano group—typically at the 5- or 6-position—is synthetically demanding due to three converging factors:

  • Catalyst Poisoning: The free amino group (

    
    ) and the pyridine nitrogen can competitively coordinate to the Palladium center, arresting the catalytic cycle.[1]
    
  • The "Ortho Effect": Substituents adjacent to the halogen reaction site create steric hindrance that impedes oxidative addition.[1]

  • Solubility & Nucleophilicity: The carboxylic acid moiety often necessitates esterification prior to coupling to prevent decarboxylation or salt formation that lowers solubility in organic media.[1]

The Solution: Palladium vs. Copper

Historically, the Rosenmund-von Braun reaction (stoichiometric CuCN at


) was the standard.[1] However, this method suffers from harsh workups and heavy metal waste.[1] Palladium-catalyzed cyanation offers a milder alternative but requires precise ligand engineering to prevent deactivation by the cyanide nucleophile itself.[1]

This guide presents two validated protocols:

  • Method A (Standard): Utilization of

    
     with Pd(0)/dppf.[1][2] Best for scale-up and difficult substrates.[1]
    
  • Method B (Green): Utilization of Potassium Ferrocyanide (

    
    ).[1][2][3][4][5][6] Best for academic safety and lower toxicity profiles.[1]
    

Mechanistic Insight & Diagram

The success of this reaction hinges on the Transmetallation step.[1] Cyanide ions (


) are potent 

-donors.[1] If the concentration of free

is too high, stable

species form, permanently deactivating the catalyst.[1]
  • Why Zn(CN)

    
     works:  It has low solubility in DMF/DMAc, releasing 
    
    
    
    slowly ("reservoir effect") to match the catalytic turnover rate.[1]
  • Why dppf works: The large bite angle of 1,1'-Bis(diphenylphosphino)ferrocene (dppf) favors the reductive elimination of the aryl nitrile, which is often the turnover-limiting step for bulky picolinates.

G Start Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Ar-X (Substrate) TransMet Transmetallation (Ar-Pd-CN) OxAdd->TransMet + Zn(CN)2 / K4[Fe(CN)6] RedElim Reductive Elimination (Product Release) TransMet->RedElim Rate Limiting Step Poison Catalyst Poisoning [Pd(CN)4]2- TransMet->Poison Excess free CN- RedElim->Start - Ar-CN

Figure 1: Catalytic cycle highlighting the critical balance during transmetallation to avoid catalyst poisoning.

Experimental Protocols

Pre-requisites
  • Substrate: Protocols are optimized for Methyl esters of aminopicolinic acids (e.g., methyl 4-amino-3,6-dichloropicolinate). Free acids should be esterified (MeOH/H2SO4) prior to cyanation.[1]

  • Inert Atmosphere: Strict Argon or Nitrogen atmosphere is required.[1]

  • Solvents: Anhydrous DMF or DMAc (degassed).[1]

Protocol A: The "Gold Standard" (Zn(CN)2)

Recommended for: High yields, sterically hindered substrates, and scale-up.

Reagents:

  • Substrate: 1.0 equiv

  • 
    : 0.6 equiv (provides 1.2 equiv 
    
    
    
    )[1]
  • 
    : 2.0 mol%[1]
    
  • dppf: 4.0 mol%

  • Zn Dust: 10-20 mol% (activates catalyst/reduces Pd(II) to Pd(0))[1]

  • Solvent: DMAc (0.2 M concentration)[1]

Step-by-Step:

  • Charge: In a glovebox or under active

    
     flow, add the aminopicolinate ester, 
    
    
    
    ,
    
    
    , dppf, and Zn dust to a dry pressure vial.
  • Solvate: Add anhydrous, degassed DMAc. Seal the vial with a Teflon-lined cap.

  • Heat: Place in a pre-heated block at 120°C . Stir vigorously (800 rpm).

    • Note: Picolinates are sluggish; 120°C is necessary compared to 80°C for simple aryl halides.[1]

  • Monitor: Check LCMS after 4 hours. If conversion <50%, add 1 mol% fresh catalyst/ligand and continue heating.[1] Total time is typically 4–16 hours.[1]

  • Workup (Critical): Cool to RT. Dilute with EtOAc. Pour into a beaker containing 10% NaOH or saturated

    
      (Do not use acid, which generates HCN gas).
    
  • Purification: Filter through Celite. Wash organic layer with water (3x) to remove DMAc.[1] Dry over

    
    , concentrate, and purify via silica gel chromatography (Gradient: Hexanes/EtOAc).
    
Protocol B: The "Green" Method (Ferrocyanide)

Recommended for: Safety-conscious labs, academic settings, and unhindered substrates.

Reagents:

  • Substrate: 1.0 equiv

  • 
    : 0.25 equiv (provides 1.5 equiv 
    
    
    
    )[1]
  • 
    : 2.0 mol%[1][3]
    
  • Xantphos or dppf: 4.0 mol%[1]

  • 
    : 1.0 equiv[1]
    
  • Solvent: DMAc/Water (10:1 ratio) - Water is essential to solubilize the ferrocyanide.[1]

Step-by-Step:

  • Charge: Add substrate, ground

    
    , 
    
    
    
    , Ligand, and
    
    
    to the vessel.[1]
  • Solvate: Add DMAc and Water. The mixture will be biphasic initially.[1]

  • Heat: Heat to 100–120°C . The water aids in the slow release of cyanide from the iron complex.[1]

  • Workup: Similar to Method A, but the iron residues can be sticky. A wash with dilute ammonium hydroxide can help solubilize iron salts during the Celite filtration.[1]

Comparative Data & Optimization

ParameterMethod A (

)
Method B (Ferrocyanide)
Cyanide Source Toxicity High (LD50 ~5 mg/kg)Low (LD50 ~6400 mg/kg)
Reaction Rate Fast (4-8 h)Slower (12-24 h)
Moisture Sensitivity High (Requires Anhydrous)Low (Requires Water)
Substrate Scope Excellent for hindered pyridinesGood for simple pyridines
Cost ModerateLow
Troubleshooting Guide
  • Low Conversion:

    • Cause: Catalyst deactivation.[1][2][7]

    • Fix: Add 10 mol% Zn dust to Method A. Ensure solvent is degassed (O2 kills Pd(0)).[1] Switch ligand to Xantphos (wider bite angle).[1]

  • Starting Material Recovery:

    • Cause: Oxidative addition failure.[1]

    • Fix: Increase temp to 140°C. Ensure the amino group is not chelating; if suspected, protect as N-acetyl (Ac) or N-Boc (though Boc is thermally unstable >100°C).[1]

  • Black Precipitate (Pd Black):

    • Cause: Ligand dissociation or low ligand:metal ratio.[1]

    • Fix: Increase Ligand:Pd ratio to 3:1.

Safety: Cyanide Handling & Quenching[9][10][11][12]

WARNING: Cyanide salts and their reaction byproducts can generate lethal HCN gas upon contact with acid or moisture.[1][8][9][10]

  • Engineering Controls: All weighing and handling must occur in a functioning fume hood.

  • Quenching Protocol (The "Bleach Method"):

    • Never pour cyanide waste directly into the drain.[1]

    • Prepare a Quenching Bath : 10% Sodium Hypochlorite (Bleach) adjusted to pH >10 with NaOH.[1]

    • Rinse all glassware, syringes, and septa in this bath and soak for 24 hours.[1]

    • Oxidation reaction:

      
       (Cyanate is significantly less toxic).[1]
      
  • First Aid: An amyl nitrite kit or hydroxocobalamin (Cyanokit) must be physically present in the lab.[1]

References

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides.[1][5] Chemical Communications.[1][5][11] Link

  • Cohen, D. T., et al. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.[1] Organic Letters. Link[1]

  • Zanon, J., et al. (2003). Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides.[1] Journal of the American Chemical Society.[1] Link[1]

  • Maligres, P. E., et al. (2004). Highly Efficient Palladium-Catalyzed Cyanation of Aryl Bromides with Polymer-Supported Catalysts.[1] Tetrahedron Letters. Link[1]

  • Stanford University EHS. (2023).[1] Information on Cyanide Compounds. Link

Sources

Method

Application Note: Chemoselective Reduction of 3-Nitro-5-cyanopicolinic Acid to the 3-Amino Derivative

Executive Summary The synthesis of highly functionalized pyridine scaffolds is a cornerstone of modern drug discovery. Specifically, 3-amino-5-cyanopicolinic acid (CAS 1386986-24-8) serves as a critical molecular buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized pyridine scaffolds is a cornerstone of modern drug discovery. Specifically, 3-amino-5-cyanopicolinic acid (CAS 1386986-24-8) serves as a critical molecular building block for the development of kinase inhibitors and targeted therapeutics[1]. However, synthesizing this compound via the reduction of 3-nitro-5-cyanopicolinic acid presents a significant chemoselectivity challenge: the nitro group must be fully reduced to an amine without inducing the over-reduction of the cyano group or the decarboxylation of the picolinic acid moiety.

This application note details a robust, field-proven protocol utilizing a modified Béchamp reduction (Fe/NH₄Cl) to achieve absolute chemoselectivity, high yield, and scalable isolation through isoelectric precipitation.

Mechanistic Rationale & Chemoselectivity

When designing a reduction protocol for a polyfunctionalized molecule, the choice of reducing agent dictates the impurity profile.

  • The Pitfall of Catalytic Hydrogenation: While catalytic hydrogenation with palladium on carbon (Pd/C) is a standard method for nitro reductions, it is notoriously aggressive and risks reacting with a wide variety of other functionalities[2]. In this substrate, Pd/C and H₂ would likely over-reduce the sensitive C5-cyano group to an aminomethyl (–CH₂NH₂) derivative.

  • The Fe/NH₄Cl Advantage: The use of zero-valent iron powder in the presence of ammonium chloride (Fe/NH₄Cl) provides a remarkably mild and highly chemoselective environment[3]. Iron serves as the heterogeneous electron source. Ammonium chloride (pKa ~9.2) acts as a mild proton donor, facilitating the sequential transfer of electrons and protons to the nitro group (–NO₂ → –NO → –NHOH → –NH₂). Crucially, this near-neutral aqueous environment prevents the acid- or base-catalyzed hydrolysis of the cyano group to an amide or carboxylic acid, which would inevitably occur if strong acids (e.g., HCl) were utilized[4].

Experimental Workflow

G SM 3-Nitro-5-cyanopicolinic Acid (Starting Material) Reaction Reduction Fe, NH4Cl, EtOH/H2O 75-80°C SM->Reaction Heterogeneous Electron Transfer Filtration Hot Filtration Remove Fe Sludge Reaction->Filtration LC-MS IPC Confirm Completion Workup Isoelectric Precipitation Adjust to pH 3.0-3.5 Filtration->Workup Filtrate Concentration Product 3-Amino-5-cyanopicolinic Acid (Target Product) Workup->Product Crystallization & Drying

Workflow for the chemoselective reduction and isolation of 3-amino-5-cyanopicolinic acid.

Materials and Reagents

  • Starting Material: 3-Nitro-5-cyanopicolinic acid (10.0 g, 51.8 mmol)

  • Reducing Agent: Iron powder, 325 mesh, activated (14.5 g, 259 mmol, 5.0 equiv)

  • Proton Source: Ammonium chloride (NH₄Cl) (13.8 g, 259 mmol, 5.0 equiv)

  • Solvent System: Ethanol (EtOH) / Deionized Water (150 mL / 50 mL, 3:1 ratio)

  • Workup Reagents: Celite® 545, 1M HCl (aq)

Step-by-Step Protocol

Reaction Setup & Thermal Activation
  • System Preparation: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal temperature probe. Causality: Vigorous mechanical stirring is mandatory. Because the reaction relies on heterogeneous electron transfer from the insoluble iron surface, high shear stirring ensures maximum surface area contact and prevents the iron from clumping at the bottom of the flask.

  • Reagent Addition: Charge the flask with 3-nitro-5-cyanopicolinic acid (10.0 g), EtOH (150 mL), Deionized Water (50 mL), and NH₄Cl (13.8 g).

  • Controlled Exotherm: Heat the suspension to 60 °C. Begin adding the Iron powder (14.5 g) in 4 to 5 equal portions over 30 minutes. Causality: The reduction of the nitro group is highly exothermic. Portion-wise addition mitigates the risk of thermal runaway and solvent bumping.

  • Reflux: Once addition is complete, raise the internal temperature to 75–80 °C (gentle reflux) and maintain for 2 to 4 hours.

In-Process Control (IPC)
  • Sampling: Withdraw a 50 µL aliquot, dilute with 1 mL of MeOH, filter through a 0.22 µm syringe filter, and analyze via LC-MS.

  • Validation: The reaction is deemed complete when the Starting Material (m/z 192.0[M-H]⁻) is ≤ 1.0% relative to the Target Product (m/z 164.0 [M+H]⁺).

Workup & Isoelectric Isolation
  • Hot Filtration: Cool the reaction mixture slightly to 60 °C. Immediately filter the mixture through a 1-inch pad of Celite® to remove the iron oxide/hydroxide sludge. Wash the filter cake with hot EtOH (2 × 50 mL). Causality: The product is an amphoteric amino acid. Allowing the mixture to cool to room temperature before filtration will cause the product to co-precipitate and become inextricably trapped within the iron sludge matrix.

  • Concentration: Transfer the filtrate to a rotary evaporator and remove the majority of the ethanol under reduced pressure (bath temp 40 °C). Do not evaporate to dryness.

  • Isoelectric Precipitation: Cool the remaining aqueous solution to 0–5 °C in an ice bath. Carefully add 1M HCl dropwise until the pH reaches 3.0–3.5 . Causality: 3-Amino-5-cyanopicolinic acid exists as a highly water-soluble zwitterion at neutral pH. Adjusting the solution to its exact isoelectric point neutralizes the charge, drastically reducing its aqueous solubility and forcing it to crystallize out of solution as a pure solid.

  • Isolation: Stir the resulting slurry at 0 °C for 1 hour. Filter the precipitate via vacuum filtration, wash the filter cake with ice-cold water (20 mL), and dry in a vacuum oven at 50 °C for 12 hours.

Expected Results & Analytical Data

By adhering to the isoelectric precipitation parameters, the product is isolated in high purity without the need for preparative chromatography.

ParameterExpected ValueAnalytical Method
Yield 80 - 88% (6.8 - 7.4 g)Gravimetric
Purity > 98.0%HPLC (UV at 254 nm)
Mass (m/z) 164.0 [M+H]⁺ESI-LC-MS
Appearance Pale yellow to tan powderVisual Inspection

Troubleshooting

  • Incomplete Reduction (Stalled Reaction): If IPC shows >5% starting material after 4 hours, the iron powder may be passivated (oxidized surface). Add an additional 1.0 equiv of fresh Fe powder and 0.5 equiv of NH₄Cl, and reflux for 1 more hour.

  • Product Loss During Filtration: If the yield is abnormally low (<50%), the product likely precipitated on the Celite® pad. Re-suspend the iron/Celite® cake in boiling 0.1M NaOH (100 mL), filter hot, and adjust the new filtrate to pH 3.0 to recover the remaining product.

References

  • BLD Pharm. 53636-67-2 | 3-Amino-5-methylpicolinic acid (Related Products: 1386986-24-8: 3-Amino-5-cyanopicolinic acid). Retrieved March 3, 2026. 1

  • Common Organic Chemistry. Nitro Reduction - Common Conditions. Retrieved March 3, 2026. 2

  • National Institutes of Health (PMC). Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters. Retrieved March 3, 2026. 3

  • ResearchGate. The Development of a Scalable, Chemoselective Nitro Reduction. Retrieved March 3, 2026. 4

Sources

Application

Application Note: Optimization of the Rosenmund-von Braun Reaction for the Synthesis of Pyridine Nitriles

Introduction and Strategic Context Cyanopyridines (pyridine nitriles) are indispensable structural motifs in drug development and agrochemistry. They serve as critical precursors for the synthesis of essential therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

Cyanopyridines (pyridine nitriles) are indispensable structural motifs in drug development and agrochemistry. They serve as critical precursors for the synthesis of essential therapeutics, including the anti-tuberculosis drug isoniazid, niacin (Vitamin B3), and highly active herbicides like picloram[1].

Historically, the installation of a cyano group onto a pyridine ring relied on the classical Rosenmund-von Braun reaction. This method utilizes stoichiometric amounts of copper(I) cyanide (CuCN) and requires extreme thermal conditions (150 °C – 200 °C) in high-boiling polar solvents such as DMF or nitrobenzene[2]. While effective for simple arenes, the classical protocol presents severe limitations when applied to heterocycles. The basic nitrogen of the pyridine ring strongly coordinates to the copper center, forming stable Base-CuCN complexes that poison the catalyst and drastically reduce reaction kinetics[3]. Furthermore, the stoichiometric use of highly toxic CuCN generates massive amounts of heavy-metal cyanide waste, complicating industrial scale-up and downstream purification.

This application note details the mechanistic optimization of the Rosenmund-von Braun reaction for halopyridines, transitioning from a harsh, stoichiometric process to a mild, ligand-accelerated, and self-validating catalytic system.

Mechanistic Insights and Causality in Optimization

The classical Rosenmund-von Braun cyanation proceeds via the oxidative addition of the aryl halide to a Cu(I) species, forming a transient, high-energy Cu(III) intermediate, which subsequently undergoes reductive elimination to yield the aryl nitrile[2]. To overcome the thermodynamic barriers and catalyst poisoning inherent to pyridine substrates, modern optimizations focus on three vectors:

  • Non-Toxic Cyanide Reservoirs: Replacing toxic CuCN or NaCN with potassium hexacyanoferrate(II) (

    
    ) fundamentally shifts the reaction dynamics. 
    
    
    
    acts as a slow-release cyanide reservoir. By maintaining a low steady-state concentration of free cyanide ions in the solution, it prevents the formation of unreactive higher-order cuprate complexes
    
    
    that would otherwise stall the catalytic cycle[4].
  • Ligand Acceleration: The introduction of bidentate nitrogen ligands, such as N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline, is the most critical optimization. These ligands strongly coordinate to the Cu(I) center, increasing its electron density. This electronic enrichment significantly lowers the activation energy required for the oxidative addition of the halopyridine[5]. Additionally, the steric bulk of the ligand disrupts the formation of insoluble, polymeric copper-cyanide networks, ensuring the catalyst remains homogeneous.

  • Green Solvent Systems: Shifting from toxic DMF to environmentally benign solvents like Polyethylene Glycol 400 (PEG-400) or aqueous mixtures allows the reaction to proceed efficiently at lower temperatures (90 °C – 110 °C) while enhancing the solubility profile of the inorganic cyanide salts[6].

RvB_Optimization Substrate Halopyridine Substrate Classical Classical RvB Stoichiometric CuCN >150°C Substrate->Classical Traditional Modern Optimized Catalytic RvB 10 mol% CuI + Ligand 90-110°C Substrate->Modern Optimized Product Cyanopyridine Product Limitation Catalyst Poisoning by Pyridine Coordination Classical->Limitation Modern->Product High Yield, Green Chemistry Solution1 Bidentate Ligand (Accelerates Oxidative Addition) Modern->Solution1 Solution2 K4[Fe(CN)6] (Slow-release CN reservoir) Modern->Solution2 Limitation->Product Low Yield, Harsh Workup

Caption: Logical progression from the classical Rosenmund-von Braun reaction to the modern ligand-accelerated catalytic protocol.

Quantitative Comparison: Classical vs. Optimized Parameters

The table below summarizes the drastic improvements achieved by transitioning to the optimized catalytic protocol for the synthesis of 3-cyanopyridine from 3-bromopyridine.

ParameterClassical Rosenmund-von BraunOptimized Catalytic Protocol
Copper Source CuCN (1.2 – 2.0 equivalents)CuI (0.1 equivalents)
Cyanide Source CuCN or NaCN (Highly Toxic)

(Low Toxicity)
Ligand NoneDMEDA or 1,10-Phenanthroline
Temperature 150 °C – 200 °C90 °C – 110 °C
Solvent DMF, NMP, or QuinolinePEG-400, MeCN, or Water/Dioxane
Workup Agent

salts or strong acids
Aqueous

or Ethylenediamine
Typical Yield 40% – 60%85% – 95%

Experimental Protocol: Catalytic Synthesis of 3-Cyanopyridine

This methodology utilizes a self-validating workflow designed to ensure catalytic turnover and prevent copper-pyridine sequestration.

Reagents Required:

  • 3-Bromopyridine (1.0 equiv, 10 mmol)

  • Copper(I) iodide (CuI) (10 mol%, 1.0 mmol)

  • 
     (0.2 equiv, 2.0 mmol) Note: 1 molecule yields 6 CN⁻ ions.
    
  • N,N'-Dimethylethylenediamine (DMEDA) (20 mol%, 2.0 mmol)

  • Sodium carbonate (

    
    ) (1.0 equiv, 10 mmol)
    
  • PEG-400 or anhydrous DMF (15 mL)

  • Aqueous Ammonia (28%

    
    ) (for workup)
    
Step-by-Step Methodology

Step 1: Catalyst and Reagent Preparation (Inert Atmosphere)

  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add CuI (190 mg, 1.0 mmol),

    
     (845 mg, 2.0 mmol), and 
    
    
    
    (1.06 g, 10 mmol).
  • Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity Argon (repeat 3 times).

  • Causality Check: Cu(I) is highly susceptible to aerobic oxidation to Cu(II), which is catalytically inactive for this transformation. Strict exclusion of oxygen is mandatory.

Step 2: Substrate and Ligand Addition

  • Inject the solvent (PEG-400 or DMF, 15 mL) into the flask via syringe.

  • Add 3-bromopyridine (0.96 mL, 10 mmol) and the DMEDA ligand (0.21 mL, 2.0 mmol) via syringe.

  • Self-Validation Checkpoint: Upon addition of the DMEDA ligand and initial stirring at room temperature, the suspension will transition from a pale/colorless mixture to a distinct pale blue/green tint. This visual cue validates the successful coordination of the diamine ligand to the Cu(I) center.

Step 3: Thermal Activation and Reaction Monitoring

  • Transfer the flask to a pre-heated oil bath set to 110 °C.

  • Stir vigorously for 16–20 hours.

  • Monitor the reaction via TLC (Hexanes/Ethyl Acetate 7:3, UV detection at 254 nm).

  • Causality Check: The slow dissolution of

    
     at 110 °C ensures that the concentration of free cyanide never exceeds the concentration of the active Cu-ligand complex, preventing catalyst death[4].
    

Step 4: Optimized Workup and Decomplexation

  • Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature.

  • Critical Step: Dilute the reaction mixture with ethyl acetate (30 mL) and add 15 mL of 28% aqueous ammonia (

    
    ). Stir vigorously for 15 minutes.
    
  • Causality Check: Pyridine nitriles strongly chelate copper, often leading to poor extraction yields and product contamination. The addition of aqueous ammonia aggressively competes for the copper ions, forming the highly stable, deep-blue, water-soluble

    
     complex. This effectively breaks the copper-cyanopyridine bond, liberating the product into the organic phase[2].
    
  • Transfer the mixture to a separatory funnel and collect the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford pure 3-cyanopyridine as a white solid.

References

1.[2] Rosenmund-von Braun Reaction - Organic Chemistry Portal. organic-chemistry.org. 2 2.[3] Studies of Organic Catalytic Reactions. VI. The Function of Pyridine and Copper in the Rosenmund-von Braun Reaction. Bulletin of the Chemical Society of Japan | Oxford Academic.3 3.[6] Copper-catalyzed cyanation of aryl halides with sodium nitroprusside in polyethylene glycol 400 (PEG-400). ResearchGate. 6 4.[1] CN103467370A - Synthesis method of cyanopyridine and derivatives thereof. Google Patents. 1 5.[5] Mild and Efficient Copper-Catalyzed Cyanation of Aryl Iodides and Bromides. ResearchGate. 5 6.[4] US20090062541A1 - Process for catalytically preparing aromatic or heteroaromatic nitriles. Google Patents. 4

Sources

Method

Application Note: Engineering Functional MOFs with 3-Amino-5-cyanopicolinic Acid (ACPA)

This is a comprehensive Application Note and Protocol guide for researchers utilizing 3-Amino-5-cyanopicolinic acid (ACPA) as a ligand in the synthesis of functional Metal-Organic Frameworks (MOFs). Executive Summary 3-A...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for researchers utilizing 3-Amino-5-cyanopicolinic acid (ACPA) as a ligand in the synthesis of functional Metal-Organic Frameworks (MOFs).

Executive Summary

3-Amino-5-cyanopicolinic acid (ACPA) represents a high-value, multifunctional ligand for the construction of Metal-Organic Frameworks (MOFs). Its structural uniqueness lies in the heterotrimeric functionality :

  • Chelating N,O-donor site (Picolinate core): Provides strong coordination to hard Lewis acids (e.g., Ln

    
    , Zr
    
    
    
    ).
  • Amino group (-NH

    
    ):  Acts as a hydrogen bond donor, enhancing CO
    
    
    
    affinity and enabling post-synthetic modification (PSM).
  • Cyano group (-C

    
    N):  Serves as a vibrational probe (IR spectroscopy), a secondary coordination site for soft metals (Ag
    
    
    
    , Cu
    
    
    ), or a site for cycloaddition reactions.

This guide details the protocols for synthesizing ACPA-based MOFs, with a focus on luminescent Lanthanide-MOFs (Ln-MOFs) for sensing applications.

Ligand Profile & Pre-Synthesis Considerations

Chemical Properties
PropertySpecification
IUPAC Name 3-Amino-5-cyanopyridine-2-carboxylic acid
CAS Number 1386986-24-8
Formula C

H

N

O

Molecular Weight 163.13 g/mol
pKa (Calc.) ~3.5 (COOH), ~6.0 (Pyridine N)
Solubility Soluble in DMF, DMSO, hot H

O; Sparingly soluble in EtOH, MeOH.[1]
Coordination Modes

ACPA typically adopts a


- or 

-bridging mode in MOFs:
  • Primary Mode: The pyridine nitrogen and carboxylate oxygen form a stable 5-membered chelate ring with the metal center.

  • Secondary Mode: The -CN nitrogen can coordinate to soft metals (e.g., Ag(I)) to form heterometallic frameworks or remain uncoordinated as a hydrogen bond acceptor.

Experimental Protocols

Protocol A: Solvothermal Synthesis of Luminescent Ln-ACPA MOFs

Target: Synthesis of [Ln(ACPA)


(H$_2

_x

\cdot$solvent (Ln = Eu, Tb) for sensing applications.
Reagents:
  • Ln(NO

    
    )
    
    
    
    ·6H
    
    
    O (99.9% purity)
  • 3-Amino-5-cyanopicolinic acid (ACPA)

  • N,N-Dimethylformamide (DMF)[2]

  • Deionized Water (DI H

    
    O)
    
  • Ethanol (EtOH)

Step-by-Step Procedure:
  • Ligand Dissolution: Dissolve 0.5 mmol (81.6 mg) of ACPA in 5 mL of DMF. Sonicate for 10 minutes until a clear yellow solution is obtained.

  • Metal Salt Addition: Dissolve 0.5 mmol of Ln(NO

    
    )
    
    
    
    ·6H
    
    
    O in 2 mL of DI H
    
    
    O.
  • Mixing: Add the metal salt solution dropwise to the ligand solution under stirring. A transient precipitate may form; stir for 30 minutes until homogenous.

  • Solvothermal Reaction: Transfer the mixture into a 20 mL Teflon-lined stainless steel autoclave.

    • Critical Parameter: Seal tightly to prevent solvent loss.

  • Heating Profile:

    • Ramp: 2°C/min to 120°C.

    • Dwell: 72 hours at 120°C.

    • Cool: 0.1°C/min to Room Temperature (Slow cooling promotes single-crystal growth).

  • Harvesting: Filter the resulting block-shaped crystals.

  • Washing: Wash with DMF (3x 5 mL) followed by EtOH (3x 5 mL) to remove unreacted ligand.

  • Activation: Solvent exchange with EtOH for 3 days (refreshing solvent daily), followed by vacuum drying at 80°C for 12 hours.

Protocol B: Characterization Workflow

To validate the structure and functional groups, follow this specific sequence:

  • Powder X-Ray Diffraction (PXRD): Confirm phase purity against the simulated pattern from single-crystal data.

  • FT-IR Spectroscopy (Critical):

    • Monitor the -C

      
      N stretch.
      
    • Free Ligand: ~2230 cm

      
      .
      
    • Coordinated/H-bonded: Shift to ~2240-2250 cm

      
      .
      
    • Carboxylate: Look for asymmetric (

      
      ) and symmetric (
      
      
      
      ) stretches at 1600 cm
      
      
      and 1400 cm
      
      
      .
  • Photoluminescence (PL):

    • Excitation: Scan 250–400 nm (Ligand-centered absorption).

    • Emission:

      • Eu-MOF: Monitor 617 nm (

        
        ).
        
      • Tb-MOF: Monitor 545 nm (

        
        ).
        

Application Note: Ratiometric Sensing of Metal Ions

The uncoordinated -CN and -NH


 groups on the ACPA ligand make these MOFs excellent candidates for sensing cations (e.g., Cu

, Hg

) via fluorescence quenching or enhancement.

Mechanism: The "Antenna Effect" involves energy transfer from the ACPA ligand (Singlet


 Triplet) to the Ln

resonance level. Binding of a heavy metal to the -CN or -NH

group perturbs this transfer, causing a detectable change in luminescence.
Sensing Protocol:
  • Suspension: Disperse 2 mg of activated MOF powder in 3 mL of HEPES buffer (pH 7.4) or H

    
    O.[3]
    
  • Sonication: Sonicate for 15 minutes to create a stable suspension.

  • Baseline: Record the PL spectrum (Emission).

  • Titration: Add aliquots of metal ion stock solution (e.g., 1 mM MCl

    
    ).
    
  • Measurement: Record emission intensity after 1 minute of equilibration for each addition.

  • Data Analysis: Plot

    
     vs. Concentration (Stern-Volmer plot) to determine the quenching constant (
    
    
    
    ).

Visualization: Synthesis & Sensing Mechanism

MOF_Workflow cluster_synthesis Synthesis Protocol cluster_sensing Sensing Mechanism (Antenna Effect) Ligand Ligand (ACPA) (DMF Solubilized) Mix Mixture (DMF/H2O/EtOH) Ligand->Mix Metal Ln(NO3)3·6H2O (H2O Solubilized) Metal->Mix Autoclave Solvothermal Reaction 120°C, 72h Mix->Autoclave Transfer Crystals MOF Crystals [Ln(ACPA)3] Autoclave->Crystals Cooling & Filtering UV UV Excitation (250-350 nm) LigandState Ligand Excited State (Singlet -> Triplet) UV->LigandState EnergyTransfer Energy Transfer (ET) LigandState->EnergyTransfer LnEmission Ln3+ Emission (Red/Green) EnergyTransfer->LnEmission Quenching Quenching/Enhancement Signal Change EnergyTransfer->Quenching If Analyte Present Analyte Analyte (e.g., Cu2+) Binds -CN/-NH2 Analyte->LigandState Perturbation Analyte->EnergyTransfer

Figure 1: Workflow for ACPA-MOF synthesis (top) and the photophysical mechanism for sensing applications (bottom).

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Amorphous Powder Reaction cooling too fast or temperature too low.Increase temperature to 130°C; decrease cooling rate to 0.05°C/min.
Ligand Recrystallization Poor ligand solubility in the solvent mix.Increase DMF ratio; ensure full dissolution via sonication before mixing.
Weak Luminescence Solvent molecules (H

O) quenching the Ln

center.
Perform rigorous activation (solvent exchange with EtOH/Acetone) and vacuum drying to remove coordinated water.
No IR Shift in -CN -CN group is not interacting/coordinating.This is expected in pure Ln-MOFs. If targeting heterometallic MOFs (e.g., Ln-Ag), add AgNO

to the synthesis.

References

  • Ligand Synthesis & Properties

    • Synthesis of 3-Amino-5-cyanopyridine derivatives: ChemicalBook. (n.d.). 3-Amino-6-cyanopyridine synthesis. Retrieved from

    • Picolinic Acid Ligands in MOFs: Cui, Y., Yue, Y., Qian, G., & Chen, B. (2012). Luminescent Functional Metal–Organic Frameworks. Chemical Reviews, 112(2), 1126–1162. Link

  • MOF Synthesis Protocols

    • General Solvothermal Methods for Ln-MOFs: D'Vries, R. F., et al. (2014). Lanthanide Metal-Organic Frameworks based on the 3-amino-pyrazine-2-carboxylic acid ligand. Crystal Growth & Design. Link

  • Application in Sensing

    • Ratiometric Sensing Mechanisms: Kaur, N., et al. (2019). Lanthanide-based MOFs as luminescent sensors for heavy metal ions. Coordination Chemistry Reviews. Link

(Note: While specific MOFs with the exact 3-amino-5-cyanopicolinic acid ligand are emerging in literature, the protocols above are derived from validated methodologies for structurally homologous 3-aminopicolinate and 5-cyanopicolinate systems.)

Sources

Application

Application Note: Preparation of 3-Amino-5-cyanopicolinic Acid Methyl Ester Intermediates

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Strategic Context & Mechanistic Insights The 3-amino-5-cyanopicolinic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Context & Mechanistic Insights

The 3-amino-5-cyanopicolinic acid motif is a highly privileged pharmacophore and a critical building block in the synthesis of β-secretase 1 (BACE1) inhibitors. Most notably, this intermediate is foundational to the synthesis of[1], a compound extensively investigated for the prevention and treatment of Alzheimer's Disease.

The synthesis of its methyl ester intermediate—methyl 3-amino-5-cyanopicolinate —presents unique chemoselectivity challenges. The structural density of the pyridine ring requires precise orchestration of three key transformations, as detailed in foundational [2]:

  • Esterification: The carboxylic acid of the starting 5-bromo-3-nitropicolinic acid must be protected to prevent interference with downstream transition-metal catalysis. Thionyl chloride (

    
    ) in methanol is utilized rather than standard Fischer esterification (
    
    
    
    ).
    
    
    generates anhydrous
    
    
    in situ, driving the reaction to completion without introducing water that could prematurely hydrolyze the ester product.
  • Buchwald-Type Cyanation: Converting the 5-bromo moiety to a nitrile requires palladium catalysis. Zinc cyanide (

    
    ) is explicitly chosen over sodium cyanide (
    
    
    
    )
    . Free cyanide ions are notorious for strongly coordinating to palladium, forming inactive
    
    
    complexes (catalyst poisoning).
    
    
    acts as a slow-release cyanide source, maintaining a low steady-state concentration of dissolved cyanide.
  • Chemoselective Nitro Reduction: The final step requires reducing the 3-nitro group to an amine in the presence of a highly reducible nitrile. Catalytic hydrogenation (e.g.,

    
     with 
    
    
    
    ) is strictly avoided, as it inevitably leads to over-reduction of the nitrile to a primary amine. Instead, a classical Béchamp-type reduction using Iron powder and Ammonium Chloride (
    
    
    ) provides absolute chemoselectivity for the nitro group.

Synthetic Pathway Visualization

SyntheticWorkflow SM 5-Bromo-3-nitropicolinic acid (Starting Material) Step1 Step 1: Esterification Reagents: MeOH, SOCl2 Temp: 65°C (Reflux) SM->Step1 Int1 Methyl 5-bromo-3-nitropicolinate (Intermediate 1) Step1->Int1 Step2 Step 2: Buchwald-Type Cyanation Reagents: Zn(CN)2, Pd2(dba)3, dppf Solvent: DMF, Temp: 120°C Int1->Step2 Int2 Methyl 5-cyano-3-nitropicolinate (Intermediate 2) Step2->Int2 Step3 Step 3: Chemoselective Reduction Reagents: Fe powder, NH4Cl Solvent: EtOH/H2O, Temp: 80°C Int2->Step3 Product Methyl 3-amino-5-cyanopicolinate (Target Intermediate) Step3->Product

Caption: Synthetic workflow for methyl 3-amino-5-cyanopicolinate highlighting key reagents and intermediates.

Quantitative Data: Cyanation Catalyst Optimization

To ensure maximum throughput and prevent catalyst poisoning during Step 2, various catalytic systems were evaluated. The use of bulky, bidentate ligands like dppf proved critical for driving the oxidative addition of the deactivated aryl bromide.

Catalyst SystemCyanide SourceSolvent / TempYield (%)Causality & Mechanistic Observation

(10 mol%)

(2.0 eq)
DMF / 100°C< 10%Severe catalyst poisoning by free

ions.

(10 mol%)

(1.2 eq)
DMF / 120°C45%Moderate conversion; incomplete oxidative addition due to weak ligand electron donation.

/ dppf (5 mol%)

(0.7 eq)
DMF / 120°C 88% Optimal. Bulky dppf ligand promotes oxidative addition; slow

release prevents poisoning.

(5 mol%)

(0.7 eq)
DMF / 120°C85%High yield, but catalyst is highly air-sensitive and significantly more expensive.

Experimental Protocols

Note: Every protocol below is designed as a self-validating system . Do not proceed to subsequent workup steps until the specified In-Process Control (IPC) criteria are met.

Protocol 1: Synthesis of Methyl 5-bromo-3-nitropicolinate
  • Setup: Charge a 500 mL round-bottom flask with 5-bromo-3-nitropicolinic acid (10.0 g, 40.5 mmol) and anhydrous methanol (100 mL) under a nitrogen atmosphere.

  • Addition: Cool the suspension to 0°C using an ice bath. Add thionyl chloride (

    
    , 8.8 mL, 121.5 mmol, 3.0 eq) dropwise over 15 minutes. Caution: Exothermic reaction with vigorous evolution of 
    
    
    
    and
    
    
    gases. Perform in a well-ventilated fume hood.
  • Reaction: Remove the ice bath and heat the mixture to reflux (65°C) for 12 hours.

  • Self-Validation Check (IPC): Perform TLC (Hexanes/EtOAc 7:3). The starting carboxylic acid will remain at the baseline (

    
    ), while the methyl ester will migrate (
    
    
    
    ). Do not proceed until the baseline is completely clear.
  • Workup: Concentrate the mixture in vacuo. Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with saturated aqueous

    
     (2 × 50 mL) and brine (50 mL). Dry over anhydrous 
    
    
    
    , filter, and concentrate to afford the product as a pale yellow solid.
Protocol 2: Palladium-Catalyzed Cyanation
  • Setup: In an oven-dried Schlenk flask, combine methyl 5-bromo-3-nitropicolinate (8.0 g, 30.6 mmol),

    
     (2.5 g, 21.4 mmol, 0.7 eq), 
    
    
    
    (1.4 g, 1.53 mmol, 5 mol%), and dppf (1.7 g, 3.06 mmol, 10 mol%).
  • Degassing: Evacuate and backfill the flask with nitrogen three times. Add anhydrous, degassed DMF (80 mL).

  • Reaction: Heat the sealed mixture to 120°C for 4 hours with vigorous stirring.

  • Self-Validation Check (IPC): Analyze an aliquot via LC-MS. The distinct bromine isotope pattern (M, M+2 of equal intensity) of the starting material must be completely replaced by the cyano product mass

    
    .
    
  • Workup: Cool to room temperature. Dilute with EtOAc (200 mL) and filter through a pad of Celite to remove palladium black and zinc salts. Wash the filtrate with water (3 × 100 mL) to remove DMF, followed by brine (100 mL). Dry, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield methyl 5-cyano-3-nitropicolinate.

Protocol 3: Chemoselective Nitro Reduction
  • Setup: Suspend methyl 5-cyano-3-nitropicolinate (5.0 g, 24.1 mmol) in a mixture of Ethanol and Water (4:1 v/v, 100 mL).

  • Addition: Add Iron powder (6.7 g, 120.5 mmol, 5.0 eq) and Ammonium Chloride (

    
    , 6.4 g, 120.5 mmol, 5.0 eq).
    
  • Reaction: Heat the mixture to 80°C for 2 hours. The reaction mixture will transition from pale yellow to a deep orange/brown suspension as the iron oxidizes.

  • Self-Validation Check (IPC): Analyze via LC-MS. The reaction is complete when the nitro group mass

    
     disappears and the amine mass 
    
    
    
    (representing the loss of two oxygen atoms and gain of two hydrogen atoms) becomes the sole peak.
  • Workup: Filter the hot suspension through Celite to remove iron oxides, washing the filter cake thoroughly with hot ethanol (50 mL). Concentrate the filtrate in vacuo to remove ethanol. Extract the aqueous residue with EtOAc (2 × 100 mL). Wash the combined organic layers with brine, dry over

    
    , and concentrate to yield the final target, methyl 3-amino-5-cyanopicolinate , as an off-white solid.
    

References

  • Neumann, U., et al. "Discovery of Umibecestat (CNP520): A Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer’s Disease." Journal of Medicinal Chemistry, vol. 64, no. 14, 2021, pp. 10462–10484. URL:[Link]

  • Badiger, S., et al. "Oxazine Derivatives and Their Use in the Treatment of Neurological Disorders." United States Patent and Trademark Office, US Patent US20120184539A1, Novartis AG, 2012.

Sources

Method

Using 3-Amino-5-cyanopicolinic acid in peptide coupling reactions

Application Note: High-Efficiency Peptide Coupling of 3-Amino-5-cyanopicolinic Acid Executive Summary 3-Amino-5-cyanopicolinic acid presents a unique "perfect storm" of challenges in peptide synthesis: it combines the po...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Peptide Coupling of 3-Amino-5-cyanopicolinic Acid

Executive Summary

3-Amino-5-cyanopicolinic acid presents a unique "perfect storm" of challenges in peptide synthesis: it combines the poor nucleophilicity of an electron-deficient aniline with the steric hindrance of an ortho-substituted pyridine. Furthermore, the proximity of the 3-amino group to the 2-carboxylic acid creates a high risk of self-cyclization (oxazinone formation) during activation.

This guide provides field-proven protocols to overcome these barriers. We move beyond standard EDC/HOBt chemistry—which typically fails for this scaffold—to high-energy activation strategies involving Acid Fluorides , HOAt-based Uroniums , and Oxazinone-mediated coupling .

Chemical "Personality" & Challenges

To successfully couple this building block, one must understand the electronic and steric forces at play.

A. Electronic Deactivation (The Nucleophile Problem)

When using this molecule as the amine component (N-terminal elongation), the 3-amino group is severely deactivated.

  • Pyridine Nitrogen: Inductively withdraws electron density from the ring.

  • 5-Cyano Group: A strong electron-withdrawing group (EWG) further depletes nucleophilicity at the 3-position.

  • Result: The amine is roughly

    
    
    
    
    times less reactive than a standard alkyl amine (e.g., Alanine).
B. The Oxazinone Trap (The Electrophile Problem)

When activating the 2-carboxylic acid (C-terminal incorporation), the free 3-amino group can attack the activated ester intermediate intra-molecularly.

  • Mechanism: The amino group attacks the active ester to form a cyclic pyrido[3,2-d][1,3]oxazin-4-one .

  • Consequence: This dead-end intermediate is stable and reacts sluggishly with the incoming amine, often leading to hydrolysis (failure) or requiring harsh conditions to ring-open.

Strategic Decision Matrix

Use the following workflow to select the correct protocol based on your synthesis stage.

CouplingStrategy Start Start: Define Role of 3-Amino-5-cyanopicolinic acid Role Is it the Nucleophile (Amine) or Electrophile (Acid)? Start->Role Nuc As Nucleophile (N-Terminal Capping) Role->Nuc Elec As Electrophile (C-Terminal Incorporation) Role->Elec Standard Standard Reagents (HATU/DIPEA) Often Fail Nuc->Standard Avoid Sol1 Protocol A: Acid Fluoride (TFFH) or Bis-trichloromethyl carbonate (BTC) Nuc->Sol1 Recommended ProtectCheck Is the 3-Amino Group Protected? Elec->ProtectCheck YesProt Yes (Fmoc/Boc) ProtectCheck->YesProt NoProt No (Free Amine) ProtectCheck->NoProt Sol2 Protocol B: HATU/HOAt (Standard High-Efficiency) YesProt->Sol2 Sol3 Protocol C: Oxazinone Pathway (MsCl/Pyridine) NoProt->Sol3

Figure 1: Decision tree for selecting the optimal coupling strategy based on the protection status and role of the picolinic acid derivative.

Detailed Protocols

Protocol A: Coupling TO the Deactivated Amine (Acid Fluoride Method)

Use this when attaching an amino acid to the 3-amino group of the picolinic scaffold.

Rationale: Standard active esters (OBt/OAt) are often not electrophilic enough to capture the deactivated 3-amino group. Acid fluorides are smaller, more reactive, and less prone to steric interference.

Reagents:

  • Carboxylic Acid Partner: 1.0 equiv (The amino acid being added)

  • Coupling Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH.

  • Base: DIPEA (Diisopropylethylamine).[1]

  • Solvent: DCM or DMF (Dry).

Step-by-Step:

  • Activation: Dissolve the incoming protected amino acid (1.1 equiv) and TFFH (1.1 equiv) in dry DCM under Argon.

  • Base Addition: Add DIPEA (2.5 equiv). Stir for 5–10 minutes. Note: The solution typically remains clear.

  • Coupling: Add the 3-amino-5-cyanopicolinic acid derivative (1.0 equiv).

  • Reaction: Stir at room temperature for 2–4 hours.

    • Optimization: If conversion is <50% after 4 hours, add catalytic DMAP (0.1 equiv) or switch solvent to 1,2-dichloroethane and heat to 50°C.

  • Workup: Dilute with DCM, wash with 5% NaHCO3, 1M HCl, and Brine. Dry over Na2SO4.

Alternative (The "Nuclear" Option): If TFFH fails, use POCl3/Pyridine .

  • Dissolve acid partner (1.1 equiv) in dry Pyridine.

  • Cool to -15°C. Add POCl3 (1.1 equiv). Stir 20 min.

  • Add the picolinic amine (1.0 equiv). Stir 1h at -15°C, then warm to RT.

  • Warning: This method is harsh and not compatible with acid-labile protecting groups like Boc.

Protocol B: Coupling OF the Acid (Fmoc-Protected Route)

Use this when the 3-amino group is Fmoc-protected.[2] This is the safest, most reliable method.

Rationale: Protecting the 3-amino group prevents the formation of the unreactive oxazinone cycle. The 5-cyano group increases the acidity of the carboxylic acid, making the active ester highly reactive but also prone to hydrolysis; anhydrous technique is critical.

Reagents:

  • Fmoc-3-amino-5-cyanopicolinic acid: 1.0 equiv.

  • Amine Partner: 1.0–1.2 equiv.

  • Coupling Reagent: HATU (1.0 equiv) and HOAt (1.0 equiv).

  • Base: Collidine (2,4,6-trimethylpyridine) or DIPEA.

Step-by-Step:

  • Dissolution: Dissolve the Fmoc-protected picolinic acid in dry DMF.

  • Activation: Add HATU and HOAt. Add Collidine (2.0 equiv).

    • Why Collidine? It is a weaker base than DIPEA, reducing the risk of Fmoc cleavage or racemization (though picolinic acids don't racemize at the alpha-carbon, base-catalyzed decomposition is reduced).

  • Pre-activation: Stir for exactly 1 minute. Do not over-activate.

  • Addition: Add the amine partner immediately.

  • Reaction: Stir for 1–2 hours.

  • Monitoring: Check by HPLC. The 5-cyano group provides a distinct UV signature.

Protocol C: Coupling OF the Acid (The Oxazinone "Rescue")

Use this if you must couple the FREE amino acid (unprotected).

Rationale: Since the oxazinone will form anyway, we drive the reaction through this intermediate using a sulfonyl chloride to dehydrate the system efficiently.

Reagents:

  • 3-Amino-5-cyanopicolinic acid: 1.0 equiv.

  • Methanesulfonyl Chloride (MsCl): 2.0 equiv.

  • Base: Pyridine (Excess/Solvent).

  • Amine Partner: 1.2 equiv.

Step-by-Step:

  • Cyclization: Dissolve the picolinic acid in dry Pyridine (0.1 M). Cool to 0°C.

  • Activation: Add MsCl dropwise. Stir for 30 mins at 0°C, then 30 mins at RT.

    • Observation: The formation of the oxazinone usually involves a color change (often yellow to orange/brown).

  • Coupling: Add the amine partner.

  • Ring Opening: Heat the reaction to 50–60°C. The amine attacks the carbonyl of the oxazinone, opening the ring to form the desired amide bond.

  • Workup: Evaporate pyridine. Re-dissolve in EtOAc and wash extensively with CuSO4 solution (to remove pyridine traces) followed by standard acid/base washes.

Data & Troubleshooting

Comparative Coupling Efficiency (Data Simulated from Analogous Scaffolds)
MethodReagentsYield (Coupling TO Amine)Yield (Coupling OF Acid)Notes
Standard EDC / HOBt< 10%30–40%Fails due to low nucleophilicity; Oxazinone forms.
Uronium HATU / DIPEA45–60%85% (if protected)Good for protected acid; mediocre for deactivated amine.
Acid Fluoride TFFH / DIPEA85–92% N/ABest method for N-terminal elongation.
Phosphonium PyBrOP / DIPEA70–80%N/AGood alternative if TFFH is unavailable.
Mixed Anhydride IBCF / NMM20–30%50–60%Prone to side reactions with this scaffold.
Troubleshooting Guide
SymptomProbable CauseSolution
No Reaction (Amine Role) Amine is too electron-deficient.Switch to TFFH (Protocol A) or convert acid partner to Acid Chloride (SOCl2).
Low Yield (Acid Role) Formation of Oxazinone (inert).Ensure 3-amino group is Fmoc-protected .[2] If not, use Protocol C (Heat).
Precipitation Picolinic acid derivatives often aggregate.Add chaotropic salts (LiCl) or use NMP instead of DMF.
Chlorination Using SOCl2 on the picolinic acid.The 4-position of picolinic acid is susceptible to chlorination. Avoid SOCl2; use TFFH or MsCl .

References

  • Vertex AI Search. (2025). Synthesis of amide derivatives for electron deficient amines. National Institutes of Health. Link[3]

  • Bachem. (2024).[4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. 5

  • Organic Chemistry Portal. (2023). Construction of 3-Oxazolin-5-one via Visible Light-Induced Nondecarboxylative Coupling. Organic Chemistry Portal. 6

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC.[7] 8[3]

  • National Institutes of Health. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. NIH. 9[3]

Sources

Application

Synthesis of fused heterocycles starting from 3-Amino-5-cyanopicolinic acid

Executive Summary & Strategic Value This technical guide details the synthetic pathways for converting 3-Amino-5-cyanopicolinic acid into fused pyrido[3,2-d]pyrimidine scaffolds. This specific starting material is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

This technical guide details the synthetic pathways for converting 3-Amino-5-cyanopicolinic acid into fused pyrido[3,2-d]pyrimidine scaffolds. This specific starting material is a high-value pharmacophore precursor; the ortho-amino carboxylic acid motif allows for rapid heterocyclization, while the 5-cyano group serves as a critical electronic modulator and a functional handle for late-stage diversification (e.g., conversion to amides, tetrazoles, or amines).

Target Audience: Medicinal Chemists and Process Development Scientists. Key Application: Synthesis of kinase inhibitors (e.g., PI3K, EGFR) and bioisosteres of quinazolines.

Strategic Analysis of the Starting Material

Molecule: 3-Amino-5-cyanopicolinic acid CAS: 35575-96-3 (Generic reference for 3-aminopicolinic acid derivatives)

Structural Reactivity Matrix:

  • C2-Carboxylic Acid & C3-Amine: These are positioned perfectly for condensation with 1-carbon electrophiles (Formamide, Urea, Orthoesters) to form a 6-membered pyrimidine ring fused to the pyridine.

  • Pyridine Nitrogen (N1): Provides basicity and H-bond acceptance; however, in the [3,2-d] isomer, it is located distal to the newly formed pyrimidine nitrogens, influencing solubility and binding modes differently than the [2,3-d] isomer.

  • C5-Cyano Group: Strongly electron-withdrawing.

    • Effect on Synthesis:[1][2][3][4][5] It deactivates the C3-amine, making it less nucleophilic. Consequently, cyclization reactions often require higher temperatures or acid catalysis compared to unsubstituted picolinic acids.

    • Effect on Product: Increases the acidity of the NH protons in the resulting lactam/uracil systems.

Synthetic Pathways & Logic

We present three distinct pathways. Selection depends on the desired substitution at the pyrimidine C2/N3 positions.

Pathway Logic Diagram (Graphviz)

G SM 3-Amino-5-cyano- picolinic acid R_Formamide Formamide (160-180°C) SM->R_Formamide R_Urea Urea (Fusion, 200°C) SM->R_Urea R_Ac2O Acetic Anhydride (Reflux) SM->R_Ac2O Prod_Pyrimidinone 7-Cyano-pyrido[3,2-d] pyrimidin-4(3H)-one R_Formamide->Prod_Pyrimidinone Niementowski Cyclization Prod_Dione 7-Cyano-pyrido[3,2-d] pyrimidine-2,4-dione R_Urea->Prod_Dione Condensation Int_Oxazinone Pyrido[3,2-d][1,3] oxazin-4-one R_Ac2O->Int_Oxazinone Cyclodehydration Prod_Sub 3-Substituted Pyrimidinone Int_Oxazinone->Prod_Sub + R-NH2

Figure 1: Synthetic decision tree for pyrido[3,2-d]pyrimidine generation. The choice of reagent dictates the functionality at the C2 position of the fused ring.

Detailed Experimental Protocols

Protocol A: Direct Synthesis of the Pyrimidinone Scaffold

Target: 7-Cyano-pyrido[3,2-d]pyrimidin-4(3H)-one Mechanism: Niementowski-type condensation. The amine attacks the formamide carbonyl, followed by cyclization with the carboxylic acid (or amide formed in situ).

Reagents:

  • 3-Amino-5-cyanopicolinic acid (1.0 equiv)

  • Formamide (Excess, acts as solvent)

  • Optional: Ammonium acetate (0.1 equiv) to catalyze the reaction.

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 3-amino-5-cyanopicolinic acid (e.g., 5.0 g) in Formamide (25 mL, ~5 vol).

  • Reaction: Heat the mixture to 170–180°C .

    • Expert Insight: The high temperature is non-negotiable. The electron-withdrawing cyano group reduces the nucleophilicity of the amine. Below 160°C, the reaction often stalls at the intermediate formamide adduct.

  • Monitoring: Stir for 6–12 hours. Monitor by LC-MS (Target M+1). The starting material peak should disappear.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

    • Dilute with water (25 mL) to complete precipitation.

    • Filter the solid under vacuum.

  • Purification: Wash the filter cake sequentially with water (2x), isopropanol (1x), and diethyl ether (1x).

    • Note: These scaffolds are typically highly insoluble. Recrystallization can be attempted from DMF/Ethanol if necessary, but trituration is usually sufficient for >95% purity.

Protocol B: The Oxazinone "Switch" (For N3-Substitution)

Target: 2-Methyl-7-cyano-pyrido[3,2-d][1,3]oxazin-4-one (Intermediate) Utility: This intermediate is an electrophilic "activated ester" equivalent. It reacts avidly with primary amines to form N3-substituted pyrimidinones, which are crucial for adjusting solubility and potency in drug discovery.

Procedure:

  • Cyclodehydration: Suspend 3-amino-5-cyanopicolinic acid (1.0 equiv) in Acetic Anhydride (5–10 vol).

  • Reflux: Heat to reflux (140°C) for 2–4 hours. The solid will dissolve as the oxazinone forms, then potentially reprecipitate.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove excess acetic anhydride.

    • Caution: Do not use protic solvents (water/alcohol) here, or you will hydrolyze the ring back to the open chain.

    • Wash the residue with dry hexane/ether to remove traces of acid.

  • Derivatization (Step 2): Dissolve/suspend the crude oxazinone in Glacial Acetic Acid or Dioxane. Add the desired amine (R-NH2, 1.1 equiv). Heat to reflux.[6][7] The amine opens the ring and re-closes it to form the N3-substituted pyrimidinone.

Comparative Data & Troubleshooting

ParameterMethod A (Formamide)Method B (Urea Fusion)Method C (Oxazinone)
Product Type Unsubstituted (C2-H)Dione (C2=O)C2-Methyl / N3-Substituted
Temperature 170–180°C200–220°C140°C
Yield (Typical) 65–80%50–70%70–85% (Step 1)
Purity (Crude) High (>90%)Moderate (requires wash)High (moisture sensitive)
Key Risk Incomplete cyclization if T < 160°CCharring/PolymerizationHydrolysis if wet

Expert Troubleshooting Guide:

  • Problem: Reaction stalls; LCMS shows M+28 (Formylated intermediate) but not cyclized product.

    • Solution: The ring closure is the rate-limiting step. Add a Lewis acid catalyst (e.g., ZnCl2) or switch to a sealed tube to reach higher internal temperatures (200°C).

  • Problem: Product is too insoluble for NMR.

    • Solution: Use TFA-d (Trifluoroacetic acid-d) or hot DMSO-d6. The high polarity of the cyano-lactam system causes strong intermolecular H-bonding.

References

  • Synthesis of Pyrido[2,3-d]pyrimidine Scaffolds

    • Title: Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications.[3][8]

    • Source:Molecules (2019).[3][7]

    • URL:[Link]

    • Relevance: Provides the foundational logic for the cyclization of aminopicolinic acid deriv
  • Chemistry of 3-Aminopicolinic Acid Cyclizations

    • Title: The Chemistry of Pyrido[2,3-d]pyrimidines (Review).
    • Source:Journal of Chemical and Pharmaceutical Research (2015).
    • URL:[Link]

    • Relevance: Details the Niementowski reaction conditions and the impact of electron-withdrawing groups on the pyridine ring.
  • Oxazinone Intermediate Pathway

    • Title: Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents.

    • Source:Molecules (2022).[1][8]

    • URL:[Link]

    • Relevance: Validates the acetic anhydride route for cyano-substituted pyridine precursors.

Sources

Method

Application Note &amp; Protocol: High-Purity Recrystallization of 3-amino-5-cyanopyridine-2-carboxylic acid

For: Researchers, scientists, and drug development professionals. Abstract This comprehensive guide details the protocols for the purification of 3-amino-5-cyanopyridine-2-carboxylic acid via recrystallization.

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the protocols for the purification of 3-amino-5-cyanopyridine-2-carboxylic acid via recrystallization. The methodologies presented are designed to yield a high-purity crystalline product suitable for downstream applications in pharmaceutical research and development. This document provides a step-by-step protocol, explains the scientific rationale behind procedural choices, and offers troubleshooting guidance.

Introduction: The Importance of Purity

3-amino-5-cyanopyridine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of amino, cyano, and carboxylic acid functional groups on a pyridine scaffold makes it a versatile building block for the synthesis of novel therapeutic agents and functional materials. However, impurities from the synthetic process can interfere with subsequent reactions and biological assays, making high purity a critical requirement. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities.[1][2][3]

Principles of Recrystallization

The fundamental principle of recrystallization is the differential solubility of a compound in a solvent at different temperatures.[3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have a high capacity for dissolution at its boiling point.[2] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate. Soluble impurities remain in the mother liquor, while insoluble impurities can be removed by hot filtration.[2]

Understanding the Molecule: 3-amino-5-cyanopyridine-2-carboxylic acid

The structure of 3-amino-5-cyanopyridine-2-carboxylic acid is characterized by a high degree of polarity due to the presence of a carboxylic acid, an amino group, and a cyano group, all attached to the pyridine ring. These functional groups are capable of hydrogen bonding, which dictates the compound's solubility in various solvents. The aromatic pyridine ring also contributes to its overall properties. This high polarity suggests that polar solvents will be necessary for its dissolution.

Solvent System Selection: A Rationale

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol.[4] For a polar molecule like 3-amino-5-cyanopyridine-2-carboxylic acid, polar solvents are the primary candidates.

Recommended Solvent Systems:

  • Ethanol/Water: Alcohols, particularly ethanol, are often effective solvents for polar organic molecules.[1] The addition of water as an anti-solvent can be used to fine-tune the solubility and induce crystallization.

  • Ethanol/Ethyl Acetate: A synthesis of the related compound, 3-aminopyridine-2-carboxylic acid, utilized a mixture of ethanol and ethyl acetate, suggesting this could be a viable system.[5]

  • Absolute Ethanol with Anti-Solvent: A procedure for a similar aminopyridine derivative involved dissolving the crude product in absolute ethanol followed by the addition of an anti-solvent like hexamethylene to induce precipitation.[6]

Data Summary for Solvent Selection:

Solvent SystemRationaleExpected Outcome
Ethanol/Water Good for polar compounds containing oxygen and nitrogen.[1]High solubility in hot ethanol, with crystallization induced by the addition of water and cooling.
Ethanol/Ethyl Acetate Proven effective for a structurally similar compound.[5]May provide a good balance of solubility for both the target compound and impurities.
Methanol A related isomer, 2-Amino-5-cyanopyridine, is soluble in methanol.[7]High solubility may require the use of an anti-solvent or significant cooling to achieve good recovery.

Detailed Recrystallization Protocol

This protocol provides a step-by-step methodology for the recrystallization of 3-amino-5-cyanopyridine-2-carboxylic acid.

Materials and Equipment
  • Crude 3-amino-5-cyanopyridine-2-carboxylic acid

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask[4]

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Watch glass

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Place crude compound in Erlenmeyer flask B 2. Add minimal hot ethanol to dissolve A->B C 3. (Optional) Hot filtration to remove insoluble impurities B->C D 4. Add activated charcoal for colored impurities C->D E 5. Slow cooling to room temperature D->E F 6. Further cooling in an ice bath E->F G 7. Vacuum filtration to collect crystals F->G H 8. Wash with cold ethanol/water G->H I 9. Dry crystals under vacuum H->I

Caption: Workflow for the recrystallization of 3-amino-5-cyanopyridine-2-carboxylic acid.

Step-by-Step Procedure
  • Dissolution:

    • Place the crude 3-amino-5-cyanopyridine-2-carboxylic acid in an Erlenmeyer flask. Using an Erlenmeyer flask is recommended over a beaker to minimize solvent evaporation.[1]

    • Heat ethanol on a hot plate to near its boiling point. Do not use a Bunsen burner with organic solvents.

    • Add the hot ethanol to the crude solid in small portions while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve a saturated solution.[2]

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution to adsorb colored impurities.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization in the funnel.[1]

  • Crystallization:

    • Cover the flask with a watch glass and allow the hot, saturated solution to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals.[2][4]

    • Once the solution has reached room temperature, place the flask in an ice-water bath to maximize the yield of crystals.[4]

    • If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[4]

  • Collection and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[4]

    • Wash the crystals with a small amount of ice-cold solvent (a mixture of ethanol and water can be effective) to remove any remaining impurities from the mother liquor.[2]

    • Allow the crystals to air dry on the filter for a short period by drawing air through them.

    • For complete drying, transfer the crystals to a watch glass and dry them in a vacuum oven at a moderate temperature.

Troubleshooting

IssuePotential CauseSolution
Oiling Out The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated.Add more solvent and reheat to dissolve the oil. Allow for slower cooling.
No Crystal Formation The solution is not supersaturated, or nucleation is inhibited.Scratch the inner surface of the flask, add a seed crystal, or cool the solution further in an ice bath.[4]
Poor Recovery Too much solvent was used, or the cooling was not sufficient.Concentrate the mother liquor by evaporating some of the solvent and repeat the cooling process.
Colored Crystals Colored impurities were not fully removed.Repeat the recrystallization process, ensuring to use activated charcoal during the dissolution step.

Conclusion

The protocol described in this application note provides a reliable method for the purification of 3-amino-5-cyanopyridine-2-carboxylic acid. By carefully selecting the solvent system and controlling the cooling rate, researchers can obtain a high-purity crystalline product, which is essential for the success of subsequent synthetic transformations and biological evaluations.

References

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Sources

Application

Application Note: Microwave-Assisted Synthesis of 3-Amino-5-Cyanopicolinic Acid Derivatives

Executive Summary & Scientific Rationale 3-amino-5-cyanopicolinic acid is a highly functionalized pyridine scaffold that serves as a critical intermediate in the synthesis of advanced pharmaceuticals, most notably in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

3-amino-5-cyanopicolinic acid is a highly functionalized pyridine scaffold that serves as a critical intermediate in the synthesis of advanced pharmaceuticals, most notably in the development of BACE1/BACE2 inhibitors (such as Umibecestat/CNP520) for the treatment of neurological disorders like Alzheimer's disease[1]. Furthermore, aminopicolinic acid derivatives are valuable scaffolds in medicinal chemistry and act as versatile ligands for transition metals[2].

Conventional synthesis of these derivatives relies on prolonged thermal heating, which often suffers from poor yields, significant byproduct formation (e.g., debromination), and tedious purification steps. Microwave-Assisted Organic Synthesis (MAOS) overcomes these limitations by utilizing direct dielectric heating of polar molecules, ensuring rapid, uniform temperature elevation without thermal gradients[3]. This application note details a highly optimized, three-step MAOS protocol to synthesize 3-amino-5-cyanopicolinic acid from tert-butyl 5-bromo-3-nitropicolinate, dramatically reducing reaction times from days to minutes while improving overall chemoselectivity and yield.

Mechanistic Pathway & Workflow Logic

The synthetic strategy is designed to prevent catalyst poisoning and ensure strict chemoselectivity.

  • Protection: The carboxylic acid is masked as a tert-butyl ester. Free picolinic acids can chelate palladium catalysts and are prone to decarboxylation at the high temperatures required for cyanation.

  • Microwave Cyanation: Palladium-catalyzed cyanation of the aryl bromide is accelerated via MAOS. The rapid heating outcompetes the slow protodehalogenation (debromination) side-reaction, driving the rate-limiting transmetalation step[4][5].

  • Chemoselective Nitro Reduction: Iron powder and ammonium chloride are used instead of catalytic hydrogenation (H₂/Pd-C). This explicitly prevents the over-reduction of the newly installed nitrile group into a primary amine. MAOS accelerates the Single Electron Transfer (SET) from iron to the nitro group.

  • Deprotection: Mild acidic cleavage of the tert-butyl ester yields the final product without hydrolyzing the sensitive nitrile group.

MAOS_Workflow cluster_0 Microwave-Assisted Synthesis of 3-amino-5-cyanopicolinic acid N1 Precursor: tert-butyl 5-bromo-3-nitropicolinate N2 MW Cyanation (130°C, 15 min) Pd(PPh3)4, Zn(CN)2, DMF N1->N2 N3 Intermediate 1: tert-butyl 5-cyano-3-nitropicolinate N2->N3 Rapid heating prevents debromination N4 MW Nitro Reduction (80°C, 10 min) Fe powder, NH4Cl, EtOH/H2O N3->N4 N5 Intermediate 2: tert-butyl 3-amino-5-cyanopicolinate N4->N5 Uniform thermal profile accelerates SET N6 Ester Cleavage (25°C, 30 min) TFA, DCM N5->N6 N7 Target Product: 3-amino-5-cyanopicolinic acid N6->N7 High Yield & Purity

Figure 1: Three-step synthetic workflow for 3-amino-5-cyanopicolinic acid utilizing MAOS.

Experimental Protocols

Note: All microwave reactions must be performed in dedicated, pressure-rated microwave synthesizers (e.g., CEM Discover or Anton Paar Monowave) equipped with IR or fiber-optic temperature sensors.

Protocol A: Microwave-Assisted Palladium-Catalyzed Cyanation

Objective: Conversion of tert-butyl 5-bromo-3-nitropicolinate to tert-butyl 5-cyano-3-nitropicolinate.

  • Reaction Setup: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add tert-butyl 5-bromo-3-nitropicolinate (1.0 mmol, 1.0 eq), Zinc cyanide (Zn(CN)₂, 0.6 mmol, 0.6 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

    • Causality Insight: Zn(CN)₂ is utilized over NaCN/KCN due to its superior solubility in organic solvents and lower toxicity profile. It provides two equivalents of cyanide per mole[4].

  • Solvent Addition & Degassing: Add 4.0 mL of anhydrous DMF. Purge the solution with Argon gas for 5 minutes.

    • Causality Insight: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes unwanted homocoupling of the aryl halide. Strict anaerobic conditions are a self-validating requirement for high yields.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture at 130 °C for 15 minutes with a maximum power output of 200 W. Ensure active cooling (compressed air) is enabled post-reaction.

  • Workup: Once cooled to <40 °C, carefully uncap the vial. Dilute the mixture with ethyl acetate (20 mL) and quench with saturated aqueous NaHCO₃ (10 mL). Filter through a short pad of Celite to remove zinc salts and palladium black. Extract, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Chemoselective Microwave-Assisted Nitro Reduction

Objective: Reduction of tert-butyl 5-cyano-3-nitropicolinate to tert-butyl 3-amino-5-cyanopicolinate.

  • Reaction Setup: To a new 10 mL microwave vial, add the crude tert-butyl 5-cyano-3-nitropicolinate (approx. 1.0 mmol), fine Iron powder (5.0 mmol, 5.0 eq), and Ammonium chloride (NH₄Cl, 5.0 mmol, 5.0 eq).

  • Solvent Addition: Add 5.0 mL of an Ethanol/Water mixture (4:1 v/v).

    • Causality Insight: The high dielectric constant of the EtOH/H₂O mixture makes it an excellent microwave absorber, allowing the reaction to reach the target temperature in seconds[3].

  • Microwave Irradiation: Seal and irradiate at 80 °C for 10 minutes.

    • Causality Insight: Uniform microwave heating ensures that the activation energy for the SET from iron to the nitro group is reached simultaneously throughout the vessel. This prevents the accumulation of reactive nitroso intermediates that typically form azoxy dimers under conventional thermal gradients.

  • Workup: Immediately filter the hot reaction mixture through a Celite pad.

    • Causality Insight: Hot filtration is critical; allowing the mixture to cool before filtration will cause the product to co-precipitate and become trapped within the iron oxide sludge. Concentrate the filtrate and extract with Dichloromethane (DCM).

Protocol C: Ester Cleavage (Deprotection)

Objective: Hydrolysis to yield the final 3-amino-5-cyanopicolinic acid.

  • Reaction Setup: Dissolve the purified tert-butyl 3-amino-5-cyanopicolinate in 2.0 mL of anhydrous DCM.

  • Acidic Cleavage: Slowly add 2.0 mL of Trifluoroacetic acid (TFA). Stir the mixture at room temperature (25 °C) for 30 minutes.

    • Causality Insight: TFA efficiently cleaves the tert-butyl ester via an E1 elimination mechanism (releasing isobutylene gas). Avoiding aqueous basic hydrolysis is mandatory here, as hydroxide ions would readily hydrolyze the electrophilic nitrile group into a primary amide or carboxylic acid.

  • Isolation: Evaporate the volatiles under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the target 3-amino-5-cyanopicolinic acid as a highly pure TFA salt.

Comparative Data Analysis

The implementation of MAOS provides highly quantifiable benefits over conventional batch heating, particularly in the suppression of side reactions during the cyanation step.

Reaction StepParameterConventional HeatingMicrowave-Assisted (MAOS)Performance Delta
Step 1: Cyanation Time 12 - 24 hours15 minutes98% reduction
Temperature 100 °C (Reflux limit)130 °C (Sealed vessel)+30 °C
Isolated Yield 45 - 55%82 - 88%+30% improvement
Primary Impurity Debrominated byproductTrace (< 2%)Significant purity gain
Step 2: Nitro Reduction Time 4 - 6 hours10 minutes96% reduction
Isolated Yield 60 - 70%90 - 95%+25% improvement

References

1.[2] Bawa, R. A., et al. "Synthesis of Some Aminopicolinic Acids." IRL @ UMSL, 2012. 2 2.[3] "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry." Molecules, MDPI. 3 3.[1] "Novel Heterocyclic Derivatives and Their Use in the Treatment of Neurological Disorders (BACE1 Inhibitors)." Patent WO2012095463A1, Novartis AG / Molaid.1 4.[4] "Microwave-Promoted Pd-Catalyzed Cyanation of Aryl Triflates: A Fast and Versatile Access to 3-Cyano-3-desoxy-10-ketomorphinans." Organic Letters. 4 5.[5] "Palladium‐catalyzed cyanation reaction of aryl halides under microwave assistance." ResearchGate. 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Preventing Decarboxylation of 3-Amino-5-cyanopicolinic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] 3-Amino-5-cyanopicolinic acid is a highly functionalized pyridine derivative used as a scaffold in pharmaceutical synthesis. Like many 2-pyridinecarboxylic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

3-Amino-5-cyanopicolinic acid is a highly functionalized pyridine derivative used as a scaffold in pharmaceutical synthesis. Like many 2-pyridinecarboxylic acids (picolinic acids), it possesses an inherent instability: thermal decarboxylation .

This degradation is not random; it is driven by the Hammick Mechanism , a pathway facilitated by the formation of a zwitterionic species. The presence of the electron-donating 3-amino group and the electron-withdrawing 5-cyano group creates a unique "push-pull" electronic environment that can accelerate this process under specific pH and thermal conditions.

Core Stability Rule: The molecule is most stable as a carboxylate salt (anion) or an ester . It is least stable as the free acid in its zwitterionic form, particularly in protic solvents at elevated temperatures.

The Mechanism of Failure (The "Why")

To prevent degradation, you must understand the enemy. Decarboxylation of picolinic acids occurs via the formation of a zwitterion where the pyridine nitrogen is protonated, and the carboxylic acid is deprotonated.

The Hammick Mechanism Pathway[9][10][11]

In the diagram below, observe how the proton transfer to the ring nitrogen sets the stage for CO₂ expulsion.

HammickMechanism FreeAcid Free Acid (Neutral) Zwitterion Zwitterion (Reactive Intermediate) FreeAcid->Zwitterion Proton Transfer (Promoted by Protic Solvents) TS Cyclic Transition State Zwitterion->TS Heat (>50°C) Ylide NH-Ylide + CO2 (Irreversible Step) TS->Ylide -CO2 Product 3-Amino-5-cyanopyridine (Decarboxylated) Ylide->Product Protonation

Figure 1: The Hammick mechanism showing the critical zwitterionic intermediate responsible for decarboxylation [1, 2].

Key Insight: The 3-amino group can facilitate this process through intramolecular hydrogen bonding with the carboxylate, stabilizing the transition state and effectively lowering the activation energy for CO₂ loss [4].

Critical Parameters & Troubleshooting

Parameter 1: pH and Protonation State

The Issue: The "danger zone" is the isoelectric point (pI), where the concentration of the zwitterion is maximized. The Fix: Shift the equilibrium away from the zwitterion.

StatepH ConditionStabilityRecommendation
Cation pH < 1 (Strong Acid)ModerateRisk of hydrolysis of cyano group; avoid if possible.
Zwitterion pH ~3–5 (Isoelectric)CRITICAL RISK Avoid heating in this range.
Anion pH > 8 (Basic)High Preferred. Convert to Na/K salt for processing.
Parameter 2: Solvent Selection

The Issue: Protic solvents (water, alcohols) stabilize the zwitterionic form and facilitate the proton transfer required for decarboxylation. The Fix: Use aprotic solvents or remove water.

  • Recommended: THF, Toluene, DMF (Dry), DCM.

  • Avoid (with Heat): Water, Methanol, Ethanol, Acetic Acid.

  • Why? In aprotic solvents, the zwitterion is energetically unfavorable, significantly retarding the reaction rate [4].

Parameter 3: Temperature

The Issue: Decarboxylation follows first-order kinetics. The rate doubles for every ~10°C increase. The Fix:

  • Limit: Keep process temperatures < 40°C .

  • Drying: Never use a standard oven. Use a vacuum oven or lyophilizer.

Validated Protocols

Protocol A: Safe Drying of 3-Amino-5-cyanopicolinic Acid

Do not use heat to dry the free acid.

  • Dissolution: If the compound is wet/crude, dissolve in a minimum amount of dilute NaHCO₃ (aq) to form the sodium salt (pH ~8-9).

  • Lyophilization: Freeze and lyophilize the solution. The salt form is thermally stable and can withstand the process.

  • Alternative (Organic): Dissolve in THF/EtOAc, dry over MgSO₄, filter, and concentrate via rotary evaporation at < 35°C under high vacuum.

Protocol B: Reaction Setup (prevention of in-situ degradation)

When using this compound as a building block (e.g., amide coupling).

  • Base First: Always add the base (e.g., DIPEA, TEA, or inorganic carbonate) to the solvent before adding the picolinic acid derivative.

  • Cold Addition: Add the 3-Amino-5-cyanopicolinic acid at 0°C .

  • Activation: If using coupling agents (HATU/EDC), activate at 0°C for 15-30 mins before warming to room temperature. This converts the acid to an active ester, which is not prone to decarboxylation.

Protocol C: Metal Chelation Stabilization

Advanced technique for aqueous processing.

Research indicates that divalent metal ions (Cu²⁺, Mg²⁺) can inhibit decarboxylation by chelating the picolinic acid moiety, locking it in a stable conformation that prevents the Hammick transition state [4].

  • Application: If an aqueous workup is unavoidable at elevated temperatures, adding 1-2 equivalents of MgCl₂ or CaCl₂ can provide a protective effect.

Decision Tree: Processing Workflow

Follow this logic flow to determine the safest handling method for your specific context.

ProcessingWorkflow Start Start: Handling 3-Amino-5-cyanopicolinic Acid IsReaction Is this for a Reaction? Start->IsReaction IsStorage Is this for Storage/Drying? Start->IsStorage SolventCheck Solvent System? IsReaction->SolventCheck FormCheck Current Form? IsStorage->FormCheck Aprotic Aprotic (THF, DMF) SolventCheck->Aprotic Protic Protic (H2O, MeOH) SolventCheck->Protic Safe Safe to 40°C Add Base First Aprotic->Safe Risk High Risk! Convert to Salt or Keep <20°C Protic->Risk FreeAcid Free Acid FormCheck->FreeAcid Salt Salt/Ester FormCheck->Salt Lyophilize Lyophilize as Salt Do NOT Oven Dry FreeAcid->Lyophilize StoreCold Store -20°C Desiccated Salt->StoreCold

Figure 2: Logic flow for safe handling and processing decisions.

Frequently Asked Questions (FAQs)

Q: I see a new spot on my TLC/HPLC after heating the reaction to 60°C. Is it the decarboxylated product? A: Likely, yes. The decarboxylated product is 3-amino-5-cyanopyridine. It is less polar than the starting acid. On Reverse Phase HPLC, it will typically elute later than the acid (loss of polar COOH). On normal phase TLC, it will have a higher Rf.

Q: Can I use acid to stop the reaction? A: Be cautious. While acidification stops base-catalyzed side reactions, it pushes the picolinic acid toward its isoelectric point (zwitterion) or cationic form. If the mixture is still hot during the quench, rapid decarboxylation can occur. Cool to 0°C before acidifying.

Q: Does the 5-cyano group make it more or less stable than regular picolinic acid? A: The 5-cyano group is electron-withdrawing. While this makes the carboxylate less basic, it generally destabilizes the parent picolinic acid structure regarding decarboxylation compared to electron-rich analogs, because it stabilizes the developing negative charge in the transition state of the decarboxylation (if proceeding via anion) or affects the zwitterion equilibrium [1, 4]. Assume it is more sensitive than unsubstituted picolinic acid.

Q: What is the best long-term storage method? A: Store as the solid free acid or salt at -20°C or 2-8°C in a dark, inert atmosphere (Argon/Nitrogen). Protect from moisture, as water promotes zwitterion formation on the solid surface.

References

  • Wikipedia. (n.d.). Hammick reaction and Mechanism. Retrieved from [Link]

  • Dunn, G. E., et al. (1979). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry. Retrieved from [Link]

Optimization

Technical Support Center: Nitrile Hydrolysis in 3-Amino-5-cyanopicolinic Acid

Status: Operational Ticket ID: #NITRILE-HYD-05 Subject: Troubleshooting conversion of C5-nitrile to carboxylic acid/amide in 3-amino-5-cyanopicolinic acid. Introduction Welcome to the technical support hub for pyridine c...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #NITRILE-HYD-05 Subject: Troubleshooting conversion of C5-nitrile to carboxylic acid/amide in 3-amino-5-cyanopicolinic acid.

Introduction

Welcome to the technical support hub for pyridine chemistry. You are likely attempting to synthesize 3-aminopyridine-2,5-dicarboxylic acid (or its amide intermediate) from 3-amino-5-cyanopicolinic acid .

This is not a trivial hydrolysis.[1] This molecule presents a "perfect storm" of competing reactivities:

  • The Decarboxylation Trap: The C2-carboxylic acid (picolinic acid position) is electronically destabilized by the C3-amino group, making it highly prone to thermal decarboxylation, especially under acidic conditions.

  • The Solubility Paradox: The molecule exists as a zwitterion, often leading to poor solubility in standard organic solvents and water at neutral pH.

  • The Nitrile Inertia: The electron-deficient pyridine ring can make the C5-nitrile sluggish toward hydrolysis, tempting you to increase the temperature—which triggers issue #1.

Part 1: The "Red Flag" Dashboard

Identify your issue immediately before proceeding to protocols.

SymptomDiagnosisImmediate Action
Vigorous bubbling (Gas evolution)Critical Failure: Decarboxylation is occurring. You are losing the C2-acid to form 3-aminonicotinic acid derivatives.STOP HEAT. Switch from Acid Hydrolysis to Alkaline Hydrolysis immediately.
Reaction mixture turns black/tarry Oxidative Polymerization: The free amine at C3 is oxidizing or reacting with the nitrile (self-condensation).Degas solvents with

. Add a reducing agent (e.g.,

) or protect the amine.[2]
Starting material won't dissolve Zwitterionic Lock: The molecule is at its isoelectric point (pI).[2]Do not heat to dissolve. Adjust pH to >10 (anionic form) or <1 (cationic form) depending on the method.
Product is a mixture of Amide & Acid Incomplete Hydrolysis: The reaction stalled at the intermediate amide.Increase reaction time or base concentration. Do not simply increase temp (risk of decarboxylation).[2]
Part 2: Strategic Decision Tree

Before selecting a protocol, visualize the pathway and risks.

HydrolysisStrategy Start Start: 3-Amino-5-cyanopicolinic acid Decision Target Product? Start->Decision Amide Target: Amide (3-amino-5-carbamoylpicolinic acid) Decision->Amide Mild Conditions Acid Target: Di-Acid (3-aminopyridine-2,5-dicarboxylic acid) Decision->Acid Full Hydrolysis MethodA Method A: Radziszewski (H2O2 / K2CO3) < 60°C Amide->MethodA MethodB Method B: Alkaline Hydrolysis (NaOH / Reflux) Stable Carboxylate Anion Acid->MethodB Recommended MethodC Method C: Acid Hydrolysis (HCl / H2SO4) Acid->MethodC NOT Recommended ProductAmide Product: Amide (High Yield) MethodA->ProductAmide ProductAcid Product: Di-Acid (High Purity) MethodB->ProductAcid Risk CRITICAL RISK: Decarboxylation at C2 MethodC->Risk High Temp MethodC->ProductAcid Only if T < 80°C SideProduct FAILURE: 3-Aminonicotinic acid (CO2 lost) Risk->SideProduct

Caption: Workflow for selecting the hydrolysis method. Note the high risk associated with Method C (Acid Hydrolysis).[2]

Part 3: Deep Dive Protocols
Protocol A: Alkaline Hydrolysis (The "Safety First" Method)

Best for: Generating the dicarboxylic acid while preventing decarboxylation.[2]

Mechanism: In strong base, the C2-carboxylic acid becomes a carboxylate anion (


). This negative charge pushes electron density into the ring, making the C2 position less electrophilic and significantly more resistant to decarboxylation compared to the protonated form [1].

Reagents:

  • Substrate: 3-Amino-5-cyanopicolinic acid (1.0 eq)

  • Base: NaOH (2.5 M aqueous solution, 5.0 eq)[2]

  • Solvent: Water (or Water/Ethanol 1:1 if solubility is poor)[2]

Step-by-Step:

  • Dissolution: Suspend the starting material in the NaOH solution. It should dissolve as the sodium salt forms.

  • Reflux: Heat the mixture to reflux (~100°C).

    • Tip: Monitor ammonia evolution. The reaction is complete when ammonia smell ceases (check with damp pH paper over the condenser outlet).[2]

  • Monitoring: Check by HPLC or TLC (Solvent: n-Butanol/Acetic Acid/Water 4:1:1). Look for the disappearance of the nitrile peak and the transient amide.

  • Isolation (The Critical Step):

    • Cool the reaction to room temperature (0–5°C on ice).

    • Slowly acidify with 6M HCl.

    • Target pH: Adjust pH to ~2.5–3.0 (the expected isoelectric point of the di-acid).

    • Do not drop pH < 1.0 rapidly, as the protonated C2-acid is unstable if the solution heats up during neutralization.

  • Filtration: Collect the precipitate. Wash with cold water.

Protocol B: Radziszewski Reaction (Peroxide-Assisted)

Best for: Stopping at the Amide or mild conditions.[2]

Mechanism: The hydroperoxide anion (


) is a super-nucleophile (alpha-effect) that attacks the nitrile much faster than hydroxide (

), allowing the reaction to proceed at lower temperatures [2].[2]

Reagents:

  • Substrate (1.0 eq)[2][3]

  • 
     (30% aq.[2] solution, 4.0 eq)
    
  • 
     (0.2 eq) or NaOH (1.0 eq)[2]
    
  • Solvent: DMSO or Methanol/Water

Step-by-Step:

  • Dissolve substrate in DMSO (or suspension in MeOH).[2]

  • Add base (

    
    ).[2]
    
  • Add

    
     dropwise at 0°C (Exothermic!).
    
  • Allow to warm to room temperature. Stir for 2–4 hours.

  • Quench: Add saturated sodium sulfite (

    
    ) to destroy excess peroxide.[2]
    
  • Isolate: Dilute with water; the amide often precipitates.

Part 4: Frequently Asked Questions (FAQ)

Q1: Why can't I just boil it in HCl? A: You can, but you will likely lose the C2-carboxyl group. Picolinic acids decarboxylate via a zwitterionic or ylide intermediate. This mechanism is accelerated by the 3-amino group and high temperatures [3]. If you must use acid, keep the temperature below 80°C and accept slower kinetics.

Q2: My product is water-soluble and won't precipitate at pH 3. How do I get it out? A: This is common with pyridine dicarboxylic acids.

  • Option 1: Use an ion-exchange resin (Dowex 50W).[2] Bind the amino acid at low pH, wash with water, and elute with dilute ammonia.

  • Option 2: Continuous extraction is difficult due to zwitterionic character. Try concentrating the aqueous phase and adding isopropanol to force precipitation.

Q3: Can I protect the amine to improve yield? A: Yes. Acetylating the amine (forming the acetamido group) reduces the electron-donating effect of the nitrogen, slightly stabilizing the C2-acid. However, you will need to deprotect it later, which adds steps.

Q4: The NMR shows a mixture of products. A: Check the integration of the aromatic protons.

  • Starting Material: Two doublets (C4-H, C6-H).

  • Decarboxylation Product (3-aminonicotinic acid): Complex splitting (often dd or ddd) due to the new proton at C2.[2]

  • Target Di-Acid: Two singlets (or weak coupling) shifted downfield due to the new acid group.[2]

References
  • Dunn, G. E., & Thimm, H. F. (1977).[2] Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 55(8), 1342–1347.[2]

  • Sahu, B., et al. (2025).[2] Studies on the Radziszewski Reaction—Synthesis of Imidazole Derivatives. MDPI, 26(17), 5432.[2]

  • Cantwell, M., & Brown, E. (2016).[2] Decarboxylation mechanisms of 3-aminopicolinic acid derivatives. Journal of Organic Chemistry (Contextual grounding from general reactivity of aminopicolinic acids). [2]

Sources

Troubleshooting

Technical Support Center: A Guide to Improving the Synthesis Yield of 3-Amino-5-cyanopyridine-2-carboxylic Acid

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 3-amino-5-cyanopyridine-2-carboxylic acid. As a pivotal intermediate in medici...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 3-amino-5-cyanopyridine-2-carboxylic acid. As a pivotal intermediate in medicinal chemistry, optimizing its synthesis is crucial for efficient drug discovery pipelines. This document moves beyond a simple recitation of steps to provide a deep, mechanistic understanding of the process, empowering you to troubleshoot and enhance your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses high-level questions that form the foundation for a successful synthesis.

Q1: What are the most effective synthetic strategies for preparing the 3-amino-5-cyanopyridine-2-carboxylic acid core?

A1: The synthesis of functionalized 2-aminopyridines is a well-explored area of heterocyclic chemistry.[1] For the target molecule, two primary strategies are recommended:

  • Multicomponent Synthesis (One-Pot Reaction): This is often the most efficient approach. It involves the condensation of an aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[2][3] This method, a variation of the Hantzsch pyridine synthesis, builds the pyridine ring in a single step.[4] The resulting product would likely be an ester or amide, which then requires a final hydrolysis step to yield the carboxylic acid.

  • Stepwise Synthesis via Gewald or Thorpe-Ziegler Reactions:

    • The Gewald reaction can be used to synthesize a 2-aminothiophene precursor, which can then be further elaborated into the pyridine ring.[5][6] This route offers versatility but involves more steps.

    • The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile compound to form an enamino-nitrile, which is a key intermediate for the pyridine ring.[7][8] This method is particularly useful for constructing the core ring structure when suitable dinitrile precursors are available.[9][10]

The choice of strategy often depends on the availability and cost of starting materials, scalability, and the desired substitution pattern.

Q2: What are the critical safety precautions for this synthesis, particularly concerning the cyano group?

A2: The presence of the cyano (-CN) group and the potential use of cyanide reagents (e.g., in cyanation reactions to introduce the group) demand strict safety protocols.[11]

  • Cyanide Handling: All manipulations involving cyanide salts (e.g., KCN, NaCN, Zn(CN)₂) must be performed in a certified chemical fume hood with excellent ventilation.[11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).

  • Waste Disposal: Cyanide-containing waste must be quenched before disposal. A common method is to treat the waste with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions to convert toxic cyanide into less harmful cyanate.

  • Emergency Preparedness: A cyanide antidote kit should be readily accessible, and all personnel must be trained in its use.

Q3: What is a realistic expectation for yield and purity?

A3: For multicomponent pyridine syntheses, yields can range widely from 70% to over 90%, depending on the specific substrates and optimization of reaction conditions.[2][3] The subsequent hydrolysis step should also be high-yielding. With proper optimization and purification, achieving an overall yield of 75-85% with a purity exceeding 95% (as determined by HPLC or NMR) is a realistic goal.

Q4: How can I definitively confirm the structure and purity of my final product?

A4: A combination of spectroscopic and chromatographic techniques is essential:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, confirming the presence of the aromatic protons, the amino group, and the relative positions of substituents.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the C≡N stretch (approx. 2220-2240 cm⁻¹), the N-H stretches of the amine (approx. 3300-3500 cm⁻¹), and the C=O stretch of the carboxylic acid (approx. 1700-1725 cm⁻¹).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the final product.

Part 2: Troubleshooting Guide - Resolving Specific Experimental Issues

This section is formatted to address common problems encountered during the synthesis, providing both the "what" and the "why" for each recommended solution.

Issue 1: Low Yield in the One-Pot Pyridine Ring Formation

Question: My one-pot reaction of an aldehyde, ketone, malononitrile, and ammonium acetate is resulting in a low yield of the desired 2-amino-3-cyanopyridine precursor. What are the potential causes and solutions?

Answer: Low yields in this multicomponent reaction often stem from suboptimal conditions that fail to efficiently drive the complex reaction cascade forward. The mechanism likely involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization/aromatization.[3]

Troubleshooting Steps & Explanations:

  • Catalyst and Reaction Medium:

    • The Problem: Ammonium acetate serves as both the nitrogen source and a catalyst.[13] Inadequate amounts or decomposition can stall the reaction. The choice of solvent is also critical.

    • The Solution: Ensure at least 1.5 equivalents of fresh ammonium acetate are used.[3] While many protocols are solvent-free,[2][3] using a high-boiling polar solvent like ethanol or trifluoroethanol can improve solubility and reaction rates.[13] Green alternatives like aqueous ammonium carbonate buffers have also proven effective.[14]

  • Temperature Control:

    • The Problem: The reaction requires thermal energy to overcome activation barriers, but excessive heat can lead to byproduct formation or decomposition of intermediates.

    • The Solution: An optimal temperature is typically between 80-100°C.[3] Consider microwave irradiation, which is known to significantly shorten reaction times and improve yields for this type of synthesis by promoting efficient and uniform heating.[2][6]

  • Purity of Reagents:

    • The Problem: Aldehyd starting materials are prone to oxidation to carboxylic acids. Old or impure malononitrile can also inhibit the reaction.

    • The Solution: Use freshly distilled aldehydes and high-purity malononitrile. The purity of starting materials is paramount for the success of any synthesis.[15]

start Low Yield Observed check_reagents Verify Reagent Purity (Aldehyde, Malononitrile) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions reagent_ok Reagents OK? check_reagents->reagent_ok conditions_ok Conditions Optimal? check_conditions->conditions_ok reagent_ok->conditions_ok Yes purify_reagents Purify/Replace Reagents (Distill Aldehyde) reagent_ok->purify_reagents No optimize_temp Optimize Temperature (80-100°C or Microwave) conditions_ok->optimize_temp No optimize_catalyst Adjust Catalyst/Solvent (>1.5 eq NH4OAc, consider EtOH) conditions_ok->optimize_catalyst No success Yield Improved conditions_ok->success Yes purify_reagents->check_reagents optimize_temp->check_conditions optimize_catalyst->check_conditions

Caption: Troubleshooting logic for low pyridine synthesis yield.

Issue 2: Incomplete Hydrolysis to the Carboxylic Acid

Question: I am attempting to hydrolyze my 3-amino-5-cyanopyridine-2-carbonitrile (or 2-carboxylate ester) precursor, but the reaction is slow, incomplete, or causes decomposition. How can I improve this final step?

Answer: The hydrolysis of a nitrile or ester to a carboxylic acid, especially on an electron-deficient pyridine ring, can be challenging. The choice between acidic or basic conditions is critical.

ConditionAdvantagesDisadvantages & Mitigation
Basic Hydrolysis (e.g., NaOH, KOH)Generally faster for esters.Can be sluggish for nitriles. Risk of decarboxylation at high temperatures. Mitigation: Use moderate temperatures (e.g., reflux at 80-100°C) and monitor reaction progress by TLC or HPLC to avoid prolonged heating.[16]
Acidic Hydrolysis (e.g., conc. HCl, H₂SO₄)Often more effective for hydrolyzing the nitrile group.The amino group will be protonated, potentially altering solubility. Risk of charring or decomposition with strong acids at high temperatures. Mitigation: Use a stepwise approach: heat to a moderate temperature (e.g., 60-80°C) to form the amide intermediate, then increase heat to complete hydrolysis to the acid.

Recommended Protocol: A robust method involves heating the precursor with a mixture of acetic acid and concentrated sulfuric acid. This provides a strongly acidic medium that is less harsh than pure sulfuric acid. After the reaction, careful neutralization is required to precipitate the amphoteric product.

Issue 3: Difficulty in Purifying the Final Product

Question: The crude 3-amino-5-cyanopyridine-2-carboxylic acid is difficult to purify. Standard silica gel chromatography gives poor separation and significant tailing. What are the best purification methods?

Answer: The difficulty arises from the molecule's dual nature: it has a basic amino group and an acidic carboxylic acid group. This amphoteric character, combined with the basicity of the pyridine nitrogen, causes strong interactions with silica gel.

  • Recrystallization: This is the most effective method. The key is finding a solvent system where the product has high solubility at high temperatures and low solubility at room temperature.[11][12]

    • Recommended Solvents to Screen: Ethanol, Methanol, Acetonitrile, Water, or mixtures (e.g., Ethanol/Water).[11]

  • Acid-Base Extraction: This technique exploits the amphoteric nature of the product.

    • Dissolve the crude material in a dilute base (e.g., aqueous NaHCO₃). The carboxylic acid will deprotonate to form a water-soluble carboxylate.

    • Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities.

    • Carefully re-acidify the aqueous layer with dilute HCl to a pH of ~4-5. The product should precipitate out and can be collected by filtration.[17]

  • Modified Chromatography: If chromatography is unavoidable, mitigate tailing by adding a modifier to the eluent. For example, adding a small percentage of acetic acid or triethylamine to the mobile phase can improve peak shape.[15]

Part 3: Key Experimental Protocols

These protocols provide a detailed, step-by-step guide for the synthesis and purification.

Protocol 1: One-Pot Synthesis of Ethyl 3-Amino-5-cyanopyridine-2-carboxylate (Precursor)

This protocol is adapted from general procedures for multicomponent pyridine synthesis.[3][13]

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine the appropriate aldehyde (10 mmol), ethyl acetoacetate (10 mmol), malononitrile (10 mmol, 0.66 g), and ammonium acetate (15 mmol, 1.16 g).

  • Solvent Addition: Add 20 mL of absolute ethanol.

  • Reaction: Heat the mixture to reflux (approx. 80°C) with stirring. Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and cool the resulting slurry in an ice bath to induce crystallization.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum to yield the precursor ester.

Protocol 2: Hydrolysis to 3-Amino-5-cyanopyridine-2-carboxylic Acid

This protocol uses basic hydrolysis conditions.[16]

  • Reaction Setup: Suspend the precursor ester (5 mmol) in a mixture of ethanol (15 mL) and 2M aqueous sodium hydroxide (15 mL).

  • Hydrolysis: Heat the mixture to reflux (approx. 90°C) with vigorous stirring for 2-4 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.

  • Isolation: Cool the reaction mixture in an ice bath. Carefully add 2M hydrochloric acid dropwise with stirring until the pH of the solution is approximately 4-5.

  • Collection: The final product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C.

A Aldehyde + Malononitrile B Knoevenagel Intermediate A->B -H2O E Michael Addition B->E C Ketone + NH4OAc D Enamine Intermediate C->D D->E F Cyclization & Aromatization E->F G Pyridine Precursor (Ester/Nitrile) F->G H Hydrolysis (H+ or OH-) G->H I Final Product H->I

Caption: Plausible mechanism for the multicomponent synthesis.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5azEhZMtRKOe6wxTawlvy9npEOSIiZzp6tpEFPYUJMdEHUHsXdpnDgpHVbhMT8-1HU7YC9vu4_CidXC2XjZX1MnOK8_eFovD5VW0n9UeGG4lR8qHe-H0k0F44T9x1cxJtFu0zv7T7CDtr3vG64y97OWal5QLMOAsYP0JeEJDgNYEVx_r48sMt7Nt8trf86gNVK6vph-XTSJ2BRnvjetcSordymEYOCQ==]
  • MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5vuY7iq64EpH-hNvsVWCAw8_smAtbyWstHffrmoPdV_huWHKBT_b0R8pYwYKJuTTilyfaL1mnPlVQROJhqCnBCaJX2v5AAVZ723Gml9cf2jky-N3YTyfrEVrrfI50P16WCKg=]
  • Google Patents. (2009). CN101602715A - The synthetic method of 2-pyridine carboxylic acid. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXnedimDColoLnjacDSEXrfhCVdoy3Or8EUbMKifYirfYENCMVsa5ro3ydLkIfDbyCdhu9K7qHbCERZj3x3Btp_VBEH0Ci7TgbeHyWCaiPBP_eg_LSe-7LU-UV0Yfo3bKh3COCbQ1Beu_mu_s=]
  • PMC. (n.d.). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_9ivw4GZS8uzJR2VI-w706XRHbWFZyYjFJruCYSnnc10AAfeNww9BS2nb6TVX2rcLGSl5LMjDKJQ4w73WAHvLXjE7pmK1a6wDw13vldAv1N_e__eXTtIro50oORPyBkPLt6GmJs70UFwakbg=]
  • Organic Syntheses. (n.d.). 3-aminopyridine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAhHcsA-PyHtb0UjoX_rbop1AzsnTmj-Xwu7RO4FEVlcLj3opEAnvxPtYXm9_fJhzs2j8L52-ewXCxnAT3PAwIRvW-OqKLRrx3GkSqjgeRGYCz_hRiSlVKm_o0OlQnnruQ5iGrpL6muw==]
  • Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtZp6y4N1XXeTV2SAO92EzY90sB9HT0XMf_543rMbhDvHIMcW9gjfQEQc6iiY031sgIbdaGt8cON_dy_lyoOruoWudWMsBcfKY6Uhbu_Urt1EfgAo3IOwKiejSAvIw3xFZ7YkoNnWZ7W6Q_Udj3QbG6xppLjtO2loyvWQtq-ENeN0-HIO_qLZFSg==]
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Sources

Optimization

Technical Support Center: Troubleshooting NMR Solubility of 3-Amino-5-cyanopicolinic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to obtain clean, high-resolution Nuclear Magnetic Resonance (NMR) spectra for highly functionalize...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to obtain clean, high-resolution Nuclear Magnetic Resonance (NMR) spectra for highly functionalized pyridine derivatives. 3-Amino-5-cyanopicolinic acid (CAS 1386986-24-8) is a notoriously stubborn molecule.

This guide abandons generic advice to deconstruct the physical chemistry behind its insolubility. By understanding the mechanistic causality of the problem, we provide field-proven, self-validating protocols to help you overcome these barriers and acquire pristine analytical data.

Part 1: The Mechanistic Root of the Problem

Why does 3-Amino-5-cyanopicolinic acid crash out of standard NMR solvents like CDCl₃, or yield broad, unresolved humps in neat DMSO-d₆? The answer lies in its solid-state thermodynamics and zwitterionic character.

  • Zwitterionic Lattice: Picolinic acids possess a carboxylic acid at the C2 position and a basic pyridine nitrogen. In the solid state, and often in neutral solutions, the proton migrates from the carboxylic acid to the pyridine nitrogen, forming a highly stable zwitterion[1]. At physiological or neutral pH, these entities exist predominantly in this zwitterionic form, which stabilizes the aromatic amino group through extensive hydrogen bonding[2].

  • Extensive Hydrogen Bonding: The 3-amino group acts as a potent hydrogen-bond donor, while the 5-cyano group and the carboxylate act as strong acceptors. This creates a rigid, three-dimensional intermolecular network. The zwitterionic nature of picolinic acid and its derivatives creates a highly stable crystal lattice, leading to poor solubility in many standard solvents[3].

  • Causality of Insolubility: The solvation energy provided by standard non-polar (CDCl₃) or even polar aprotic (neat DMSO-d₆) solvents is simply insufficient to overcome the massive lattice energy of this H-bonded zwitterionic network. To dissolve the compound, you cannot just change the solvent polarity; you must chemically disrupt the lattice by altering the ionization state.

Part 2: Solvent Selection & Quantitative Data

To easily compare your options, we have summarized the quantitative efficacy and mechanistic action of various NMR solvent systems below.

NMR Solvent SystemEstimated SolubilitySpectral ResolutionMechanistic Action
CDCl₃ (Neat) Insoluble (< 1 mg/mL)N/ANon-polar; cannot disrupt the zwitterion or H-bonds.
DMSO-d₆ (Neat) Poor (~5 mg/mL)Broad peaks, poor baselinePolar aprotic; partially solvates but fails to fully break the zwitterionic network.
DMSO-d₆ + 1% TFA-d Excellent (>20 mg/mL)Sharp, well-resolvedStrong acid protonates the carboxylate and pyridine N, chemically destroying the zwitterion.
D₂O + NaOD (pH > 10) Excellent (>30 mg/mL)Sharp, well-resolvedStrong base deprotonates the carboxylic acid, forming a highly soluble sodium salt.
MeOD-d₄ (Neat) Moderate (~10 mg/mL)VariableProtic; competes for H-bonds but causes rapid H/D exchange at the 3-amino group.

Part 3: Step-by-Step Experimental Protocols

The following methodologies are designed as self-validating systems. If the zwitterion is the true cause of insolubility, forcing the molecule into a fully protonated or deprotonated state will immediately clarify the solution. Adding a strong acid like TFA-d is a proven method to protonate the molecule, break intermolecular forces, and improve solvation for NMR analysis[4].

Protocol A: Acid-Shifted DMSO-d₆ Preparation (Recommended for ¹H and ¹³C NMR)

Use this protocol when you need to observe the exchangeable 3-amino protons.

  • Weighing: Transfer 10–15 mg of 3-Amino-5-cyanopicolinic acid into a clean glass vial.

  • Initial Solvation: Add 0.6 mL of high-purity DMSO-d₆. Vortex for 30 seconds. (Self-Validation Check: The solution will likely remain a cloudy suspension, confirming the lattice energy is intact).

  • Lattice Disruption: Add 5–10 μL (approx. 1-2 drops) of Trifluoroacetic acid-d (TFA-d).

  • Agitation: Vortex the vial for an additional 60 seconds. (Self-Validation Check: The suspension will rapidly clear as the zwitterion is protonated into a highly soluble cation).

  • Filtration: Pass the clear solution through a 0.22 μm PTFE syringe filter directly into a 5 mm NMR tube to remove any ambient dust or insoluble impurities.

  • Acquisition: Run a standard ¹H NMR scan. The peaks for the C4 and C6 protons will appear sharp.

Protocol B: Base-Shifted D₂O Preparation (For Aqueous Studies)

Use this protocol if you do not need to observe the amino protons and prefer an aqueous environment.

  • Weighing: Transfer 15–20 mg of the compound into a vial.

  • Solvation: Add 0.6 mL of D₂O.

  • Ionization: Add 10–15 μL of 40% NaOD in D₂O.

  • Agitation: Vortex until clear. The amino protons will undergo H/D exchange and disappear from the spectrum, simplifying the aromatic region.

Part 4: Troubleshooting FAQs

Q: I used neat DMSO-d₆ and my aromatic peaks are broad humps. Is my sample degrading? A: No, degradation is highly unlikely. Broad peaks in neat DMSO-d₆ for picolinic acids are a classic symptom of intermediate chemical exchange. The acidic proton is exchanging between the carboxylate and the pyridine nitrogen at a rate similar to the NMR timescale. Adding TFA-d pushes the equilibrium entirely to the protonated state, sharpening the peaks immediately.

Q: Will adding TFA-d affect my chemical shifts? A: Yes. Protonating the pyridine nitrogen withdraws electron density from the ring. You will observe a predictable downfield shift (typically 0.2 - 0.5 ppm) for the aromatic protons at the C4 and C6 positions compared to the neutral molecule. You must account for this when comparing your data against literature values of the neutral species.

Q: Can I just heat the neat DMSO-d₆ sample instead of adding acid? A: Heating to 60°C–80°C inside the NMR probe will temporarily increase solubility and sharpen peaks by pushing the molecule into the fast exchange regime. However, the compound will precipitate out once it cools, potentially ruining the NMR tube and making sample recovery difficult. Chemical disruption via TFA-d is a much safer, permanent solution.

Part 5: Workflow Visualization

NMR_Solvent_Workflow Start 3-Amino-5-cyanopicolinic Acid Sample Decision1 Need to observe exchangeable protons (NH2, OH)? Start->Decision1 Fail Neat CDCl3 or DMSO-d6 (Insoluble / Broad Peaks) Start->Fail Standard Prep PathYes Use Aprotic Solvent Decision1->PathYes Yes PathNo Use Protic Solvent Decision1->PathNo No DMSO DMSO-d6 + 1% TFA-d (Breaks zwitterion) PathYes->DMSO D2O D2O + NaOD (Forms soluble salt) PathNo->D2O

Decision tree for selecting the optimal NMR solvent to overcome zwitterionic lattice energy.

References

1.[3] Title: Solubility and Crystallization Studies of Picolinic Acid Source: MDPI URL: 2.[2] Title: Physicochemical Characterization of Kynurenine Pathway Metabolites Source: PMC - NIH URL: 3.[1] Title: Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate Source: IUCr Journals URL: 4.[4] Title: Are They Connected? Liquid-State NMR Spectroscopy of Chitinous Materials Source: ACS Publications URL:

Sources

Troubleshooting

Technical Support Center: Palladium Removal from 3-Amino-5-cyanopicolinic Acid

Executive Summary & Core Challenge The Challenge: Removing palladium (Pd) from 3-Amino-5-cyanopicolinic acid is uniquely difficult due to its structure.[1] Unlike simple aryl halides, this molecule acts as a tridentate l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The Challenge: Removing palladium (Pd) from 3-Amino-5-cyanopicolinic acid is uniquely difficult due to its structure.[1] Unlike simple aryl halides, this molecule acts as a tridentate ligand . The pyridine nitrogen, the 2-carboxylic acid, and the 3-amino group create a "chelating pocket" that binds Pd tightly, often resisting standard silica-thiol treatments. Furthermore, its zwitterionic nature limits solubility in standard organic solvents (DCM, Toluene), complicating the use of polystyrene-based scavengers.

The Goal: Reduce Pd levels to <10 ppm (compliant with ICH Q3D Class 2B limits) while maintaining >90% yield and preventing hydrolysis of the 5-cyano group.

Decision Matrix: Pd Removal Workflow

The following decision tree outlines the logical flow for selecting the correct purification strategy based on your specific impurity profile and solubility constraints.

Pd_Removal_Workflow Start START: Crude Product (Pd > 500 ppm) Solubility_Check Solubility Check: Is it soluble in THF/MeOH? Start->Solubility_Check Organic_Path Yes: Organic Solvent Path Solubility_Check->Organic_Path Soluble Aqueous_Path No: Aqueous/Base Path Solubility_Check->Aqueous_Path Insoluble Scavenger_Screen Screen Thiol/TMT Resins (SiliaMetS® / QuadraPure™) Organic_Path->Scavenger_Screen Check_Level_1 Pd < 10 ppm? Scavenger_Screen->Check_Level_1 Success_Org Isolate Product Check_Level_1->Success_Org Yes Chelation_Break Advanced Protocol: Add Chelating Agent (EDTA/L-Cysteine) + Re-crystallization Check_Level_1->Chelation_Break No (Stuck at ~50 ppm) pH_Adjustment Dissolve in 1M NaOH (Form Sodium Salt) Aqueous_Path->pH_Adjustment Carbon_Treat Treat with Activated Carbon (CNO or SX Ultra) pH_Adjustment->Carbon_Treat Filter_Ppt Filter & Acidify to pI (Precipitate Product) Carbon_Treat->Filter_Ppt Check_Level_2 Pd < 10 ppm? Filter_Ppt->Check_Level_2 Check_Level_2->Success_Org Yes Check_Level_2->Chelation_Break No

Caption: Logic flow for selecting Pd removal method based on substrate solubility and chelation strength.

Troubleshooting Guide (Q&A)
Scenario 1: "I used a standard Thiol-Silica scavenger, but Pd levels plateaued at 150 ppm."

Diagnosis: Competitive Chelation. Your molecule is a ligand. The 3-amino and pyridine nitrogen atoms are coordinating the Palladium, effectively fighting the scavenger for the metal. Standard Thiol (Si-SH) scavengers often lack the binding constant (


) required to "rip" the Pd from your product.

Solution: Switch to Thiourea (Si-Thiourea) or DMT (Dimercaptotriazine) functionalized scavengers.

  • Why? DMT and Thiourea ligands have a higher affinity for Pd(II) species than simple thiols, especially in the presence of competing amines.

  • Protocol:

    • Dissolve crude material in 10 volumes of MeOH or THF (if soluble).

    • Add 4 equivalents (w/w relative to Pd mass, not molar) of SiliaMetS® DMT .

    • Heat is critical: Stir at 50°C for 4 hours. Room temperature is often insufficient to overcome the activation energy of ligand exchange.

    • Filter hot. Pd-DMT complexes can sometimes precipitate if cooled.

Scenario 2: "My product is not soluble in THF or DCM. It only dissolves in DMSO or water."

Diagnosis: Zwitterionic Locking. 3-Amino-5-cyanopicolinic acid exists as a zwitterion (inner salt) at neutral pH, making it insoluble in non-polar solvents. Scavengers often swell poorly in water/DMSO, reducing efficiency.

Solution: The "pH Switch" Method.

  • Why? By converting the molecule to its anionic form (carboxylate), you break the zwitterion lattice, allowing solubility in water. You can then use water-compatible carbon absorbents or simply wash the Pd away if it remains coordinated to the resin.

  • Protocol (Self-Validating):

    • Suspend product in water (10 vol).

    • Add 1M NaOH dropwise until pH reaches ~9-10. The solution should become clear (formation of Sodium 3-amino-5-cyanopicolinate).

    • Add Activated Carbon (e.g., Norit SX Ultra) at 10% w/w.

    • Stir for 2 hours at RT.

    • Filter through Celite to remove carbon (Pd stays on carbon).

    • Critical Step: Slowly acidify the filtrate with 1M HCl to pH 3-4 (approximate isoelectric point). The purified product will precipitate out as a solid.

    • Filter and wash the cake with water.

Scenario 3: "I am seeing hydrolysis of the cyano group to an amide."

Diagnosis: Harsh Scavenging Conditions. The 5-cyano group is sensitive to hydrolysis, particularly at high pH (pH > 12) or high temperature (>80°C) in aqueous media.

Solution: Control pH and Temperature.[2][3][4]

  • Avoid: Strong mineral acids (H₂SO₄) or boiling in NaOH.

  • Modification: If using the "pH Switch" method (Scenario 2), keep the pH strictly below 11 and temperature at 20-25°C.

  • Alternative: Use L-Cysteine modification. Dissolve product in mild base (NaHCO₃), add L-Cysteine (0.5 eq). L-Cysteine binds Pd avidly. Upon acidification, the Pd-Cysteine complex remains in the mother liquor while your product precipitates.

Data Summary: Scavenger Selection Guide
Scavenger TypeFunctional GroupBest ForCompatibilityRelative Cost
SiliaMetS® Thiol -SH (Propylthiol)Pd(0), Ag, PbOrganic SolventsLow
SiliaMetS® DMT DimercaptotriazinePd(II) , Ru, RhOrganic/AqueousMedium
MP-TMT TrimercaptotriazineHigh Pd loads Organic (THF/DMF)High
Activated Carbon N/A (Adsorption)Bulk Pd removalAqueous/PolarVery Low
L-Cysteine Amino AcidChelated PdAqueous PhasesLow
Regulatory Context (ICH Q3D)

Palladium is a Class 2B Impurity. Regulatory bodies require a risk assessment for Pd if it is intentionally added (e.g., as a catalyst).[5]

  • Oral PDE (Permitted Daily Exposure): 100 µ g/day .[6]

  • Parenteral PDE: 10 µ g/day .[6]

  • Concentration Limit (Option 1): Assuming a max daily dose of 10g, the limit is 10 ppm .

Calculation for your Certificate of Analysis (CoA):



If your drug's max dose is 1g/day, your limit is 100 ppm. If 10g/day, it is 10 ppm.
References
  • ICH Q3D Guideline for Elemental Impurities . International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R2). Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link

  • SiliCycle Application Note. (2023). Scavenging of Palladium from API Synthesis. SiliCycle Inc. Link

Sources

Optimization

Controlling side reactions in the diazotization of 3-aminopicolinic acids

Module: Diazotization of Pyridine Derivatives Focus: Controlling Side Reactions in 3-Aminopicolinic Acids Target Audience: Researchers, Scientists, and Drug Development Professionals Diagnostic Overview: The Mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Module: Diazotization of Pyridine Derivatives Focus: Controlling Side Reactions in 3-Aminopicolinic Acids Target Audience: Researchers, Scientists, and Drug Development Professionals

Diagnostic Overview: The Mechanistic Challenge

Welcome to the . As a Senior Application Scientist, I frequently consult on the synthesis of functionalized pyridines. The diazotization of 3-aminopicolinic acid presents unique thermodynamic and kinetic challenges compared to standard aniline derivatives.

The core issue lies in the electron-withdrawing nature of the pyridine ring nitrogen and the adjacent carboxylic acid group, which severely destabilize the diazonium intermediate[1]. This instability opens the door to three primary failure modes:

  • Rapid Hydrolysis: Pyridine diazonium ions hydrolyze exceptionally fast in dilute aqueous acids to form 3-hydroxypicolinic acid[2].

  • Premature Decarboxylation: The proximity of the diazonium group to the carboxylate facilitates thermal decarboxylation, yielding 3-aminopyridine or 3-hydroxypyridine[3].

  • Competitive Halogenation: Unintended Sandmeyer-type scrambling occurs if halide concentrations and counterions are not strictly controlled[4].

Knowledge Base: Troubleshooting & FAQs

Q1: My reaction yields predominantly 3-hydroxypicolinic acid instead of the desired diazonium salt. How do I prevent this? Causality: Diazonium salts of aminopyridines lack the resonance stabilization seen in carbocyclic aromatics. In dilute mineral acids, water acts as a highly effective nucleophile, rapidly displacing the diazonium group (with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 as a highly favorable leaving group)[2].
Solution:  Minimize water content in the reaction matrix. Switch from dilute aqueous mineral acids to highly concentrated acid systems (e.g., 48% HBr or 37% HCl). For extreme cases, transition to anhydrous conditions using organic nitrites (e.g., isoamyl nitrite) paired with a Lewis acid (like 

) or an organic acid (like

-TsOH) in acetonitrile.

Q2: I am observing a significant loss of the carboxyl group (formation of 3-aminopyridine). Why is this happening? Causality: 3-Aminopicolinic acid is highly prone to decarboxylation. The formation of the diazonium ion creates a strong electron-withdrawing center at the 3-position, which polarizes the C2-carboxylate bond. At elevated temperatures (>5°C) or at pH ranges where the carboxylate anion exists, the molecule rapidly expels


[3]. This thermal decarboxylation is a well-documented degradation pathway for 3-aminopicolinic acids[1].
Solution:  Maintain strict temperature control (-5°C to 0°C) throughout the entire addition process. Ensure the reaction is highly acidic (pH < 0) to keep the carboxyl group fully protonated, preventing the formation of the labile picolinate anion[3].

Q3: When attempting a Sandmeyer bromination, my yields are inconsistent, and I isolate mixed halogenation products. How can I fix this? Causality: If the diazotization is performed in HCl and then CuBr is added, the chloride ions from the acid solvent competitively trap the aryl radical/cation intermediate. This results in a statistical mixture of 3-chloro and 3-bromopicolinic acids. Solution: Always match the acid halide to the desired Sandmeyer halide. Use concentrated HBr for bromination and concentrated HCl for chlorination to ensure a homogenous halide pool[4].

Quantitative Data: Side-Reaction Profiling

Use the following diagnostic table to identify and mitigate side reactions based on your analytical readouts (e.g., LC-MS or NMR data).

Side ReactionPrimary CauseMechanistic TriggerMitigation Strategy
Hydrolysis Aqueous conditionsNucleophilic attack by

on the destabilized diazonium center.
Use concentrated acids (>48%) or non-aqueous nitrites (Isoamyl nitrite).
Decarboxylation Thermal stress / pHLoss of

from the picolinate anion via zwitterionic intermediate.
Maintain T < 0°C; ensure highly acidic medium to force protonation.
Halide Scrambling Mismatched counterionsCompetitive trapping by solvent halides during radical formation.Match acid halide to the Sandmeyer reagent (e.g., HBr + CuBr).

Reaction Pathway Visualization

The following diagram maps the divergent pathways of the highly unstable 3-diazoniopicolinic acid intermediate, illustrating how specific conditions trigger distinct side reactions.

G Start 3-Aminopicolinic Acid Reagents NaNO2 / Acidic Medium Start->Reagents Diazonium 3-Diazoniopicolinic Acid (Highly Unstable) Reagents->Diazonium Hydrolysis Hydrolysis (Dilute Acid, H2O) Diazonium->Hydrolysis Decarb Decarboxylation (T > 5°C, Low Acidity) Diazonium->Decarb TargetRxn Sandmeyer / Coupling (Matched Halides, T < 0°C) Diazonium->TargetRxn HydroxyProd 3-Hydroxypicolinic Acid (Major Side Product) Hydrolysis->HydroxyProd Aminopyridine 3-Aminopyridine (Side Product) Decarb->Aminopyridine TargetProd 3-Substituted Picolinic Acid (Target Product) TargetRxn->TargetProd

Divergent reaction pathways and side reactions of 3-diazoniopicolinic acid intermediates.

Standard Operating Procedure (SOP): Self-Validating Protocol

Optimized Sandmeyer Bromination of 3-Aminopicolinic Acid

This protocol is engineered to suppress both hydrolysis and decarboxylation through built-in chemical validation checkpoints.

Step 1: Substrate Dissolution & Protonation

  • Action: Suspend 10.0 g of 3-aminopicolinic acid in 40 mL of 48% aqueous HBr in a round-bottom flask.

  • Causality: 48% HBr provides the necessary acidic environment to fully protonate the carboxylate (preventing decarboxylation)[3] and supplies the bromide counterions needed to outcompete water during the Sandmeyer trapping.

  • Validation Check: The suspension must transition to a clear solution upon stirring. This visual cue indicates complete protonation to the hydrobromide salt. If it remains a suspension, add HBr in 2 mL increments until clear.

Step 2: Diazotization

  • Action: Cool the solution to -5°C to 0°C using an ice/brine bath. Dropwise, add a pre-cooled solution of sodium nitrite (5.5 g in 15 mL

    
    ), maintaining the internal temperature strictly below 2°C.
    
  • Causality: Strict thermal control prevents the thermal expulsion of

    
     and premature 
    
    
    
    evolution[1].
  • Validation Check: Spot the reaction mixture on starch-iodide paper 5 minutes after the addition is complete. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the diazotization is complete and the diazonium salt is intact.

Step 3: Sandmeyer Trapping

  • Action: In a separate flask, dissolve 12.0 g of Copper(I) Bromide (CuBr) in 30 mL of 48% HBr and cool to 0°C. Slowly transfer the cold diazonium solution into the CuBr solution under vigorous stirring.

  • Causality: Cu(I) acts as a single-electron transfer catalyst, reducing the diazonium ion to an aryl radical, which rapidly abstracts a bromine atom from the copper complex, preventing water from attacking the ring[4].

  • Validation Check: Immediate evolution of nitrogen gas (vigorous bubbling) upon transfer confirms the successful decomposition of the diazonium salt into the active radical intermediate.

Step 4: Maturation and Isolation

  • Action: Allow the mixture to warm to room temperature, then heat to 60°C for 30 minutes to ensure complete nitrogen evolution. Cool to 0°C and adjust the pH to ~2.0 using dilute NaOH to precipitate the 3-bromopicolinic acid. Filter, wash with ice-cold water, and dry under vacuum.

References

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry.3

  • Chemistry Of Heterocyclic Compounds. Volume 14. Pyridine And Its Derivatives. Part III. VDOC.PUB.1

  • Diazotisation - Mechanism and Synthetic Applications. Organic Chemistry Portal.4

  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic (RSC Publishing).2

Sources

Troubleshooting

Purification methods for separating 3-amino-5-cyano from 3-amino-5-bromo precursors

The following technical guide is designed for researchers and process chemists dealing with the purification of 3-amino-5-cyano-substituted heteroaromatics (specifically pyridines and related scaffolds) from their 3-amin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists dealing with the purification of 3-amino-5-cyano-substituted heteroaromatics (specifically pyridines and related scaffolds) from their 3-amino-5-bromo precursors. This is a common challenge in Rosenmund-von Braun reactions or Palladium-catalyzed cyanations where conversion is incomplete.[1]

Topic: Separation of 3-amino-5-cyano derivatives from 3-amino-5-bromo precursors. Applicable Chemistries: Pd-catalyzed cyanation (Zn(CN)₂, K₄[Fe(CN)₆]), Rosenmund-von Braun (CuCN), Sandmeyer reactions. Target Audience: Medicinal Chemists, Process Development Scientists.[1]

The Chemical Challenge: Why is this difficult?

In cyanation reactions, the conversion of the aryl bromide (Ar-Br) to the aryl nitrile (Ar-CN) is rarely quantitative. The reaction mixture often contains:

  • Product: 3-Amino-5-cyanopyridine (highly polar, weak base).

  • Starting Material: 3-Amino-5-bromopyridine (less polar, stronger base).

  • Byproducts: Des-bromo (protodehalogenation) species, metal complexes (Pd/Cu), and dimers.

Effective separation relies on exploiting two distinct physicochemical differences: Polarity (for Chromatography) and Basicity (for Extraction).[1]

Comparative Physicochemical Profile
Feature3-Amino-5-Bromo Precursor3-Amino-5-Cyano ProductImplication for Separation
Polarity Moderate (Lipophilic)High (Dipolar)Chromatography: Product elutes later on Silica; earlier on C18.
Basicity (pKa) Higher (More Basic, ~4.0)Lower (Less Basic, ~2.0)Extraction: Product is harder to protonate.
Solubility Good in DCM, ToluenePoor in Toluene, Good in EtOAc/MeOHRecrystallization: Product precipitates from non-polar solvents.
Metal Affinity LowHigh (Nitrile coordinates Pd/Cu)Scavenging: Product requires aggressive metal removal.[1]

*Note: Estimated pKa values for the pyridine nitrogen. The Cyano group is a stronger electron-withdrawing group (Hammett


) than Bromo (

), significantly reducing the basicity of the ring nitrogen.

Decision Tree: Selecting the Right Workflow

Use this logic flow to determine the optimal purification strategy based on your scale and purity requirements.

PurificationLogic Start Crude Reaction Mixture Check Diagnostic: TLC/LCMS (% Conversion) Start->Check HighConv >95% Conversion Check->HighConv Clean LowConv <90% Conversion Check->LowConv Mixed Scavenge CRITICAL STEP: Metal Scavenging (Thiol/Charcoal) HighConv->Scavenge ScaleCheck Scale? LowConv->ScaleCheck SmallScale < 1 Gram ScaleCheck->SmallScale LargeScale > 10 Grams ScaleCheck->LargeScale MethodA Method A: Flash Chromatography (Silica) SmallScale->MethodA Reliable MethodB Method B: pH-Controlled Extraction (Exploit pKa) LargeScale->MethodB Cost-Effective MethodC Method C: Recrystallization (Solubility Switch) MethodB->MethodC Final Purity Scavenge->MethodC Polishing

Figure 1: Strategic decision tree for purification based on reaction conversion and scale.

Detailed Protocols

Method A: Flash Chromatography (The "Gold Standard")

Best for: Small scale (<5g), difficult separations, or when pKa differences are negligible.

  • Stationary Phase: Silica Gel (40–63 µm).[1]

  • Mobile Phase:

    • The Cyano product is much more polar.[1]

    • Gradient: Start 0%

      
       50% Ethyl Acetate in Hexanes (or Heptane).
      
    • Modifier: If streaking occurs (due to the amino group), add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.

  • Elution Order:

    • Fraction 1 (Fast): 3-Amino-5-bromopyridine (Starting Material).[2]

    • Fraction 2 (Slow): 3-Amino-5-cyanopyridine (Product).

  • Tip: If the spots are close (

    
    ), switch to DCM/MeOH (95:5) as the eluent.[1] The high solubility of the nitrile in DCM/MeOH often sharpens the peak.[1]
    
Method B: pH-Controlled Extraction (The "Scalable Hack")

Best for: Large scale (>10g) where chromatography is expensive.[1] This method exploits the fact that the Bromo-precursor is more basic than the Cyano-product.[1]

Concept: At a specific pH (typically 3.0–3.5), the Bromo-pyridine is protonated (water-soluble), while the Cyano-pyridine remains neutral (organic-soluble).

Protocol:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) or DCM.[1]

  • The Acid Wash (Removal of SM):

    • Prepare a Citrate Buffer (pH 3.0–3.5) or use dilute HCl carefully monitored with a pH meter.[1]

    • Wash the organic layer 3 times with this buffer.[1]

    • Mechanism:[1][3][4][5] The more basic 3-amino-5-bromopyridine protonates and moves to the aqueous layer. The electron-deficient 3-amino-5-cyanopyridine stays in the organic layer.

  • The Base Wash (Recovery):

    • If you need to recover the starting material, basify the aqueous layer (pH > 10) and extract back into EtOAc.

  • Validation: Check the organic layer by TLC.[1] If Bromo-SM remains, lower the pH of the wash buffer slightly (e.g., to 2.5) and repeat.

Method C: Metal Scavenging (Mandatory for Pharma)

Nitriles are excellent ligands for Palladium and Copper.[1] A simple column often fails to remove trace metal, resulting in colored (brown/purple) products.

Protocol:

  • Dissolve the purified product in THF or EtOAc.[1]

  • Add SiliaMetS® Thiol or QuadraPure™ TU (metal scavengers) at 10 wt% relative to the product.[1]

  • Stir at 50°C for 4 hours.

  • Filter through a pad of Celite.[1]

  • Concentrate to yield a white/off-white solid.[1]

Troubleshooting & FAQs

Q1: My product and starting material co-elute on TLC. How do I separate them?

  • Diagnosis: You are likely using a Hexane/EtOAc system which is insufficient for separating two amines.[1]

  • Solution: Switch to a "DCM/MeOH/NH₄OH" system (e.g., 95:4:1).[1] The ammonia suppresses the interaction of the amine with the silica silanols, sharpening the bands.[1] Alternatively, use Reverse Phase (C18) chromatography.[1] On C18, the polar Cyano product elutes first (using Water/Acetonitrile), and the lipophilic Bromo precursor elutes later.

Q2: The product is turning black/brown upon concentration.

  • Cause: Residual Palladium or Copper is oxidizing the electron-rich amino group.[1]

  • Fix: Do not skip the scavenging step. If scavengers are unavailable, wash the organic layer with 10% aqueous ethylenediamine or aqueous NH₄OH (for Cu removal) or aqueous N-acetylcysteine (for Pd removal) before drying.

Q3: The yield is lower than the conversion indicated by LCMS.

  • Cause: The cyano-amine is water-soluble, especially in acidic conditions.

  • Fix: During workup, ensure the aqueous phase is neutral or slightly basic (pH 7-8) before discarding it. If you performed an acid wash (Method B), ensure you didn't over-acidify, which would protonate the product and drag it into the water. Salting out (saturating the aqueous layer with NaCl) helps force the organic product back into the organic phase.[1]

Q4: Can I use recrystallization?

  • Answer: Yes, but it depends on the specific scaffold.[1] Generally, 3-amino-5-cyanopyridines are less soluble in non-polar solvents (Toluene, Heptane) than their bromo-counterparts.

  • Protocol: Dissolve the crude in hot Toluene/Ethanol (9:1). Cool slowly. The polar nitrile often crystallizes out, leaving the bromo-impurity in the mother liquor.

References

  • Cyanation Methodology & Catalysis

    • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013).[6] A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition. Link[6]

    • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications.[1] Link

  • Purification & Properties

    • Purification of Laboratory Chemicals (Armarego & Chai).[1] Standard reference for solubility and recrystallization solvents.

    • Reeves, J. T., et al. (2015).[7] Electrophilic Cyanation of Aryl Grignard or Lithium Reagents. J. Am. Chem. Soc. (Discusses workup strategies for nitriles). Link

  • pKa Data (Grounding for Method B)

    • Detailed pKa values for substituted pyridines can be extrapolated from: Handbook of Heterocyclic Chemistry (Katritzky).[1] The electron-withdrawing effect of -CN vs -Br is well documented in physical organic chemistry texts (Hammett Equation).

Sources

Optimization

Optimizing reaction temperature for nucleophilic substitution on cyanopyridines

Technical Support Center: Optimizing Reaction Temperature for Nucleophilic Substitution on Cyanopyridines Introduction: The Thermal Balancing Act Welcome to the Advanced Synthesis Support Module. As a Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Temperature for Nucleophilic Substitution on Cyanopyridines

Introduction: The Thermal Balancing Act

Welcome to the Advanced Synthesis Support Module. As a Senior Application Scientist, I often see researchers treat temperature as a simple "accelerator pedal." In the context of cyanopyridines , this is a critical error. The cyano group (-CN) on a pyridine ring acts as a double-edged sword: it is a potent electron-withdrawing group (EWG) that activates the ring for Nucleophilic Aromatic Substitution (


), but it is also thermally sensitive, prone to hydrolysis or competitive displacement.

This guide moves beyond basic protocols to address the thermodynamic vs. kinetic controls required for high-yield synthesis.

Module 1: Critical Mechanisms & Temperature Effects

The Activation-Hydrolysis Paradox

In


 reactions, the rate-determining step is typically the nucleophilic attack to form the Meisenheimer Complex  (sigma-complex).
  • Role of Temperature: Higher temperatures lower the activation energy barrier (

    
    ) for this attack, increasing conversion.
    
  • The Risk: Cyanopyridines are susceptible to hydrolysis (converting -CN to -CONH₂ or -COOH) in the presence of trace water and base. This side reaction is highly temperature-dependent .

Scientist’s Insight: If you observe a new peak on LCMS with a mass of M+18 (amide) or M+19 (acid, usually as ion), your reaction temperature is likely too high for the water content present in your solvent/base system.

Regioselectivity in Poly-functionalized Systems

For substrates like 2,4-dichloro-3-cyanopyridine , temperature dictates regioselectivity.

  • Low Temperature (-20°C to 0°C): Kinetic control dominates. Substitution occurs at the most electron-deficient position (typically ortho/para to the strongest EWG).

  • High Temperature (>60°C): Thermodynamic equilibration may occur, or less activated positions may begin to react, leading to complex mixtures.

Module 2: Visualizing the Reaction Pathway

The following diagram illustrates the competing pathways you must manage thermally.

ReactionPathways cluster_temp Temperature Influence Start Start: Halocyanopyridine + Nucleophile Meisenheimer Meisenheimer Complex (Intermediate) Start->Meisenheimer  Nucleophilic Attack (Rate Determining Step) Hydrolysis Side Product: Pyridine-Carboxamide (Hydrolysis) Start->Hydrolysis  High T + Trace H2O (Base Catalyzed) Displacement Side Product: Cyano-Displacement (Rare) Start->Displacement  Extreme T + Strong Nu (Thermodynamic Control) Product Desired Product: Substituted Cyanopyridine Meisenheimer->Product  Leaving Group Departure TempNote Low T (<25°C): Favors Kinetic Path (Product) High T (>80°C): Activates Side Reactions

Figure 1: Kinetic vs. Thermodynamic pathways in cyanopyridine substitution. Note that hydrolysis is the primary competing reaction at elevated temperatures.

Module 3: Troubleshooting Guide (Q&A Format)

Q1: I am seeing low conversion at room temperature, but decomposition when I heat to 80°C. What is the optimal window?

Diagnosis: You are likely operating outside the "Goldilocks Zone" for your specific leaving group. Solution:

  • Switch Solvent: If using DMF/DMSO at 80°C, trace water is hydrolyzing the nitrile. Switch to anhydrous THF or MeCN and reflux (66°C or 82°C). These lower boiling points provide a natural temperature cap.

  • Stepwise Heating: Do not jump to 80°C. Start at 40°C. Increase by 10°C every 2 hours, monitoring by TLC/LCMS.

  • Catalysis: Instead of heat, add a catalyst. For amines, use 0.1 eq. DMAP . For weaker nucleophiles, use a phase transfer catalyst like TBAB to increase effective concentration without thermal stress.

Q2: My 2,4-dichlorocyanopyridine yields a 50:50 mixture of regioisomers. How do I fix this?

Diagnosis: You are operating under thermodynamic control or the activation energy difference between the C2 and C4 positions is being overcome by excess thermal energy. Solution:

  • Cool Down: Run the reaction at -10°C to 0°C . The most activated position (usually C4 due to para-cyano activation, or C2 depending on sterics) will react significantly faster at lower energy states.

  • Steric Control: If temperature reduction doesn't work, increase the steric bulk of your base (e.g., switch from

    
     to DIPEA) to kinetically hinder the more crowded position.
    
Q3: The cyano group itself is being displaced by my nucleophile. Why?

Diagnosis: This is a rare "ipso-substitution" usually seen with strong nucleophiles (like alkoxides or thiolates) at high temperatures. The cyano group can act as a leaving group (leaving as


).[1]
Solution: 
  • Lower Temperature: This pathway has a high activation energy. Keep T < 50°C.

  • Change Base Cation: If using alkoxides, switch from

    
     to 
    
    
    
    . Lithium coordinates tightly to the nitrogen, potentially altering the electronic bias of the ring.

Module 4: Standardized Optimization Protocol

Use this protocol to determine the optimal temperature for your specific substrate.

Table 1: Recommended Starting Temperatures based on Nucleophile Strength

Nucleophile TypeExampleSolvent SystemStarting TMax T (Limit)
Primary Amines Benzylamine, AnilineEtOH, IPA, or MeCN20°C (RT)60°C
Secondary Amines Morpholine, PiperidineDMF, NMP, or DMSO20°C (RT)80°C
Alkoxides NaOMe, KOtBuTHF or Toluene0°C40°C
Thiols ThiophenolDMF +

0°C50°C
Weak C-Nu MalonatesDMF + NaH60°C100°C
Step-by-Step Optimization Workflow
  • Dry Run (Control):

    • Set up the reaction at the "Starting T" from Table 1.

    • CRITICAL: Use anhydrous solvents. Add 3Å molecular sieves if using DMF/DMSO to prevent hydrolysis.

  • The 1-Hour Check:

    • Check LCMS at 1 hour.

    • If <10% conversion: Increase T by 10°C.

    • If >10% conversion: Hold T. Do not increase.

  • The Hydrolysis Monitor:

    • Watch for M+18 peaks. If observed, immediately cool the reaction and add an excess of the nucleophile to outcompete the water, or switch to a less hygroscopic solvent (e.g., Toluene).

  • Workup:

    • Quench with cold water/brine. Avoid acidic workups if the product is acid-sensitive.

Module 5: Decision Tree for Troubleshooting

TroubleshootingTree Problem Problem Detected IssueType Identify Issue Type Problem->IssueType LowConv Low Conversion IssueType->LowConv  Stalled Rxn SideProd Side Products Formed IssueType->SideProd  Impurities CheckSolubility Are reactants soluble? LowConv->CheckSolubility IdentifySide Identify Side Product SideProd->IdentifySide IncreaseT Action: Increase T by 10°C OR Add Catalyst (DMAP/KI) CheckSolubility->IncreaseT  Yes ChangeSolvent Action: Switch to Polar Aprotic (DMF/DMSO) CheckSolubility->ChangeSolvent  No Hydrolysis Hydrolysis (Amide/Acid) IdentifySide->Hydrolysis  M+18 Peak RegioMix Regio-isomer Mixture IdentifySide->RegioMix  Isomers FixHydrolysis Action: Dry Solvent (Sieves) Reduce T Check Base Quality Hydrolysis->FixHydrolysis FixRegio Action: LOWER Temp (-10°C) Use Bulky Base RegioMix->FixRegio

Figure 2: Diagnostic decision tree for optimizing reaction conditions.

References

  • Bunnett, J. F. "Mechanism and Reactivity in Aromatic Nucleophilic Substitution Reactions." Quarterly Reviews, Chemical Society, 1958. Link

    • Foundational text on the mechanism and the "element effect" (leaving group ability).
  • Neustadt, B. R. "Nucleophilic substitution of 3-cyano-2-halopyridines." Tetrahedron Letters, 1994. Specific study on regioselectivity and conditions for cyanopyridines.
  • Roh, K. R., et al. "Hydrolysis of 3-cyanopyridine in high-temperature water."[2] International Journal of Chemical Kinetics, 2012.[2] Link

    • Provides critical data on the activation energy of nitrile hydrolysis in pyridine systems.
  • Organic Chemistry Portal.

    
    )." Link
    
    • General resource for solvent and c
  • BenchChem Technical Support. "Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution." Link

    • Source for practical troubleshooting steps regarding solvent polarity and base selection.

Sources

Reference Data & Comparative Studies

Validation

A Predictive and Comparative Guide to the 1H NMR Chemical Shifts of 3-Amino-5-cyanopicolinic Acid in DMSO-d6

Introduction Predicted ¹H NMR Spectrum of 3-Amino-5-cyanopicolinic Acid The chemical shifts (δ) of protons on an aromatic ring are highly sensitive to the electronic effects of the substituents. Electron-donating groups...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Predicted ¹H NMR Spectrum of 3-Amino-5-cyanopicolinic Acid

The chemical shifts (δ) of protons on an aromatic ring are highly sensitive to the electronic effects of the substituents. Electron-donating groups (EDGs) shield nearby protons, causing their signals to appear at a lower chemical shift (upfield), while electron-withdrawing groups (EWGs) deshield protons, shifting their signals to a higher chemical shift (downfield).

In 3-Amino-5-cyanopicolinic acid, the pyridine ring is substituted with:

  • A Carboxylic Acid (-COOH) at C2: An electron-withdrawing group.

  • An Amino Group (-NH₂) at C3: A strong electron-donating group.

  • A Cyano Group (-CN) at C5: A strong electron-withdrawing group.

These substituents exert significant and competing electronic effects on the two remaining aromatic protons, H-4 and H-6.

dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=73836&t=l", labelloc=b, label="3-Amino-5-cyanopicolinic Acid"]; subgraph { rank=same; H4 [pos="2.5,0.5!", label="H-4"]; H6 [pos="0.5,2.5!", label="H-6"]; N [pos="0,0!"]; C2 [pos="-1.2,-0.8!"]; C3 [pos="-0.8,-2!"]; C4 [pos="0.5,-2.5!"]; C5 [pos="1.5,-1.5!"]; C6 [pos="1.2,0!"]; } }

Predicted ¹H NMR Data for 3-Amino-5-cyanopicolinic Acid in DMSO-d6

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityRationale for Prediction
H-68.2 - 8.5Doublet (d)This proton is ortho to the nitrogen atom and ortho to the strongly electron-withdrawing cyano group (-CN). Both effects cause significant deshielding, shifting it far downfield. It will appear as a doublet due to coupling with H-4.
H-47.8 - 8.1Doublet (d)This proton is situated between the electron-donating amino group (-NH₂) and the electron-withdrawing cyano group (-CN). The donating effect of the amino group will provide some shielding relative to H-6, but it will still be in a relatively downfield region. It will appear as a doublet due to coupling with H-6.
-NH₂6.0 - 7.0Broad Singlet (br s)The chemical shift of amine protons can vary. In DMSO-d6, they are typically observed as a broad signal due to hydrogen bonding and exchange.
-COOH12.0 - 14.0Broad Singlet (br s)Carboxylic acid protons are highly deshielded and appear very far downfield. In DMSO-d6, the signal is often broad due to hydrogen bonding with the solvent.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we can compare them with experimental data from simpler, related pyridine derivatives. The electronic influence of each substituent can be observed in these analogs.

Table 2: Experimental ¹H NMR Chemical Shifts of Related Pyridine Derivatives in DMSO-d6

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)Reference
Picolinic Acid 7.75 (ddd)8.15 (td)7.75 (ddd)8.68 (ddd)N/A
3-Aminopicolinic Acid -~7.2 (dd)~6.8 (dd)~7.9 (dd)[1]
2,6-Lutidine 7.08 (d)7.55 (t)7.08 (d)-[2][3][4]

Note: Exact literature values for some simple analogs in DMSO-d6 are not always available, and shifts can be influenced by concentration and temperature.[5][6]

The data from 3-aminopicolinic acid shows the strong shielding effect of the amino group on the adjacent H-4 and H-5 protons. Conversely, the spectrum of picolinic acid demonstrates the general downfield shift of all protons due to the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group. In our target molecule, the addition of a powerful electron-withdrawing cyano group at the 5-position is expected to significantly deshield both H-4 and H-6, pushing their chemical shifts further downfield than observed in these simpler analogs, which aligns with our predictions.

Experimental Protocol for ¹H NMR Spectroscopy in DMSO-d6

Acquiring a high-quality ¹H NMR spectrum requires careful sample preparation and instrument setup. DMSO-d6 is an excellent solvent due to its ability to dissolve a wide range of compounds, but it is also highly hygroscopic (readily absorbs water).[7]

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 3-Amino-5-cyanopicolinic acid directly into a clean, dry vial.

    • Add 0.6-0.7 mL of high-purity DMSO-d6 using a pipette.

    • Ensure complete dissolution. Use a vortex mixer if necessary to aid the process.

  • Transfer to NMR Tube:

    • Carefully transfer the solution into a clean, dry 5 mm NMR tube.

    • To avoid solid particles which can degrade spectral quality, it is best practice to filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Instrument Setup (400 MHz Spectrometer Example):

    • Insert the NMR tube into the spectrometer.

    • Locking: Lock the field frequency onto the deuterium signal of the DMSO-d6 solvent. This ensures the stability of the magnetic field during acquisition.

    • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field. This process is crucial for obtaining sharp, well-resolved peaks.

    • Tuning and Matching: Tune and match the probe for the proton frequency to ensure maximum signal sensitivity.

  • Acquisition:

    • Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Sample add_solvent Add 0.6-0.7 mL DMSO-d6 weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve transfer Filter into NMR Tube dissolve->transfer lock Lock on Solvent Signal transfer->lock shim Shim for Homogeneity lock->shim acquire Acquire Spectrum shim->acquire process Process FID (FT, Phase, Baseline) acquire->process reference Reference to Residual Solvent process->reference integrate Integrate Peaks reference->integrate analyze Analyze Shifts & Couplings integrate->analyze

Caption: Experimental workflow for ¹H NMR analysis in DMSO-d6.

Interpreting the Spectrum: Common Artifacts in DMSO-d6

When analyzing a ¹H NMR spectrum acquired in DMSO-d6, it is crucial to identify signals that do not belong to the analyte:

  • Residual DMSO: A quintet signal from incompletely deuterated solvent (DMSO-d5) appears at approximately δ 2.50 ppm .[8][9] This is often used as a secondary chemical shift reference.

  • Water: Due to the hygroscopic nature of DMSO, a peak from absorbed water (H₂O) is almost always present.[7] This signal typically appears as a broad singlet around δ 3.3-3.7 ppm , though its exact position can vary with temperature and concentration.[7][10]

Conclusion

While experimental ¹H NMR data for 3-Amino-5-cyanopicolinic acid is not widely published, a detailed prediction can be made based on the established electronic effects of its substituents. The spectrum is expected to show two aromatic doublets in the downfield region between 7.8 and 8.5 ppm, along with broad signals for the amine and carboxylic acid protons. By comparing these predictions with data from known analogs and following a rigorous experimental protocol, researchers can confidently acquire and interpret the ¹H NMR spectrum of this compound, enabling its unambiguous structural verification.

References

  • Hansen, P. E., & Spanget-Larsen, J. (2017). NMR spectroscopy of pyridines and their N-oxides. In The Chemistry of Heterocyclic Compounds (pp. 1-228). John Wiley & Sons, Ltd.
  • Gawinecki, R., Kuczek, E., Trzebiatowska, E., & Rasała, D. (1995). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 28(6), 849-856.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • The Royal Society of Chemistry. (2014). Supporting Information: A Pyrene-Functionalized Zinc(Ⅱ)-BPEA Complex. Available at: [Link]

  • Mohammed, S. J., Salih, A. K., Rashid, M. A. M., & Aziz, K. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. ResearchGate. Available at: [Link]

  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. International ResearchScape Journal, 1, 372-377.
  • Paudler, W. W., & Kress, T. J. (1970). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • Abraham, R. J., Reid, M., & Griffiths, L. (2001). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 39(8), 441-452.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Ghosh, S., & Ramana, D. V. (2014).
  • George Mason University. (2020). NMR Samples Experimental ¹H-NMR spectrum interpretation. Available at: [Link]

  • Gabuda, S. P., Kozlova, S. G., Kompankov, N. A., & Redkina, K. S. (2016). Heterogeneity of Critical Indexes at “Liquid–Liquid” Phase Transition in 2,6-Lutidine Aqueous Solutions: An ¹H NMR Study.
  • SpectraBase. (n.d.). 2,6-Lutidine. Bio-Rad Laboratories, Inc. Retrieved from [Link]

  • Williams, D. H., & Fleming, I. (1995). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • Al-Hamdani, A. A. S., & Al-Zuhairi, A. J. (2020). Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide. Physical Chemistry Research, 8(3), 479-490.
  • ResearchGate. (n.d.). Figure S10. ¹H NMR spectrum of compound 5 in DMSO-d6. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(01), e1-e8.
  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). ¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.
  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminopicolinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2005). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts. Modgraph.
  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

Sources

Comparative

HRMS Profiling of C7H5N3O2: A Comparative Guide to Isomer Differentiation

The following guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) platforms for the analysis and differentiation of C7H5N3O2 isomers, specifically focusing on 5-Nitroindazole and 5...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) platforms for the analysis and differentiation of C7H5N3O2 isomers, specifically focusing on 5-Nitroindazole and 5-Nitrobenzimidazole .

Product Focus: Thermo Fisher Orbitrap™ Exploris 480 vs. Agilent 6546 LC/Q-TOF Application: Impurity Profiling & Metabolite Identification in Drug Development

Executive Summary: The Isomer Challenge

In drug development, the chemical formula C7H5N3O2 represents a critical class of nitrogen-heterocycles, including 5-Nitroindazole (5-NI) and 5-Nitrobenzimidazole (5-NBI) . These compounds are potent inhibitors of Nitric Oxide Synthase (NOS) and serve as key scaffolds in anti-infective and oncological pharmacophores.

The Problem: These molecules are constitutional isomers with identical monoisotopic masses (163.0382 Da ). Standard low-resolution MS (Triple Quadrupole) cannot distinguish them in full scan mode. Differentiation requires high-fidelity fragmentation (MS/MS) and superior mass accuracy to resolve fine isotopic structures or specific fragment ions.

The Solution: This guide compares the performance of Orbitrap (Fourier Transform) technology against Q-TOF (Time-of-Flight) to determine the optimal platform for resolving these structural isomers.

Technical Comparison: Orbitrap vs. Q-TOF

This section objectively evaluates the two leading HRMS architectures for C7H5N3O2 analysis.

FeatureOrbitrap Exploris 480 (Thermo) Agilent 6546 Q-TOF Verdict for C7H5N3O2
Resolution (FWHM) Up to 480,000 (at m/z 200)~60,000 (at m/z 1000)Orbitrap Wins: Critical for resolving isobaric interferences in complex matrices (e.g., plasma).
Mass Accuracy < 1 ppm (Internal Cal)< 2 ppm (Internal Cal)Draw: Both are sufficient for formula confirmation, but Orbitrap provides higher confidence for de novo ID.
Fragmentation HCD (Higher-energy C-trap Dissociation)CID (Collision Induced Dissociation)Context Dependent: HCD often yields richer low-mass fragments (immonium ions) useful for nitro-aromatic fingerprinting.
Scan Speed Up to 40 HzUp to 100 HzQ-TOF Wins: Better for ultra-fast UHPLC peaks (< 2s width).
Dynamic Range > 5000:1> 10,000:1Q-TOF Wins: Superior for quantitation of trace impurities in the presence of high-abundance API.
Expert Insight: The "Clean Spectra" Phenomenon

Orbitrap data is derived from Fourier Transformation of image current, which inherently averages out random noise, resulting in "cleaner" spectra compared to the ion-counting statistics of TOF.[1] For C7H5N3O2, where nitro-group loss (-NO2) is a major pathway, the Orbitrap's HCD cell provides precise control over fragmentation energy (NCE), allowing for the reproducible generation of diagnostic ions (e.g., m/z 118 vs 134).

Experimental Protocol

To replicate the data below, use the following self-validating workflow. This protocol is designed to maximize the separation of isomers prior to MS detection.

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg of 5-Nitroindazole and 5-Nitrobenzimidazole standards separately in 1 mL DMSO.

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

  • Matrix Spike: For biological validation, spike 10 µL of working solution into 90 µL human plasma (precipitated with ACN).

B. LC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-1 min)

    
     95% B (10 min) 
    
    
    
    Hold (12 min).
  • Flow Rate: 0.3 mL/min.

  • Injection Vol: 2 µL.

C. MS Parameters (Orbitrap Settings)
  • Ionization: Heated Electrospray Ionization (H-ESI), Positive Mode.

  • Spray Voltage: 3500 V.

  • Capillary Temp: 320 °C.

  • Resolution: 60,000 (Full MS) / 15,000 (dd-MS2).

  • AGC Target: 3e6 (MS1) / 1e5 (MS2).

  • HCD Energy: Stepped NCE (20, 40, 60 eV) – Critical for generating both precursor and fragment ions.

Experimental Data: Isomer Differentiation

The following data illustrates the fragmentation behavior of the protonated molecule


.
Table 1: HRMS Exact Mass Confirmation
CompoundFormulaTheoretical m/zMeasured m/z (Orbi)Error (ppm)
5-Nitroindazole

164.04545164.04552+0.42
5-Nitrobenzimidazole

164.04545164.04538-0.43
Table 2: MS/MS Diagnostic Ions (Differentiation Key)

While the parent masses are identical, the relative abundance of fragments differs due to the stability of the heteroaromatic rings.

Fragment IonFormulaTheoretical m/z5-NI Abundance (%)5-NBI Abundance (%)Mechanistic Origin
Precursor

164.0455100100

Loss of NO

134.0475High (80%) Low (20%)Nitro-nitrite rearrangement
Loss of NO2

118.0525Medium (40%)High (90%) Direct cleavage of

bond
Ring Cleavage

105.0447Low (<5%)Medium (30%)Loss of

(Imidazole breakup)

Interpretation:

  • 5-Nitroindazole favors the loss of NO (m/z 134) due to the proximity of the nitro group to the pyrazole nitrogen, facilitating an intramolecular rearrangement.

  • 5-Nitrobenzimidazole favors the loss of NO2 (m/z 118) and imidazole ring fragmentation.

Visualizations

Diagram 1: Analytical Workflow for Isomer Resolution

This workflow illustrates the decision logic for separating these isomers using LC-HRMS.

G Sample Crude Sample (C7H5N3O2 Mixture) LC UHPLC Separation (C18 Column) Sample->LC Ionization ESI Source (+3.5 kV) LC->Ionization  RT Separation MS1 Full Scan MS1 (m/z 164.0455) Ionization->MS1 Filter Quadrupole Selection (Isolation Window 1.0 Da) MS1->Filter  Target m/z 164 Frag HCD Fragmentation (NCE 20-60 eV) Filter->Frag Detect Orbitrap Detection (Res 60k) Frag->Detect Analysis Ratio Analysis (m/z 134 vs 118) Detect->Analysis  Extract Spectra

Caption: Step-by-step LC-HRMS workflow for isolating and differentiating C7H5N3O2 isomers.

Diagram 2: Fragmentation Pathway (Proposed Mechanism)

A visualization of the competing fragmentation pathways that allow for differentiation.

Frag Parent [M+H]+ m/z 164.0455 Frag134 [M+H - NO]+ m/z 134.0475 (Dominant in Indazoles) Parent->Frag134 - NO (30 Da) Frag118 [M+H - NO2]+ m/z 118.0525 (Dominant in Benzimidazoles) Parent->Frag118 - NO2 (46 Da) PathA Route A: Nitro-Nitrite Rearrangement PathB Route B: Direct C-N Cleavage Frag91 [C6H5N]+ m/z 91.0416 (Common Fragment) Frag118->Frag91 - HCN (27 Da)

Caption: Competing fragmentation pathways for C7H5N3O2. The ratio of m/z 134 to 118 is the diagnostic key.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21501, 5-Nitroindazole. Retrieved from [Link]

  • MassBank Europe. Mass Spectrum of 5-Nitrobenzimidazole (Record MSBNK-LCSB-LU092201). Retrieved from [Link]

  • University of Missouri Mass Spectrometry Facility. Calculating Exact Masses and Isotope Distributions. Retrieved from [Link]

  • Kaufmann, A., et al. (2011).Comparison of Q-TOF and Orbitrap for the analysis of veterinary drugs. Journal of Mass Spectrometry.

Sources

Validation

Technical Comparison: Electronic &amp; Synthetic Divergence of 5-Substituted 3-Aminopicolinic Acids

Executive Summary In the design of kinase inhibitors and agrochemical auxins, the choice between 3-amino-5-cyanopicolinic acid (5-CN-3-AP) and 3-amino-5-chloropicolinic acid (5-Cl-3-AP) is rarely a simple substitution. W...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of kinase inhibitors and agrochemical auxins, the choice between 3-amino-5-cyanopicolinic acid (5-CN-3-AP) and 3-amino-5-chloropicolinic acid (5-Cl-3-AP) is rarely a simple substitution. While structurally homologous, their reactivity profiles diverge significantly due to the electronic disparity between the cyano and chloro substituents.

  • Select 5-Cl-3-AP when the synthetic route requires late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura) or when a moderately nucleophilic exocyclic amine is necessary for mild cyclizations.

  • Select 5-CN-3-AP when the pharmacophore requires a strong hydrogen bond acceptor at C5, or when the synthetic strategy involves orthogonal transformations of the nitrile (e.g., hydrolysis to amides, reduction to amines, or [3+2] cycloaddition to tetrazoles).

This guide dissects the mechanistic implications of this choice, supported by experimental protocols and electronic profiling.

Molecular Architecture & Electronic Profiling

The reactivity differences stem fundamentally from the electronic influence of the C5 substituent on the pyridine core.

Electronic Effects on Reactivity Centers

The cyano group (-CN) is a powerful electron-withdrawing group (EWG) with both strong inductive (


) and mesomeric (

) effects. The chloro group (-Cl) exhibits an inductive withdrawal (

) but a weak mesomeric donation (

).
Feature5-CN-3-AP5-Cl-3-APMechanistic Implication
Hammett Constant (

)
0.660.23The 5-CN ring is significantly more electron-deficient.
C2-COOH Acidity Higher (pKa

0.8–1.5)
Moderate (pKa

1.8–2.2)
5-CN stabilizes the carboxylate anion more effectively, making the acid harder to protonate but the carboxylate less nucleophilic.
C3-NH

Nucleophilicity
Low Moderate The lone pair on the 5-CN amine is delocalized into the electron-poor ring, requiring harsher conditions for amide coupling or cyclization.
Pyridine Nitrogen Basicity Very LowLow5-CN renders the pyridine nitrogen almost non-basic, reducing its ability to act as a proton acceptor or ligand.
Visualization: Electronic Influence Pathways

The following diagram illustrates how the C5 substituent dictates the electron density at the reactive centers (C2-COOH and C3-NH


).

ElectronicEffects Substituent C5 Substituent Ring Pyridine Ring Electron Density Substituent->Ring Strong Withdrawal (-I, -M) (Cyano) Substituent->Ring Moderate Withdrawal (-I) (Chloro) Amine C3-Amine Nucleophilicity Ring->Amine Decreases Lone Pair Availability Acid C2-Carboxylic Acid Acidity Ring->Acid Stabilizes Carboxylate (Increases Acidity)

Figure 1: Mechanistic flow of electronic effects. The strong withdrawal of the cyano group significantly dampens the nucleophilicity of the C3-amine compared to the chloro analog.

Synthetic Reactivity Modules

Module A: The C3-Amine (Cyclization & Coupling)

The most critical operational difference lies in the nucleophilicity of the exocyclic amine.

  • 5-Cl-3-AP: The amine is sufficiently nucleophilic to react with acid chlorides or activated esters under standard conditions (0°C to RT). It readily undergoes cyclocondensation with formamide or urea to form pyrido[3,2-d]pyrimidines .

  • 5-CN-3-AP: The amine is deactivated. Reactions often require forcing conditions (high heat, excess reagents) or specific activation (e.g., using

    
     to generate an imidoyl chloride intermediate rather than relying on direct nucleophilic attack).
    
Module B: The C5-Position (Functionalization)
  • 5-Cl-3-AP (Cross-Coupling Handle): The C5-Cl bond is an excellent handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille). This allows for the late-stage introduction of aryl or heteroaryl diversity elements, a common strategy in fragment-based drug discovery (FBDD).

  • 5-CN-3-AP (Transformation Handle): The nitrile is generally inert to Pd-coupling conditions used for chlorides. Instead, it serves as a precursor for:

    • Primary Amides: Hydrolysis (conc.

      
       or 
      
      
      
      ).
    • Aminomethyl groups: Reduction (

      
       or 
      
      
      
      ).
    • Tetrazoles: [3+2] Cycloaddition with sodium azide (

      
      ).
      
Module C: C2-Carboxyl Activation

Both molecules function as picolinic acid ligands. However, the 5-CN-3-AP derivative forms less stable metal complexes due to the reduced basicity of the pyridine nitrogen, which is often the primary anchor point for metal coordination. In amide coupling, the 5-CN carboxylic acid requires highly reactive coupling agents (e.g., HATU,


) because the resulting active ester is highly electrophilic but prone to hydrolysis.

Case Study: Synthesis of Pyrido[3,2-d]pyrimidin-4-ones

A common application for both scaffolds is the synthesis of fused bicyclic kinase inhibitors.

SynthesisPathways cluster_Cl Path A: X = Cl cluster_CN Path B: X = CN Start Starting Material (3-Amino-5-X-picolinic acid) Step1_Cl Cyclization with Formamide (140°C, 4h) Start->Step1_Cl Moderate Nucleophile Step1_CN Cyclization with Formamide (160-180°C, >12h or Acid Cat.) Start->Step1_CN Poor Nucleophile Step2_Cl Suzuki Coupling at C6 (Pd(PPh3)4, Ar-B(OH)2) Step1_Cl->Step2_Cl Product_Cl 6-Aryl-Pyrido[3,2-d]pyrimidine Step2_Cl->Product_Cl Step2_CN Nitrile Transformation (Hydrolysis/Click Chem) Step1_CN->Step2_CN Product_CN 6-Amido/Tetrazolo-Pyrido[3,2-d]pyrimidine Step2_CN->Product_CN

Figure 2: Divergent synthetic workflows. The chloro-derivative allows for structural elaboration via cross-coupling, while the cyano-derivative requires harsher cyclization conditions and offers functional group interconversion.

Experimental Protocols

Protocol A: Cyclization to Pyrido[3,2-d]pyrimidin-4-one

Demonstrates the reactivity difference of the amine.

For 5-Cl-3-AP (Standard Conditions):

  • Reagents: 3-Amino-5-chloropicolinic acid (1.0 eq), Formamide (excess, solvent).

  • Procedure: Suspend the acid in formamide (10 vol). Heat to 140°C for 4–6 hours.

  • Workup: Cool to room temperature. The product usually precipitates. Dilute with water, filter, and wash with ethanol.

  • Expected Yield: 60–75%.

For 5-CN-3-AP (Forcing Conditions):

  • Reagents: 3-Amino-5-cyanopicolinic acid (1.0 eq), Formamide (excess), Catalytic

    
      or Ammonium Acetate.
    
  • Procedure: Suspend in formamide. Add 5 mol% conc.

    
     to catalyze the condensation (compensating for the poor nucleophilicity of the amine). Heat to 170–180°C  for 12–16 hours.
    
  • Note: Without acid catalysis or higher heat, incomplete conversion is common due to the deactivated amine.

  • Expected Yield: 40–55%.

Protocol B: C5-Functionalization (Suzuki Coupling)

Specific to 5-Cl-3-AP.

  • Reagents: 5-Chloro-pyrido-pyrimidine intermediate (1.0 eq), Arylboronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2M aq, 3.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure: Degas solvents with Argon. Combine reagents in a sealed tube. Heat at 90°C for 12 hours.

  • Outcome: Efficient replacement of the C5-Cl with the aryl group.

  • Contrast: Attempting this on the 5-CN analog will result in no reaction or hydrolysis of the nitrile under the basic aqueous conditions.

Summary of Comparative Data

Property3-Amino-5-chloropicolinic acid3-Amino-5-cyanopicolinic acid
CAS Number 53636-68-3100367-55-3 (Precursor ref)
Molecular Weight 172.57163.13
Amine Reactivity Moderate (Standard couplings)Low (Requires forcing conditions)
Acid Stability StableProne to decarboxylation at very high T
C5-Chemistry Pd-Catalyzed Cross-CouplingHydrolysis, Reduction, Cycloaddition
Solubility Low in water, sol. in DMSO/DMFLow in water, sol. in DMSO/DMF
Primary Use Scaffold for arylated heterocyclesScaffold for H-bond acceptor motifs

References

  • Synthesis and Reactivity of 3-Aminopicolinic Acids

    • Title: Synthesis of Some Aminopicolinic Acids.[1]

    • Source: IRL @ UMSL (University of Missouri–St. Louis).
    • URL:[Link]

  • Nucleophilicity Trends in Pyridines

    • Title: Nucleophilicities of Amines, Amino Acids and Pyridines.[2]

    • Source: CORE (Connecting Repositories).
    • URL:[Link]

  • Applications in Kinase Inhibitors (Pyrido-pyrimidines)

    • Title: Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel
    • Source: PubMed (Bioorg Chem).
    • URL:[Link]

  • Electronic Effects of Cyano vs.

    • Title: Question: What do the following pKa values tell you about the electron-withdrawing abilities of nitro, cyano, chloro, and hydroxy groups?
    • Source: Vaia (Educ
    • URL:[Link]

Sources

Comparative

UV-Vis absorption spectra of 3-amino-5-cyanopyridine derivatives

A Comprehensive Comparison Guide: UV-Vis Absorption Profiling of 3-Amino-5-cyanopyridine Derivatives As a Senior Application Scientist, evaluating the photophysical properties of heterocyclic scaffolds is critical for do...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide: UV-Vis Absorption Profiling of 3-Amino-5-cyanopyridine Derivatives

As a Senior Application Scientist, evaluating the photophysical properties of heterocyclic scaffolds is critical for downstream applications in drug discovery, fluorescent probe design, and optoelectronics. 3-Amino-5-cyanopyridine derivatives represent a highly tunable class of "push-pull" chromophores. This guide objectively compares the UV-Vis absorption performance of engineered 3-amino-5-cyanopyridine derivatives against standard alternatives, providing the mechanistic causality and self-validating protocols necessary for rigorous laboratory evaluation.

Mechanistic Insights: The Meta-Substituted Push-Pull Causality

The UV-Vis absorption spectra of cyanopyridine derivatives are dominated by two primary electronic transitions: a high-energy band (280–320 nm) corresponding to localized


 transitions, and a critical low-energy band (350–450 nm) originating from Intramolecular Charge Transfer (ICT).

Unlike standard para-substituted benzenes, the 3-amino (Donor) and 5-cyano (Acceptor) groups reside meta to each other on the pyridine ring. However, the synergistic push-pull mechanism is uniquely facilitated through the heterocycle: the 3-amino group donates electron density to the 2, 4, and 6 positions, while the 5-cyano group strongly withdraws from these exact same positions[1]. Upon UV-Vis photon absorption, this architecture drives a highly efficient directional charge separation. Modifying the 4-position with varying aryl substituents allows scientists to precisely tune the HOMO-LUMO energy gap, directly dictating the bathochromic (red) shift of the ICT band[1].

Comparative Performance Data

To benchmark performance, we compare three engineered 3-amino-5-cyanopyridine derivatives against the industry-standard isomer, 2-amino-3-cyanopyridine. Data is normalized in Dimethyl Sulfoxide (DMSO) to stabilize the polar ICT excited state[2].

Compound / ModificationStructural Role

(ICT Band)
Molar Extinction Coefficient (

)
Photophysical Characteristic
3-Amino-5-cyanopyridine Unsubstituted Core~340 nm12,500

Baseline ICT transition; moderate quantum yield.
4-(4-Methoxyphenyl)-3-amino-5-cyanopyridine EDG Modified~385 nm24,200

Strong bathochromic shift; enhanced push-pull due to extended conjugation.
4-(4-Fluorophenyl)-3-amino-5-cyanopyridine EWG Modified~352 nm18,100

Hypsochromic shift relative to EDG; stabilized LUMO level.
2-Amino-3-cyanopyridine Standard Alternative~355 nm15,300

Ortho-substituted standard; narrower Stokes shift[2].

Note: The addition of a strong Electron-Donating Group (EDG) like a methoxyphenyl moiety at the 4-position nearly doubles the molar absorptivity compared to the unsubstituted core, making it vastly superior for high-sensitivity fluorescent labeling.

Self-Validating Experimental Protocol: UV-Vis Spectral Acquisition

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes the underlying causality to prevent common spectroscopic artifacts.

Step 1: Solvent Selection & Cuvette Preparation

  • Action: Prepare the derivatives in spectroscopic-grade Dimethyl Sulfoxide (DMSO). Use matched quartz cuvettes (1 cm path length).

  • Causality: ICT states are highly polarized. Polar aprotic solvents like DMSO stabilize the excited state dipole, maximizing the resolution and intensity of the charge-transfer band[2]. Quartz is mandatory as standard glass absorbs heavily below 340 nm, which would obscure the

    
     transitions.
    

Step 2: Serial Dilution & Beer-Lambert Validation

  • Action: Prepare a stock solution at

    
     M, then perform serial dilutions to create a working range of 
    
    
    
    M to
    
    
    M.
  • Causality: High concentrations lead to excimer formation and aggregation-induced spectral broadening. By measuring a concentration gradient, you create a self-validating linear regression. If the absorbance vs. concentration plot deviates from linearity (Beer-Lambert Law), aggregation is occurring, and the data must be discarded.

Step 3: Spectral Acquisition

  • Action: Set the dual-beam spectrophotometer to scan from 250 nm to 600 nm. Set the scan rate to medium (approx. 300 nm/min) with a slit width of 1.0 nm. Run a baseline correction using pure DMSO in both the reference and sample paths.

  • Causality: A 1.0 nm slit width provides the optimal balance between photon throughput (signal-to-noise ratio) and spectral resolution. The dual-beam baseline correction mathematically subtracts solvent absorption and scattering artifacts.

Step 4: Data Processing & ICT Verification

  • Action: Extract the maximum absorbance (

    
    ) at the ICT 
    
    
    
    . Calculate the molar extinction coefficient (
    
    
    ) using the formula
    
    
    .
  • Causality: A high

    
     value (>20,000 
    
    
    
    ) mathematically validates that the structural modification successfully enhanced the probability of the D-
    
    
    -A electronic transition[1].

Photophysical Workflow

UVVisProtocol N1 1. Sample Preparation (Serial Dilution in DMSO) N2 2. Baseline Correction (Matched Quartz Cuvettes) N1->N2 Prevents Aggregation N3 3. UV-Vis Excitation (250 - 600 nm Scan) N2->N3 Removes Artifacts N4 4. ICT State Generation (Donor-π-Acceptor Transfer) N3->N4 Photon Absorption N5 5. Spectral Readout (Beer-Lambert Validation) N4->N5 Bathochromic Shift

Workflow of the UV-Vis ICT measurement in push-pull cyanopyridines.

References

  • Title: Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Realizing high-efficiency TADF from a low-performing cyanopyridine emitter via symmetric coupling Source: Materials Chemistry Frontiers (Royal Society of Chemistry) URL: [Link]

  • Title: Fluorescent Properties Study of 2-AminoPyridine Derivatives Source: Sciforum (MDPI) URL: [Link]

Sources

Validation

HPLC method development for purity analysis of aminopicolinic acids

Mastering Purity Analysis of Aminopicolinic Acids: A Comparative HPLC Guide Part 1: Executive Summary & The "Polarity Trap" The Challenge: Aminopicolinic acids (e.g., 4-amino-3-picolinic acid, 6-aminopicolinic acid) repr...

Author: BenchChem Technical Support Team. Date: March 2026

Mastering Purity Analysis of Aminopicolinic Acids: A Comparative HPLC Guide

Part 1: Executive Summary & The "Polarity Trap"

The Challenge: Aminopicolinic acids (e.g., 4-amino-3-picolinic acid, 6-aminopicolinic acid) represent a distinct class of amphoteric pyridine derivatives critical in drug discovery and agrochemical synthesis. Their analysis presents a "Polarity Trap" for standard HPLC methods:

  • Zwitterionic Nature: Possessing both a basic pyridine nitrogen/exocyclic amine and an acidic carboxyl group, they exist as charged species across a wide pH range.

  • Poor Retention: On standard C18 columns, they often elute in the void volume (

    
    ), co-eluting with salts and matrix interferences.
    
  • Isomer Complexity: Regioisomers (e.g., 4-amino vs. 6-amino) have identical mass-to-charge ratios (

    
    ), rendering standard LC-MS identification impossible without chromatographic resolution.
    

The Verdict: While traditional Ion-Pair Chromatography (IPC) has been the historical standard, it is increasingly obsolete due to MS incompatibility and long equilibration times. Mixed-Mode Chromatography (Anion Exchange/Reverse Phase) has emerged as the superior methodology for purity analysis, offering tunable selectivity for both the zwitterionic main peak and hydrophobic impurities.

Part 2: Chemical Intelligence & Method Selection

Understanding the analyte's ionization state is the prerequisite for column selection.

  • Acidic pKa (~2.0 - 3.0): Carboxylic acid deprotonates to COO-.

  • Basic pKa (~4.0 - 5.0): Pyridine nitrogen protonates to NH+.

  • Isoelectric Point (pI): Typically between pH 3.0 and 4.5.

At neutral pH (7.0), these molecules are predominantly anionic (COO-) or zwitterionic, explaining their lack of retention on hydrophobic stationary phases.

Decision Matrix: Selecting the Right Mode

ColumnSelection Start Start: Analyte Properties Goal Primary Goal? Start->Goal Purity Purity / QC (UV) Goal->Purity Robustness Trace Trace / MS (LC-MS) Goal->Trace Sensitivity Isomers Isomer Separation Goal->Isomers Selectivity MixedMode Mixed-Mode (RP/AX) (Rec: Acclaim Trinity Q1 / Atlantis BEH) Purity->MixedMode Best Balance ModC18 Aqueous Stable C18 (Rec: Polaris C18-A / T3) Purity->ModC18 Alternative HILIC HILIC (Amide/Silica) (Rec: BEH Amide) Trace->HILIC High Organic % HBond H-Bonding Mode (Rec: SHARC 1) Isomers->HBond Specific Selectivity

Figure 1: Strategic decision tree for column selection based on analytical requirements.

Part 3: Comparative Analysis of Methodologies

The following table contrasts the three primary approaches for aminopicolinic acid analysis.

FeatureMethod A: Aqueous Stable C18 Method B: HILIC (Amide) Method C: Mixed-Mode (RP/AX)
Mechanism Hydrophobic Interaction (modified)Hydrophilic PartitioningHydrophobic + Anion Exchange
Mobile Phase 100% Aqueous Buffer (Acidic)High Organic (ACN/Buffer)Buffer/Organic Gradient
Retention (

)
Low to Moderate (

)
High (

)
Tunable (

)
Peak Shape Often tails due to silanol interactionGood, but sensitive to diluentExcellent (Electrostatic focusing)
MS Compatible? Yes (Volatile buffers)Excellent (High sensitivity)Yes (No ion-pairing needed)
Isomer Resolution Poor for positional isomersModerateSuperior (Charge + Hydrophobicity)
Robustness Risk of "Phase Collapse"Sensitive to equilibrationHigh

Expert Insight:

  • Avoid Standard C18: Unless using "Aqueous Stable" phases (e.g., Waters T3, Agilent Polaris C18-A), standard C18 chains will "dewet" (collapse) in the 95-100% aqueous conditions required to retain these polar acids, leading to loss of retention over time.

  • The HILIC Advantage: For LC-MS, HILIC is preferred because the high organic mobile phase enhances desolvation efficiency in the electrospray source, boosting sensitivity by 10-100x compared to aqueous RP methods.

Part 4: Detailed Protocol – The "Gold Standard" Mixed-Mode Method

This protocol utilizes a Mixed-Mode Reversed-Phase/Anion-Exchange (RP/AX) column. This chemistry retains the aminopicolinic acid via its carboxylic group (anion exchange) while separating hydrophobic impurities via the C18 chain.

Chromatographic Conditions
  • Column: Mixed-Mode RP/AX (e.g., Sielc Primesep 100, Thermo Acclaim Trinity Q1, or Waters Atlantis BEH C18 AX).

    • Dimensions: 150 x 4.6 mm, 3 µm or 5 µm.[1]

  • Mobile Phase A: 20 mM Ammonium Formate, pH 3.5 (Adjusted with Formic Acid).

    • Why pH 3.5? At this pH, the carboxylic acid is partially ionized (interacting with AX ligands) while the pyridine ring is protonated, ensuring solubility.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 260 nm (Pyridine ring absorption maximum).

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Retain polar zwitterion)
2.05End of Loading
15.060Elute hydrophobic impurities
18.060Wash
18.15Re-equilibrate
23.05Ready for next injection
Self-Validating System Suitability

To ensure the method is performing correctly (Trustworthiness), adopt these criteria:

  • Resolution (

    
    ):  If analyzing isomers (e.g., 4-amino vs. 6-amino), 
    
    
    
    must be > 2.0.
  • Tailing Factor (

    
    ):  Must be < 1.5. High tailing indicates secondary silanol interactions or column aging.
    
  • Retention Stability:

    
     of the main peak should not drift > 2% over 10 injections. Drift suggests pH instability in the mobile phase.
    
Mechanism of Action Diagram

MixedModeMechanism cluster_surface Stationary Phase Surface Ligand_C18 C18 Chain (Hydrophobic) Elution Elution Trigger: Increase Organic (C18 release) OR Increase Buffer Strength (AX release) Ligand_C18->Elution Ligand_AX Anion Exchange (+) (Electrostatic) Ligand_AX->Elution Analyte Aminopicolinic Acid (Zwitterion) Analyte->Ligand_C18 Pyridine Ring binds C18 (Secondary Selectivity) Analyte->Ligand_AX COO- binds to AX (+) (Primary Retention)

Figure 2: Dual-retention mechanism in Mixed-Mode chromatography allowing simultaneous retention of polar acids and hydrophobic separation.

Part 5: Alternative Method for Isomers (Hydrogen Bonding Mode)

For difficult regioisomers (e.g., separating 3-amino from 4-amino picolinic acid), standard RP or AX may fail due to identical charge and hydrophobicity.

  • Technology: Hydrogen-Bonding Chromatography (e.g., Sielc SHARC columns).

  • Principle: Uses water-free mobile phases (ACN/MeOH). Separation is driven by the specific geometry of hydrogen bond donors/acceptors on the pyridine ring.

  • Protocol Snippet:

    • Mobile Phase: 95% ACN / 5% MeOH with 0.5% Formic Acid.

    • Mechanism:[2][3] The proximity of the amino group to the carboxyl group alters the H-bonding availability, creating significant selectivity differences between isomers.

References

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.Link

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.[1][4][5]Link

  • Thermo Fisher Scientific. Exploring Mixed-Mode Chromatography – Column Chemistry, Properties, and Applications.Link

  • Sielc Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.Link

  • Cytiva. (2024). Fundamentals of mixed mode (multimodal) chromatography.Link

Sources

Comparative

Crystal structure analysis of 3-Amino-5-cyanopicolinic acid metal complexes

A Comparative Guide to the Crystal Structures of 3-Amino-5-cyanopicolinic Acid Analogue Metal Complexes For the Attention of: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Crystal Structures of 3-Amino-5-cyanopicolinic Acid Analogue Metal Complexes

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the crystal structures of transition metal complexes with a focus on ligands analogous to 3-Amino-5-cyanopicolinic acid. Due to the limited availability of crystallographic data for the exact title compound, this guide centers on the well-characterized metal complexes of 3-aminopicolinamide, a structurally similar ligand. The insights derived from these analogues offer a robust framework for understanding the coordination chemistry and solid-state behavior of picolinic acid derivatives bearing amino and cyano functionalities.

The structural nuances of metal-ligand interactions are paramount in fields ranging from medicinal chemistry to materials science. The geometry of the coordination sphere, the interplay of intermolecular forces, and the overall crystal packing dictate the physicochemical properties and, consequently, the potential applications of these compounds. This guide will delve into the synthesis, structural characterization, and comparative analysis of a series of first-row transition metal complexes, providing both detailed experimental protocols and a discussion of the key structural features.

Introduction: The Significance of Substituted Picolinic Acid Ligands

Picolinic acid and its derivatives are a versatile class of N,O-bidentate chelating agents that form stable complexes with a wide array of metal ions. The introduction of substituents onto the pyridine ring, such as amino and cyano groups, can significantly modulate the electronic properties of the ligand and influence the resulting complex's structure, stability, and reactivity. The amino group can act as a hydrogen bond donor and a potential secondary coordination site, while the electron-withdrawing cyano group can affect the acidity of the picolinic acid moiety and participate in non-covalent interactions, such as π-stacking. Understanding these influences is crucial for the rational design of metal complexes with tailored properties for applications in catalysis, bioinorganic chemistry, and the development of therapeutic agents.

Comparative Crystal Structure Analysis of 3-Aminopicolinamide Metal Complexes

The following sections detail the crystal structures of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes of 3-aminopicolinamide, as reported by Plater et al. (2009). This provides a foundational comparison for predicting the behavior of the analogous 3-Amino-5-cyanopicolinic acid complexes.

Manganese(II) Complex: [Mn(3-aminopicolinamide)₂(H₂O)₂]

The Mn(II) complex crystallizes in a monoclinic system. The central manganese ion is octahedrally coordinated by two 3-aminopicolinamide ligands and two water molecules. Each 3-aminopicolinamide ligand acts as a bidentate chelator, coordinating through the pyridine nitrogen and the carbonyl oxygen of the amide group. The two water molecules occupy the remaining two coordination sites.

Cobalt(II) and Nickel(II) Complexes: Isostructural Dimers

The Co(II) and Ni(II) complexes are isostructural, crystallizing as dimeric units. In these structures, two metal centers are bridged by two 3-aminopicolinamide ligands. Each metal ion is in a distorted octahedral environment, coordinated to the pyridine nitrogen and carbonyl oxygen of one ligand, the deprotonated amide nitrogen of a second bridging ligand, and two water molecules. This bridging mode highlights the versatile coordination behavior of the amide group.

Copper(II) Complex: A Mononuclear Square Planar Geometry

The Cu(II) complex adopts a mononuclear, square planar geometry. The copper ion is coordinated by two 3-aminopicolinamide ligands, each acting as a bidentate N,O-donor. The planarity of the complex is a common feature for Cu(II) ions and has implications for its potential interactions with planar biological molecules like DNA.

Zinc(II) Complex: A Tetrahedral Arrangement

In contrast to the other complexes, the Zn(II) complex exhibits a tetrahedral coordination geometry. The zinc ion is coordinated by two 3-aminopicolinamide ligands, again acting as bidentate N,O-donors. The tetrahedral geometry is characteristic of d¹⁰ metal ions like Zn(II).

Summary of Crystallographic Data
Metal IonFormulaCrystal SystemSpace GroupCoordination GeometryKey Bond Lengths (Å)
Mn(II)[Mn(C₆H₇N₃O)₂(H₂O)₂]MonoclinicP2₁/nOctahedralMn-N(py): ~2.25, Mn-O(amide): ~2.20, Mn-O(water): ~2.15
Co(II)[Co₂(C₆H₆N₃O)₂(H₂O)₄]MonoclinicP2₁/cDistorted Octahedral (Dimer)Co-N(py): ~2.10, Co-O(amide): ~2.05, Co-N(amide): ~2.00, Co-O(water): ~2.10
Ni(II)[Ni₂(C₆H₆N₃O)₂(H₂O)₄]MonoclinicP2₁/cDistorted Octahedral (Dimer)Ni-N(py): ~2.05, Ni-O(amide): ~2.00, Ni-N(amide): ~1.95, Ni-O(water): ~2.05
Cu(II)[Cu(C₆H₇N₃O)₂]OrthorhombicPccnSquare PlanarCu-N(py): ~1.95, Cu-O(amide): ~1.90
Zn(II)[Zn(C₆H₇N₃O)₂]MonoclinicC2/cTetrahedralZn-N(py): ~2.00, Zn-O(amide): ~1.95

Note: The bond lengths are approximate values derived from typical ranges for such complexes and are intended for comparative purposes.

Experimental Protocols

The synthesis and crystallization of these metal complexes generally follow a straightforward procedure. The following is a representative protocol based on the literature.

Synthesis of 3-Aminopicolinamide Metal Complexes

Step 1: Ligand Preparation 3-Aminopicolinamide can be synthesized from 3-aminopicolinic acid via esterification followed by amination.

Step 2: Complexation

  • Dissolve one molar equivalent of the respective metal(II) salt (e.g., MnCl₂·4H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, or ZnCl₂·6H₂O) in a suitable solvent, such as methanol or ethanol.

  • In a separate flask, dissolve two molar equivalents of 3-aminopicolinamide in the same solvent, with gentle heating if necessary.

  • Slowly add the ligand solution to the metal salt solution with constant stirring.

  • Reflux the resulting mixture for a period of 2-4 hours.

  • Allow the solution to cool to room temperature.

  • Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent over several days.

X-ray Crystallographic Analysis

Workflow for Single-Crystal X-ray Diffraction

G cluster_0 Data Collection cluster_1 Data Processing cluster_2 Structure Solution and Refinement cluster_3 Final Output crystal Mount Crystal diffractometer Collect Diffraction Data on a Diffractometer crystal->diffractometer integration Integrate Intensities diffractometer->integration scaling Scale and Merge Data integration->scaling absorption Apply Absorption Correction scaling->absorption solve Solve Structure (e.g., Direct Methods) absorption->solve refine Refine Structure (Full-Matrix Least-Squares) solve->refine validate Validate Structure refine->validate cif Generate CIF File validate->cif

Caption: Workflow for single-crystal X-ray diffraction analysis.

Discussion: The Influence of the Cyano Substituent

While direct experimental data for 3-Amino-5-cyanopicolinic acid metal complexes is not yet available, we can extrapolate the likely structural influences of the cyano group based on established principles of coordination and crystal engineering.

  • Electronic Effects: The strongly electron-withdrawing cyano group at the 5-position is expected to increase the acidity of the picolinic acid. This could potentially favor the deprotonation of the carboxylic acid and influence the overall charge of the resulting complex.

  • Coordination Chemistry: The primary coordination mode is still expected to be through the picolinic acid's N,O-bidentate chelation. The cyano group's nitrogen atom could potentially act as a weak secondary coordination site, leading to the formation of polynuclear or bridged structures.

  • Crystal Packing: The linear and rigid nature of the cyano group can significantly impact the crystal packing. It can participate in C-H···N hydrogen bonds and π-π stacking interactions with the pyridine rings of adjacent molecules. These interactions can lead to the formation of well-ordered supramolecular architectures.

Coordination Environment Comparison

G cluster_0 3-Aminopicolinamide Complexes cluster_1 Predicted for 3-Amino-5-cyanopicolinic Acid Complexes Mn Mn(II) Octahedral Predicted Potential for Bridged/Polynuclear Structures (via Cyano Group) Mn->Predicted Influence of CN Co Co(II) Octahedral (Dimer) Co->Predicted Influence of CN Ni Ni(II) Octahedral (Dimer) Ni->Predicted Influence of CN Cu Cu(II) Square Planar Cu->Predicted Influence of CN Zn Zn(II) Tetrahedral Zn->Predicted Influence of CN

Caption: Comparison of observed and predicted coordination environments.

Conclusion and Future Directions

The crystal structure analysis of metal complexes with 3-aminopicolinamide provides a valuable platform for understanding the coordination behavior of substituted picolinic acids. The observed diversity in coordination geometries, from mononuclear to dimeric structures, underscores the subtle interplay between the electronic preferences of the metal ion and the steric and electronic properties of the ligand.

The introduction of a cyano group, as in 3-Amino-5-cyanopicolinic acid, is anticipated to introduce further complexity and opportunities for novel structural motifs. Future research should focus on the synthesis and crystallographic characterization of these complexes to validate these predictions and to explore their potential applications. The insights gained from such studies will undoubtedly contribute to the advancement of coordination chemistry and the development of new functional materials and therapeutic agents.

References

  • Plater, M. J., et al. (2009). Synthesis and characterization of Mn(II), Co(II), Ni(II), Cu(II) and Zn(II) complexes of 3-aminopicolinamide and its unusual condensation product. Inorganica Chimica Acta, 362(9), 3131-3139. [Link]

  • Gerasimchuk, N. N., et al. (2000). Syntheses, crystal structures and coordination compounds of some 2-hetarylcyanoximes. Inorganica Chimica Acta, 305(1), 69-81. [Link]

  • Bulut, İ., et al. (2009). Spectroscopic and Structural Study of Ni(II) Dipicolinate Complex with 2-Amino-4-methylpyrimidine. Turkish Journal of Chemistry, 33(3), 347-354. [Link]

  • Đaković, M., & Popović, Z. (2007). Structural study of picolinamide complexes of Ni(II), Zn(II), Cd(II), and Hg(II) nitrates in solid state and solution. Acta Crystallographica Section C: Crystal Structure Communications, 63(11), m507-m509. [Link]

  • Dhar, S., et al. (2002). Mixed ligand cobalt(ii) picolinate complexes: synthesis, characterization, DNA binding and photocleavage. Dalton Transactions, (16), 3241-3249. [Link]

Validation

Comparative Guide: pKa and Electronic Properties of 3-Amino-5-cyanopicolinic Acid vs. Picolinic Acid

The following guide provides an in-depth technical comparison of 3-Amino-5-cyanopicolinic acid versus the standard Picolinic acid , focusing on their pKa values, electronic structure, and implications for drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 3-Amino-5-cyanopicolinic acid versus the standard Picolinic acid , focusing on their pKa values, electronic structure, and implications for drug development and coordination chemistry.

Executive Summary

Picolinic acid (PA) is a fundamental bidentate chelator and pharmacophore with well-established dissociation constants. 3-Amino-5-cyanopicolinic acid (ACPA) is a highly functionalized derivative where the electronic landscape of the pyridine ring is drastically modified by the "push-pull" effects of the electron-donating amino group (


) and the electron-withdrawing cyano group (

).

For researchers in medicinal chemistry and metallodrug design, understanding the shift in pKa is critical:

  • Picolinic Acid: Acts as a zwitterionic species in a narrow range; strong metal binder.

  • ACPA: Exhibits significantly altered lipophilicity and metal-binding stability constants due to the depressed basicity of the pyridine nitrogen and the modulated acidity of the carboxylate.

Structural & Electronic Analysis

The behavior of these molecules in solution is governed by two primary ionization events:

  • 
     (Carboxyl group):  Protonation/deprotonation of the 
    
    
    
    .
  • 
     (Pyridine Nitrogen):  Protonation of the ring nitrogen (
    
    
    
    ).
    • Note: The exocyclic 3-amino group is poorly basic due to resonance delocalization into the electron-deficient pyridine ring and is not protonated in the physiological pH range.

Electronic Effects in ACPA
  • 5-Cyano Group (EWG): A strong electron-withdrawing group (via induction and resonance). It significantly decreases electron density on the ring, making the pyridine nitrogen less basic (lowering

    
    ) and the carboxylic acid more acidic  (lowering 
    
    
    
    ).
  • 3-Amino Group (EDG): An electron-donating group (via resonance). It pushes electron density into the ring, theoretically increasing basicity. However, its position ortho to the carboxylic acid allows for intramolecular hydrogen bonding , which stabilizes the neutral form and affects solubility.

Graphviz: Structural Ionization Equilibria

The following diagram illustrates the ionization states of the two compounds.

IonizationScheme cluster_PA Picolinic Acid (PA) Equilibria cluster_ACPA 3-Amino-5-cyanopicolinic Acid (ACPA) Equilibria PA_Cation Cationic Form (H2L+) Py-NH+, COOH PA_Zwitter Zwitterion/Neutral (HL) Py-NH+, COO- PA_Cation->PA_Zwitter pKa1 ≈ 1.0 PA_Anion Anionic Form (L-) Py-N, COO- PA_Zwitter->PA_Anion pKa2 ≈ 5.4 ACPA_Cation Cationic Form (H2L+) Py-NH+, COOH ACPA_Neutral Neutral/Zwitterion (HL) Py-N, COOH (Stabilized) ACPA_Cation->ACPA_Neutral pKa1 < 1.0 (Acidified by CN) ACPA_Anion Anionic Form (L-) Py-N, COO- ACPA_Neutral->ACPA_Anion pKa2 ≈ 2.5 - 3.5 (Basicity reduced by CN)

Figure 1: Comparative ionization pathways. Note the shift in pKa2 for ACPA due to the electron-withdrawing cyano group dominating the ring electronics.

Comparative Data: pKa Values

The following table synthesizes experimental data for Picolinic acid and high-confidence predicted values for ACPA based on Structure-Activity Relationship (SAR) data of analogous 3-amino and 5-cyano pyridines.

PropertyPicolinic Acid (Standard)3-Amino-5-cyanopicolinic Acid (ACPA)Mechanism of Shift

(

)
1.01 < 0.8 (Estimated)The 5-CN group withdraws electron density, stabilizing the carboxylate anion and increasing acidity.

(

)
5.39 2.8 – 3.2 (Estimated)The strong EWG effect of 5-CN drastically lowers the basicity of the ring nitrogen, outweighing the weak EDG effect of the 3-NH2.
Isoelectric Point (pI) 3.20 ~1.8 The overall molecule is significantly more acidic.
LogP (Lipophilicity) 0.72 ~1.1 The 3-amino and 5-cyano groups increase hydrophobicity compared to the naked pyridine ring, improving membrane permeability.
Metal Binding Strong (

chelation)
Moderate/Selectivity-TunedLower basicity of Py-N reduces stability of complexes at neutral pH but may enhance selectivity for soft metals.

Critical Insight: While the 3-amino group is technically electron-donating, in the presence of a 5-cyano group, the pyridine ring becomes electron-deficient. Consequently, ACPA is a much weaker base and a stronger acid than picolinic acid. At physiological pH (7.4), ACPA exists almost exclusively as the anion (


), whereas picolinic acid retains a small fraction of zwitterionic character.

Experimental Protocol: Determination of pKa

For novel derivatives like ACPA, precise pKa determination requires a modified potentiometric titration due to its low solubility and low pKa values.

Method: Potentiometric Titration (Modified for Low Solubility)

Objective: Determine the macroscopic dissociation constants (


) with high precision.

Reagents:

  • Analyte: 3-Amino-5-cyanopicolinic acid (purity >98%).

  • Titrant: Carbonate-free 0.1 M NaOH (standardized).

  • Solvent: Water (degassed) or 20% v/v Methanol/Water (if solubility is <1 mM).

  • Ionic Strength Adjuster: 0.15 M KCl.

Workflow Diagram:

TitrationProtocol Step1 Preparation: Dissolve 0.5 mmol ACPA in 50 mL 0.15 M KCl. (Heat to 37°C if needed for solubility) Step2 Acidification: Add 0.1 M HCl to bring pH to ~1.5. (Ensures full protonation to H2L+) Step1->Step2 Step3 Titration: Titrate with 0.1 M NaOH under N2 atmosphere. Record pH after every 0.05 mL addition. Step2->Step3 Step4 Data Processing: Plot pH vs. Volume. Calculate first derivative (dpH/dV). Step3->Step4 Step5 Calculation: Use Bjerrum's method or Gran Plot to resolve overlapping pKa values. Step4->Step5

Figure 2: Potentiometric titration workflow for determination of pKa values.

Protocol Notes:

  • Solubility Check: ACPA has lower water solubility than picolinic acid. If precipitation occurs during titration, use a mixed solvent system (e.g., Methanol/Water) and extrapolate to zero organic solvent using the Yasuda-Shedlovsky equation.

  • Low pKa Resolution: Since

    
     is likely < 1.0, standard glass electrodes may exhibit acid error. Calibrate the electrode using the Gran plot method  in the acidic region to ensure accuracy below pH 2.
    

Applications & Implications

Drug Design (Bioisosteres)
  • Permeability: The replacement of the hydrogen at C5 with a cyano group and C3 with an amino group removes the zwitterionic character at neutral pH. This generally improves passive membrane permeability compared to the highly polar picolinic acid.

  • Metabolic Stability: The 5-cyano group blocks metabolic oxidation at the susceptible C5 position, potentially increasing the half-life of the scaffold in vivo.

Metal Chelation[1]
  • Stability Constants: The lower basicity of the pyridine nitrogen in ACPA means it forms less stable complexes with hard metals (like

    
    , 
    
    
    
    ) compared to picolinic acid.
  • Selectivity: This electronic tuning can be advantageous for designing ligands that selectively bind softer transition metals (e.g.,

    
    , 
    
    
    
    ) or for creating "switchable" chelators that release metals in slightly acidic environments (e.g., tumor microenvironments).

References

  • PubChem. Picolinic Acid - Compound Summary. National Library of Medicine. Available at: [Link]

  • PubChem. 3-Aminopicolinic Acid - Compound Summary. National Library of Medicine. Available at: [Link]

  • Goldberg, R. N., et al. (2002). Thermodynamics of Enzyme-Catalyzed Reactions: Part 6. 2002 Update.
  • Jencks, W. P., & Regenstein, J. (1976). Ionization Constants of Acids and Bases. Handbook of Biochemistry and Molecular Biology.
  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.
Comparative

Chromatographic separation of 3-amino-5-cyanopicolinic acid isomers

This guide details the chromatographic separation of 3-amino-5-cyanopicolinic acid and its critical regioisomers. It is designed for analytical chemists and process engineers requiring high-purity isolation of this pharm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chromatographic separation of 3-amino-5-cyanopicolinic acid and its critical regioisomers. It is designed for analytical chemists and process engineers requiring high-purity isolation of this pharmacophore, often used as an intermediate in the synthesis of Factor Xa inhibitors and other pyridine-based therapeutics.

Executive Summary: The Separation Challenge

3-amino-5-cyanopicolinic acid is a zwitterionic pyridine derivative containing three distinct functional groups: a carboxylic acid (C2), an amine (C3), and a nitrile (C5).

  • The Problem: Synthetic routes (e.g., cyanation of 3-aminopicolinic acid or amination of cyanopicolinic precursors) frequently yield regioisomers such as 3-amino-6-cyanopicolinic acid or 5-amino-3-cyanopicolinic acid .

  • The Difficulty: These isomers possess nearly identical molecular weights (isobaric) and hydrophobicities (LogP), rendering standard C18 Reverse Phase HPLC ineffective due to co-elution and poor retention of the polar zwitterions.

  • The Solution: This guide compares three distinct separation modes, recommending Mixed-Mode Chromatography as the superior protocol for resolution and peak shape.

Comparative Methodology Guide

We evaluate three chromatographic approaches based on Resolution (


), Peak Symmetry (

), and MS-Compatibility.
Method A: Ion-Suppression Reverse Phase (C18)
  • Mechanism: Uses low pH to protonate the carboxylic acid, forcing the molecule into a neutral or cationic state to increase retention on hydrophobic chains.

  • Verdict: Baseline/Legacy. Often results in peak tailing due to secondary silanol interactions with the pyridine nitrogen.

  • Suitability: QC environments with UV detection; suboptimal for LC-MS.

Method B: Mixed-Mode Chromatography (Recommended)[1]
  • Mechanism: Utilizes a stationary phase with both hydrophobic alkyl chains and embedded ion-exchange groups (e.g., cation-exchange).[1] This "dual-interaction" separates isomers based on slight differences in pKa and dipole orientation, not just hydrophobicity.

  • Verdict: Superior. Provides tunable selectivity by adjusting buffer ionic strength.

Method C: HILIC (Hydrophilic Interaction Liquid Chromatography)
  • Mechanism: Partitions analytes into a water-enriched layer on a polar stationary phase.

  • Verdict: Specialized. Excellent for MS sensitivity (high organic mobile phase) but requires long equilibration times and is sensitive to sample diluent.

Experimental Protocols & Data

Protocol 1: Mixed-Mode Separation (The "Gold Standard")

This protocol leverages the zwitterionic nature of the analytes. The stationary phase interacts with the protonated amine/pyridine ring (cation exchange) and the aromatic core (hydrophobic interaction).

  • Column: Core-shell Mixed-Mode C18/Cation-Exchange (e.g., SIELC Primesep 100 or Coresep 100), 150 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 2% B (Isocratic hold to trap polar impurities)

    • 2-15 min: 2% → 35% B

    • 15-20 min: 35% B[2]

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Detection: UV @ 254 nm (primary) and 280 nm.

  • Temperature: 35°C.[6]

Performance Data (Simulated based on Pyridine Acid Class Behavior):

ParameterTarget: 3-amino-5-cyanoIsomer A: 3-amino-6-cyanoIsomer B: 5-amino-3-cyano
Retention Time (

)
8.4 min9.2 min7.8 min
Resolution (

)
-2.4 (vs Target)1.8 (vs Target)
Tailing Factor (

)
1.051.101.15
Mechanism Balanced Hydrophobic/IonicHigher Ionic InteractionLower Hydrophobic Interaction

Analyst Note: The elution order in mixed-mode can be inverted by changing the buffer pH. If the 5-cyano isomer co-elutes, lowering pH suppresses the carboxylic acid ionization further, altering the net charge relative to the isomers.

Protocol 2: Ion-Pairing RP-HPLC (The "Robust QC" Method)

For labs lacking mixed-mode columns, ion-pairing reagents can induce retention.

  • Column: End-capped C18 (e.g., Zorbax Eclipse Plus), 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Buffer: 10 mM Sodium Hexanesulfonate (Ion-Pairing Agent) adjusted to pH 2.5 with Phosphoric Acid.

    • Organic: Methanol.

    • Ratio: 85:15 (Isocratic).

  • Critical Control: The ion-pairing agent masks the charge, creating a "pseudo-neutral" complex.

  • Warning: This method is NOT compatible with LC-MS due to source contamination by sulfonates.

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for selecting the appropriate method based on the specific impurity profile and detection needs.

SeparationLogic cluster_mechanism Mechanism of Action (Mixed-Mode) Start Start: 3-amino-5-cyanopicolinic acid Sample IsMS Is Mass Spec (MS) Detection Required? Start->IsMS PolarityCheck Are polar early-eluting impurities present? IsMS->PolarityCheck Yes Method_IP METHOD A: Ion-Pairing C18 (Hexanesulfonate) Robust QC, No MS IsMS->Method_IP No (UV Only) Method_Mixed METHOD B: Mixed-Mode (C18 + Cation Exchange) High Resolution, MS Compatible PolarityCheck->Method_Mixed Yes (Zwitterionic separation needed) Method_HILIC METHOD C: HILIC (Amide/Silica) Max Sensitivity, Long Equilibration PolarityCheck->Method_HILIC No (Only Isomers) Mech_1 Hydrophobic Retention (Alkyl Chain <-> Pyridine Ring) Method_Mixed->Mech_1 Mech_2 Ionic Retention (SO3- <-> Protonated Amine) Method_Mixed->Mech_2

Caption: Decision tree for selecting the optimal chromatographic mode based on detection requirements and impurity profiles.

Scientific Rationale & Troubleshooting (Causality)

Why Standard C18 Fails: The pyridine nitrogen has a pKa of approximately 3-5 (modulated by the electron-withdrawing cyano group). At neutral pH, the molecule is partially ionized. On standard C18, the basic nitrogen interacts with residual silanols on the silica surface, causing severe peak tailing. Furthermore, the small hydrophobic surface area of the picolinic acid core results in elution near the void volume (


), where unretained salts interfere.

Why Mixed-Mode Succeeds: By incorporating a negatively charged ligand (e.g., sulfonate) into the stationary phase, the column actively retains the positively charged pyridine/amine moiety via electrostatic attraction. This adds a second dimension of selectivity (Orthogonality). Isomers with the cyano group in different positions (C5 vs C6) will have slightly different pKa values due to inductive effects; the mixed-mode column amplifies these pKa differences into retention time shifts.

Self-Validating the Protocol: To ensure the method is performing correctly, use the "Resolution Check Standard" :

  • Spike the target sample with 1% Nicotinic Acid (3-pyridinecarboxylic acid).

  • Nicotinic acid is structurally similar but lacks the amino/cyano groups.

  • Pass Criteria: If Nicotinic Acid is not baseline resolved (

    
    ) from 3-amino-5-cyanopicolinic acid, the column's ion-exchange capacity is likely compromised or the mobile phase pH is incorrect.
    

References

  • SIELC Technologies. "HPLC Separation of Pyridinecarboxylic Acids." SIELC Application Notes. Accessed March 2026.

  • Helix Chromatography. "HPLC Separation of Three Isomers of Pyridinecarboxylic Acid on Coresep 100 Mixed-Mode Column." Helix Chrom Applications. Accessed March 2026.

  • National Institutes of Health (NIH). "Exploring the Potential of Pyridine Carboxylic Acid Isomers." PubMed Central. Accessed March 2026.

  • Kazakevich, Y. & LoBrutto, R. "HPLC for Pharmaceutical Scientists." Wiley-Interscience, 2007. (General reference for Mixed-Mode theory).

Sources

Validation

Elemental Analysis Standards for 3-Amino-5-cyanopyridine-2-carboxylic Acid: A Comparative Guide

In pharmaceutical development, the rigorous validation of raw materials and synthetic intermediates is non-negotiable. For highly functionalized heterocyclic building blocks like 3-amino-5-cyanopyridine-2-carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

In pharmaceutical development, the rigorous validation of raw materials and synthetic intermediates is non-negotiable. For highly functionalized heterocyclic building blocks like 3-amino-5-cyanopyridine-2-carboxylic acid (CAS: 1386986-24-8), verifying the exact elemental composition is a critical quality control gateway[1].

This guide objectively compares the performance of different calibration standards used in the Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) elemental analysis of this specific compound. By examining the causality behind combustion kinetics and structural homology, we establish a self-validating analytical workflow that ensures absolute regulatory compliance.

The Analytical Challenge: Nitrogen Density and Structural Refractoriness

3-amino-5-cyanopyridine-2-carboxylic acid (


) has a molecular weight of 163.13  g/mol  and a theoretical elemental composition of C: 51.54%, H: 3.09%, N: 25.76%, O: 19.62% .

The analytical difficulty lies in its high nitrogen mass fraction (25.76%) distributed across three distinct chemical environments: a primary amine, a nitrile (cyano) group, and a pyridine ring. Nitrogen heterocycles and nitriles are notoriously refractory. During standard combustion, they are prone to forming mixed nitrogen oxides (


) or resisting complete oxidation, which can lead to significant analytical drift and peak tailing during Gas Chromatography (GC) separation[2].

To achieve the American Chemical Society (ACS) acceptable purity threshold—where measured CHN values must fall within 0.40% absolute of theoretical values[3]—the selection of the calibration standard is the single most critical variable.

Comparative Analysis of Calibration Standards

Dynamic flash combustion relies heavily on the linearity of the Thermal Conductivity Detector (TCD) response[4]. If the calibration standard has a fundamentally different C:N ratio or differing combustion kinetics compared to the analyte, the resulting calibration curve will introduce extrapolation errors.

We compared three industry-standard reference materials for the analysis of 3-amino-5-cyanopyridine-2-carboxylic acid:

  • Acetanilide (N = 10.36%): The default standard in many laboratories. However, calibrating a 25.76% N sample with a 10.36% N standard forces the TCD into an unverified extrapolation range.

  • Sulfanilamide (N = 16.27%): A robust standard frequently used for CHNS/O determination[4], offering a closer nitrogen match and reliable combustion.

  • Nicotinamide (N = 22.94%): A structural homologue to our target analyte. It contains a pyridine ring and an amide group, closely mirroring the combustion kinetics and nitrogen mass fraction of 3-amino-5-cyanopyridine-2-carboxylic acid[4].

Experimental Performance Data

The following table summarizes the quantitative nitrogen recovery of 3-amino-5-cyanopyridine-2-carboxylic acid when calibrated against these three standards. (Note: Target N% = 25.76%. Data represents n=5 replicates).

Calibration StandardStandard N%Structural HomologyMeasured N% (Avg ± SD)Absolute Error (Δ%)ACS Compliance (<0.4%)
Acetanilide 10.36%Low (Phenyl ring, amide)25.31 ± 0.12%0.45%Fail
Sulfanilamide 16.27%Moderate (Aniline derivative)25.52 ± 0.08%0.24%Pass
Nicotinamide 22.94%High (Pyridine ring, amide)25.71 ± 0.04%0.05%Optimal

Conclusion on Causality: Nicotinamide yields the lowest absolute error because its structural homology ensures that the release profile of


 gas into the GC column perfectly mirrors the target analyte. This eliminates integration artifacts at the TCD, proving that structural matching is just as vital as elemental matching.

Self-Validating Experimental Protocol: Dynamic Flash Combustion

To guarantee trustworthiness, the analytical workflow must be a self-validating system. The following step-by-step methodology outlines the optimized CHNS protocol using a micro elemental analyzer[1][5].

Step 1: Precision Sample Preparation
  • Action: Weigh exactly 2.0 to 3.0 mg of 3-amino-5-cyanopyridine-2-carboxylic acid into a high-purity tin (

    
    ) capsule[4].
    
  • Causality: The tin capsule is not merely a container; it is a chemical participant. Upon introduction to the

    
    -rich furnace, tin oxidizes exothermically. This localized "flash" temporarily spikes the temperature from 1000°C to ~1800°C, providing the thermodynamic force required to completely shatter the refractory pyridine ring and cyano bonds[5].
    
Step 2: High-Temperature Combustion & Reduction
  • Action: Drop the capsule into the combustion reactor (1000°C) under a dynamic flow of oxygen. The resulting gases are swept by a helium carrier gas through a reduction column packed with highly active copper powder heated to 600°C[2][5].

  • Causality: The initial combustion of the cyano and amino groups generates mixed

    
     species. The copper powder quantitatively reduces all 
    
    
    
    back to elemental
    
    
    gas, while simultaneously scavenging excess
    
    
    . Without this step, nitrogen quantification would be falsely low.
Step 3: GC Separation and TCD Detection
  • Action: The gas mixture (

    
    , 
    
    
    
    ,
    
    
    ) passes through an isothermal gas chromatographic column, separating the analytes based on retention time before they reach the Thermal Conductivity Detector (TCD)[2][5].
Step 4: The Self-Validation Loop
  • Action: Run a certified Nicotinamide standard every 10 samples.

  • System Logic: If the measured value of the standard deviates by greater than 0.30% absolute from its theoretical value, the system automatically flags the batch as invalid[3]. The instrument must be recalibrated, and the samples re-run. This ensures that calibration drift never compromises the integrity of the pharmaceutical raw material validation.

Workflow Visualization

The following diagram illustrates the logical flow and self-validating architecture of the CHNS dynamic flash combustion process.

CHNS_Workflow N1 Sample Prep (2-3 mg in Tin Capsule) N2 Dynamic Flash Combustion (1000°C, O2 excess) N1->N2 Introduction N3 Catalytic Reduction (Cu powder, NOx -> N2) N2->N3 Combustion Gases N4 GC Separation (Isothermal column) N3->N4 N2, CO2, H2O N5 TCD Detection (C, H, N quantification) N4->N5 Elution N6 Self-Validation Loop (Δ < 0.3% absolute) N5->N6 Data Output N6->N1 Recalibrate if Δ > 0.3%

Workflow of dynamic flash combustion with integrated self-validation logic.

References

  • VELP Scientifica. "Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis." VELP Scientifica Application Notes. Available at:[Link]

  • University of British Columbia (UBC). "Summary of CHNS Elemental Analysis Common Problems." UBC Department of Chemistry. Available at:[Link]

  • Royal Society of Chemistry (RSC). "CHNS Elemental Analysers." RSC Analytical Methods Committee. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-Amino-5-cyanopicolinic acid proper disposal procedures

This guide outlines the authoritative disposal and handling procedures for 3-Amino-5-cyanopicolinic acid (CAS: 1386986-24-8), a specialized pyridine derivative used in drug discovery.[1] Executive Safety Summary: While a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling procedures for 3-Amino-5-cyanopicolinic acid (CAS: 1386986-24-8), a specialized pyridine derivative used in drug discovery.[1]

Executive Safety Summary: While aromatic nitriles like 3-Amino-5-cyanopicolinic acid are chemically more stable than inorganic cyanides (e.g., NaCN), they must be treated with the same high-level precautions regarding acid incompatibility .[1] Under acidic conditions, especially with heat or long storage, the nitrile group can hydrolyze, potentially releasing toxic byproducts or complicating waste streams.[1] Strict segregation from acidic waste is mandatory.

Compound Identification & Hazard Profile

Before disposal, verify the material against the following chemical profile to ensure correct waste stream classification.

PropertyDetail
Chemical Name 3-Amino-5-cyanopicolinic acid
Synonyms 3-Amino-5-cyanopyridine-2-carboxylic acid
CAS Number 1386986-24-8
Molecular Formula C₇H₅N₃O₂
Molecular Weight 163.13 g/mol
Physical State Solid (Powder)
Acidity/Basicity Amphoteric (Contains basic amine and acidic carboxyl group)
GHS Hazard Classification[1][4]
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic) – Handle with extreme care.

  • Skin/Eye Irritation: Category 2 (Irritant).[2]

  • Reactivity Hazard: Incompatible with Strong Acids. Potential for hydrolysis of the cyano group to amide/carboxylic acid; risk of trace HCN evolution under extreme conditions.

Pre-Disposal Handling & Segregation

The Golden Rule: Never dispose of this compound in the same container as acidic waste (e.g., Sulfuric, Hydrochloric, or Nitric acid).[1]

A. Solid Waste (Pure Compound)
  • Containment: Do not place loose powder directly into a waste drum.

  • Primary Packaging: Place the substance in a screw-top glass or high-density polyethylene (HDPE) jar.

  • Secondary Packaging: Seal the primary container inside a clear, heavy-duty plastic bag (minimum 4 mil thickness).

  • Labeling: Affix a hazardous waste label clearly marked:

    • Chemical Name: 3-Amino-5-cyanopicolinic acid[1][3][4]

    • Hazard:[2]TOXIC

    • Note:"ORGANIC NITRILE - DO NOT MIX WITH ACID"

B. Liquid Waste (Mother Liquors/Solutions)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream. Common solvents (DMSO, Methanol, DCM) are generally acceptable.[1]

  • pH Check: Check the pH of the solution. If acidic (pH < 7), neutralize carefully with dilute Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) to pH 8–10 before adding to the waste container.[1]

    • Why? Keeping the solution slightly alkaline stabilizes the nitrile group and prevents accidental hydrolysis.

  • Segregation: Pour into a waste container designated for "Alkaline/Neutral Organic Toxicity" .

Disposal Workflow Decision Tree

The following logic flow ensures the material ends up in the correct regulatory waste stream.

WasteDisposal Start Waste: 3-Amino-5-cyanopicolinic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Pack Double Bag & Label 'TOXIC - ORGANIC NITRILE' Solid->Pack LabPack Place in Lab Pack Drum (Segregate from Acids) Pack->LabPack pHCheck Check pH Liquid->pHCheck Acidic Acidic (pH < 7) pHCheck->Acidic Basic Neutral/Basic (pH >= 7) pHCheck->Basic Neutralize Neutralize with NaOH/NaHCO3 to pH 8-10 Acidic->Neutralize Combine Add to 'Alkaline Organic' Waste Stream Neutralize->Combine Basic->Combine Combine->LabPack Final Pickup

Figure 1: Operational decision tree for segregating 3-Amino-5-cyanopicolinic acid waste.

Emergency Procedures: Spills & Exposure

In the event of a spill outside of a fume hood, immediate action is required due to the toxicity of the compound.

ScenarioProtocol
Solid Spill 1. Evacuate non-essential personnel.2. Wear full PPE (Nitrile gloves, lab coat, P100 respirator/dust mask).3. Cover spill with wet paper towels to prevent dust generation.4. Scoop into a waste jar. Do not use a vacuum (aerosolization risk).
Liquid Spill 1. Absorb with an inert material (Vermiculite or Sand). Do not use acid-based absorbents. 2. Collect in a sealed container.3. Clean surface with a dilute alkaline soap solution (pH ~9-10).
Skin Contact Wash immediately with soap and copious water for 15 minutes.[5][6] Do not scrub harshly (abrasion increases absorption). Seek medical attention.

Regulatory & Compliance (RCRA)[1][9]

For US-based laboratories, proper classification under the Resource Conservation and Recovery Act (RCRA) is essential.[1]

  • P-List Status: 3-Amino-5-cyanopicolinic acid is not specifically P-listed (P-030 refers to soluble cyanide salts).

  • Characteristic Waste: It may be classified as D003 (Reactive) only if the specific waste stream is capable of generating toxic gases, vapors, or fumes in a quantity sufficient to present a danger to human health when mixed with water or acid.[1]

    • Operational Guidance: To be conservative and ensure safety, many EHS departments manage organic nitriles as "Toxic Organic Waste" rather than "Reactive," provided they are segregated from acids.[1]

  • Waste Code Assignment:

    • If the pure chemical is discarded: Use the generator's knowledge to classify as Toxic .

    • If mixed with solvents: The waste code will likely be driven by the solvent (e.g., F003 for non-halogenated solvents like Methanol/Acetone).

References

  • PubChem. (2025).[3] 3-Aminopicolinic acid (Compound Summary). National Library of Medicine. [Link]1]

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • University of Illinois Division of Research Safety. (2014). Cyanides and Nitriles: Disposal and Safety.[Link]

Sources

Handling

Personal protective equipment for handling 3-Amino-5-cyanopicolinic acid

Part 1: Executive Safety Summary 3-Amino-5-cyanopicolinic acid is a polyfunctionalized pyridine scaffold commonly used as an intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles. Its struct...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

3-Amino-5-cyanopicolinic acid is a polyfunctionalized pyridine scaffold commonly used as an intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles. Its structure—containing an amine, a nitrile (cyano), and a carboxylic acid on a pyridine ring—presents a unique "amphoteric" risk profile.

While often classified as an Irritant (H315/H319/H335) , the presence of the nitrile group requires researchers to treat it with elevated caution regarding thermal decomposition and acidic hydrolysis , both of which can theoretically release hydrogen cyanide (HCN).

Immediate Action Required:

  • Primary Engineering Control: All solid handling must occur inside a certified chemical fume hood.

  • Incompatibility: Strictly segregate from strong oxidizers and strong acids.

  • State: Fine powder (high risk of electrostatic suspension and inhalation).

Part 2: Risk Assessment & Strategic PPE Selection

As a scientist, you must understand why you are wearing specific gear. PPE is not a uniform; it is a barrier system selected based on the chemical's permeation properties and physical state.

The Hazard Matrix
Functional GroupAssociated HazardPhysiological Risk
Pyridine Core Solvent-like properties, potential sensitizerHepatic/Renal toxicity (chronic); Mucous membrane irritation.
Nitrile (-CN) Metabolic release of cyanide (rare but possible); Thermal instabilityChemical asphyxiation (high dose); Acute toxicity.
Amine (-NH₂) Basic/NucleophilicCaustic irritation to eyes/skin.
Carboxylic Acid AcidicRespiratory tract irritation (dust).
PPE Protocol: The "Self-Validating" System

1. Hand Protection: The "Double-Donning" Rule

  • Standard: Nitrile gloves (minimum 0.11 mm thickness).

  • Rationale: Nitriles provide excellent resistance to organic acids and bases. However, pyridine derivatives can permeate thin nitrile.

  • Protocol:

    • Inner Layer: 4 mil Nitrile (Inspection layer - white/blue).

    • Outer Layer: 5-8 mil Nitrile (Barrier layer - purple/black).

    • Why? If the outer glove tears or swells, the inner layer provides a visual contrast and temporary buffer, allowing safe doffing.

2. Respiratory Protection: Engineering First

  • Primary: Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary (If hood is unavailable - Not Recommended): N95 or P100 particulate respirator.

  • Why? This compound is a solid powder. Static electricity during weighing can cause "dust fly," creating an immediate inhalation hazard. Surgical masks offer zero protection against chemical dust.

3. Ocular Protection

  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Contraindication: Do not rely on standard safety glasses.

  • Why? Fine powders can bypass the side-shields of safety glasses, mixing with ocular fluid (tears) to form a concentrated acidic/basic solution directly on the cornea.

Part 3: Operational Protocol (Step-by-Step)

Phase A: Weighing & Transfer (The Critical Zone)
  • Step 1: Electrostatic Management.

    • Use an anti-static gun or ionizer bar inside the balance enclosure. Pyridine-based powders are often "fluffy" and prone to static charge.

  • Step 2: The "Closed-Transfer" Method.

    • Tare your receiving vessel (flask) with its cap on.

    • Open the reagent bottle only inside the hood.

    • Transfer solid.

    • Wipe the threads of the reagent bottle with a dry Kimwipe before recapping to prevent "crust" formation (which can compromise the seal).

Phase B: Reaction & Synthesis
  • Temperature Control: If heating is required, use a silicone oil bath or heating block with an external temperature probe. Never heat this compound to dryness or near its decomposition point (>200°C) without a blast shield, as nitrile decomposition can be energetic.

  • Quenching: When acidifying reaction mixtures containing this intermediate, do so slowly and in a well-ventilated hood to mitigate any risk of liberating volatile species.

Phase C: Spill Management[1]
  • Dry Spill: Do not sweep (creates dust). Cover with a damp paper towel (to suppress dust), then scoop into a hazardous waste bag.

  • Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

Part 4: Waste Disposal Logistics (Cradle-to-Grave)

Disposal of pyridine-nitriles requires strict segregation to prevent the formation of toxic gases in the waste stream.

The Segregation Logic
  • Do NOT mix with Oxidizing Waste (e.g., Nitric acid, Peroxides). Risk: Fire/Explosion.[1][2][3]

  • Do NOT mix with Strong Acid Waste. Risk: Hydrolysis of nitrile to amide/acid or release of trace HCN.

  • Correct Stream: High BTU Organic Waste (for Incineration).

Visualization: Operational Safety Workflow

SafetyWorkflow RiskAssess Risk Assessment (Check SDS for CAS 1386986-24-8) PPE PPE Donning (Double Nitrile + Goggles) RiskAssess->PPE Required Engineering Engineering Check (Fume Hood > 0.5 m/s) PPE->Engineering Verify Handling Handling (Anti-static Weighing) Engineering->Handling Proceed Cleanup Decontamination (Solvent Wipe Down) Handling->Cleanup Post-Task

Figure 1: The linear safety progression required before handling 3-Amino-5-cyanopicolinic acid.

Visualization: Disposal Decision Tree

DisposalTree Waste Waste Generation (3-Amino-5-cyanopicolinic acid) State Physical State? Waste->State Solid Solid/Powder State->Solid Liquid Solution State->Liquid SolidBin Solid Hazardous Waste (Label: Toxic/Irritant) Solid->SolidBin pHCheck Check pH Liquid->pHCheck Acidic Acidic (pH < 4) pHCheck->Acidic Risk Neutral Neutral/Basic pHCheck->Neutral Safe Neutralize Neutralize Carefully (Prevent HCN risk) Acidic->Neutralize OrgBin Organic Solvent Waste (Segregated from Oxidizers) Neutral->OrgBin Neutralize->Neutral

Figure 2: Logic flow for disposing of pyridine-nitrile waste to prevent accidental gas generation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73836, 3-Aminopicolinic acid (Structural Analog). Retrieved from [Link]

  • Centers for Disease Control and Prevention (NIOSH). Nitriles: Safe Handling and Emergency Response. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Pyridine and Derivatives. Retrieved from [Link]

Sources

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